2'-Rhamnoechinacoside
Description
The exact mass of the compound this compound is 932.31615265 g/mol and the complexity rating of the compound is 1510. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O24/c1-15-26(48)29(51)33(55)39(59-15)64-36-35(63-25(47)8-5-17-3-6-19(43)21(45)11-17)24(14-58-38-32(54)31(53)28(50)23(13-42)61-38)62-41(57-10-9-18-4-7-20(44)22(46)12-18)37(36)65-40-34(56)30(52)27(49)16(2)60-40/h3-8,11-12,15-16,23-24,26-46,48-56H,9-10,13-14H2,1-2H3/b8-5+/t15-,16-,23+,24+,26-,27-,28+,29+,30+,31-,32+,33+,34+,35+,36-,37+,38+,39-,40-,41+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKLXIXCISVOEG-BFOZOFGGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)COC5C(C(C(C(O5)CO)O)O)O)OC(=O)C=CC6=CC(=C(C=C6)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2'-Rhamnoechinacoside: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 1422390-59-7 Synonym: Michelioside A
This technical guide provides a comprehensive overview of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with significant therapeutic potential. While specific research on this compound is emerging, this document consolidates the available information and provides a framework for future investigation by detailing relevant experimental protocols and potential mechanisms of action based on the broader class of phenylethanoid glycosides.
Chemical and Physical Properties
This compound is a complex glycoside isolated from medicinal plants such as Phlomis stewartii.[1] Its structure is characterized by a central glucose moiety linked to a phenylethanol aglycone and further substituted with rhamnose and caffeoyl groups.
| Property | Value | Source |
| Molecular Formula | C41H56O24 | [1] |
| Molecular Weight | 932.88 g/mol | [1] |
| Appearance | White crystalline powder | Inferred from related compounds |
| Solubility | Soluble in water, methanol, and ethanol | Inferred from related compounds |
| Predicted Boiling Point | 1149.4 ± 65.0 °C | [1] |
| Predicted Density | 1.67 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 9.31 ± 0.10 | [1] |
Biological Activities and Therapeutic Potential
This compound is reported to possess a range of biological activities, making it a compound of interest for drug discovery and development. The primary activities identified in the literature include:
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α-Glucosidase Inhibition: This activity suggests potential applications in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1]
-
Anti-tumor Activity: The compound has been noted for its potential in cancer research.[1]
-
Anti-inflammatory, Antioxidant, and Immunomodulatory Effects: These properties are characteristic of many phenylethanoid glycosides and suggest a broader therapeutic potential for conditions involving inflammation and oxidative stress.
While specific quantitative data for this compound is not widely available, research on extracts of Phlomis stewartii containing related phenylethanoid glycosides has demonstrated significant biological effects.[2][3]
Isolation and Synthesis
Isolation from Natural Sources
This compound is a naturally occurring compound found in Phlomis stewartii.[1] A general protocol for the isolation of phenylethanoid glycosides from Phlomis species is outlined below.
Experimental Workflow for Isolation:
Protocol Details:
-
Extraction: Dried and powdered plant material is extracted with methanol at room temperature. The extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The more polar fractions (typically ethyl acetate and n-butanol) are subjected to column chromatography on silica gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or methanol-water) to yield semi-purified fractions.
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Preparative High-Performance Liquid Chromatography (HPLC): The semi-purified fractions containing the target compound are further purified by preparative HPLC on a C18 column to obtain pure this compound.
Chemical Synthesis
The chemical synthesis of complex phenylethanoid glycosides like this compound is a multi-step process that is not yet specifically described in the literature for this compound. However, general strategies for the synthesis of related compounds involve the following key steps.
Conceptual Synthesis Workflow:
Spectroscopic Data
Expected 1H NMR Chemical Shifts (in DMSO-d6)
| Proton | Expected Chemical Shift (ppm) |
| H-7 (aglycone) | ~ 6.5 - 7.5 (d) |
| H-8 (aglycone) | ~ 6.2 - 7.0 (d) |
| Anomeric protons (sugars) | ~ 4.2 - 5.5 |
| Caffeoyl vinyl protons | ~ 6.0 - 7.5 (d) |
| Aromatic protons | ~ 6.5 - 7.2 |
| Sugar protons | ~ 3.0 - 4.5 |
| Rhamnose methyl protons | ~ 1.0 - 1.3 (d) |
Expected 13C NMR Chemical Shifts (in DMSO-d6)
| Carbon | Expected Chemical Shift (ppm) |
| C=O (caffeoyl) | ~ 165 - 170 |
| Aromatic carbons | ~ 110 - 150 |
| C-1 (anomeric carbons) | ~ 95 - 105 |
| C-7, C-8 (aglycone vinyl) | ~ 115 - 145 |
| Sugar carbons | ~ 60 - 85 |
| Rhamnose methyl carbon | ~ 18 - 20 |
Mass Spectrometry:
High-resolution mass spectrometry would be expected to show a prominent [M-H]- ion in negative ion mode, consistent with the molecular weight of 932.88. Tandem MS (MS/MS) would likely show fragmentation patterns corresponding to the sequential loss of the rhamnose, caffeoyl, and glucose moieties.
Experimental Protocols for Biological Activity Screening
The following are standard protocols that can be adapted to evaluate the biological activities of this compound.
α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Protocol:
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare various concentrations of this compound and a positive control (e.g., acarbose) in the same buffer.
-
In a 96-well plate, add the enzyme solution to the test compound solutions and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance at 405 nm. The intensity of the yellow color is proportional to the enzyme activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HepG2, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
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Collect the cell culture supernatant.
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Determine the NO concentration in the supernatant using the Griess reagent.
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Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of a compound.
Protocol:
-
Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid).
-
Add the test compound solutions to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. The reduction in absorbance indicates radical scavenging.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Potential Signaling Pathways
The anti-inflammatory and antioxidant effects of phenylethanoid glycosides are often attributed to their modulation of key signaling pathways. While the specific pathways affected by this compound have not been elucidated, the following are likely targets based on studies of related compounds like echinacoside.[4][5]
Nrf2 Signaling Pathway
The Nrf2 pathway is a major regulator of the cellular antioxidant response.
This compound may promote the dissociation of Nrf2 from its inhibitor Keap1, leading to the translocation of Nrf2 to the nucleus and the subsequent transcription of antioxidant and cytoprotective genes.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.
By potentially inhibiting the IKK complex, this compound may prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications in diabetes, cancer, and inflammatory diseases. However, a significant amount of research is still required to fully characterize its pharmacological profile. Future studies should focus on:
-
Quantitative Biological Evaluation: Determining the IC50 values for its α-glucosidase inhibitory, cytotoxic, and anti-inflammatory activities.
-
Detailed Structural Elucidation: Acquiring and publishing comprehensive 1H and 13C NMR, as well as high-resolution mass spectrometry data.
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Mechanism of Action Studies: Investigating its effects on specific signaling pathways to understand the molecular basis of its activities.
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In Vivo Studies: Evaluating its efficacy and safety in animal models of relevant diseases.
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Development of Synthetic Routes: Establishing efficient synthetic methods to ensure a sustainable supply for further research and development.
This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound and provides a roadmap for the necessary future investigations.
References
- 1. Anti-Diabetic and Cytotoxic Evaluation of Phlomis stewartii Plant Phytochemicals on Cigarette Smoke Inhalation and Alloxan-Induced Diabetes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [advances.umw.edu.pl]
- 5. researchgate.net [researchgate.net]
The Biological Activity of 2'-Rhamnoechinacoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Rhamnoechinacoside, a phenylethanoid glycoside isolated from Phlomis stewartii, has emerged as a molecule of interest in pharmacological research. Like other members of the phenylethanoid glycoside family, it is characterized by a complex structure featuring a hydroxytyrosol aglycone and multiple sugar moieties. Preliminary studies indicate that this compound possesses significant biological activities, primarily as an α-glucosidase inhibitor and an anti-tumor agent. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, including available quantitative data, detailed experimental methodologies, and insights into its potential mechanisms of action through signaling pathways. Due to the limited specific data on this compound, this guide also incorporates information from closely related and structurally similar phenylethanoid glycosides to provide a broader context for its potential therapeutic applications.
Core Biological Activities
The primary biological activities attributed to this compound are its α-glucosidase inhibitory and anti-tumor effects. These activities are consistent with the broader pharmacological profile of phenylethanoid glycosides, which are known for their diverse therapeutic properties.
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, a critical strategy in the management of type 2 diabetes. Extracts from Phlomis stewartii, the source of this compound, have demonstrated notable α-glucosidase inhibitory activity.
Anti-Tumor Activity
Phenylethanoid glycosides have been increasingly investigated for their cytotoxic effects against various cancer cell lines. The anti-tumor potential of this compound is an area of active research, with studies on related compounds suggesting mechanisms involving the induction of apoptosis and cell cycle arrest.
Quantitative Data
While specific quantitative data for this compound is not extensively available in publicly accessible literature, data from studies on extracts of Phlomis stewartii and other structurally similar phenylethanoid glycosides provide valuable insights into its potential potency.
Table 1: α-Glucosidase and α-Amylase Inhibitory Activity of Phlomis stewartii Leaf Methanol Extract (LME) [1][2]
| Enzyme | IC50 (µg/mL) |
| α-Glucosidase | 45.81 ± 0.17 |
| α-Amylase | 46.86 ± 0.21 |
Table 2: Cytotoxic Activity (IC50) of Phenylethanoid Glycosides Against Various Cancer Cell Lines [3] (Data for Acteoside and Plantamajoside, structurally related to this compound)
| Compound | Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| Acteoside | MCF-7 | Breast Adenocarcinoma | 154.2 | 113.1 |
| Plantamajoside | MCF-7 | Breast Adenocarcinoma | >300 | 170.8 |
| Acteoside | MDA-MB-231 | Breast Adenocarcinoma | >300 | 200.2 |
| Plantamajoside | MDA-MB-231 | Breast Adenocarcinoma | >300 | 263.1 |
| Acteoside | OVCAR-3 | Ovarian Cancer | <200 | <200 |
| Acteoside | HepG2 | Hepatocarcinoma | >300 | 173.8 |
| Plantamajoside | HepG2 | Hepatocarcinoma | >300 | 156.1 |
Table 3: Cytotoxic Activity of Phlomis stewartii Extracts Against HepG2 Cell Line [4][5]
| Extract | Concentration (µg/mL) | Growth Inhibition (%) |
| Leaf Methanol Extract (LM) | 200 | 46 |
| Flower Methanol Extract (FM) | 200 | 58 |
| Whole Plant Methanol Extract (WPM) | 200 | 59 |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline typical experimental protocols for assessing the key biological activities of compounds like this compound.
α-Glucosidase Inhibition Assay
This in vitro assay is used to determine the inhibitory effect of a compound on α-glucosidase activity.
Principle: The assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by the action of α-glucosidase. The absorbance of the yellow-colored p-nitrophenol is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add 50 µL of phosphate buffer (100 mM, pH 6.8).
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (from Saccharomyces cerevisiae, 1.0 U/mL in phosphate buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer).
-
Incubate the plate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution (0.1 M).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Acarbose is typically used as a positive control.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways modulated by this compound are yet to be fully elucidated, studies on other phenylethanoid glycosides provide a framework for its potential mechanisms of action, particularly in cancer cells.
Anti-Tumor Signaling Pathways
Phenylethanoid glycosides have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondria-dependent) and extrinsic pathways. They can also modulate key signaling cascades involved in cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Potential anti-tumor signaling pathways of this compound.
This proposed pathway suggests that this compound may induce an increase in reactive oxygen species (ROS) within cancer cells.[6] This oxidative stress can, in turn, activate the MAPK signaling pathway and lead to mitochondrial dysfunction.[7] The disruption of mitochondrial integrity results in the release of cytochrome c, which subsequently activates the caspase cascade, ultimately leading to programmed cell death or apoptosis.[7][8] Additionally, phenylethanoid glycosides have been observed to induce cell cycle arrest, further contributing to their anti-proliferative effects.[7]
α-Glucosidase Inhibition Mechanism
The inhibition of α-glucosidase by phenylethanoid glycosides is generally believed to be competitive or mixed-type. The multiple hydroxyl groups on the glycoside and phenylethanoid moieties can form hydrogen bonds with the active site residues of the enzyme, preventing the substrate from binding.
References
- 1. Phytochemicals, Health-Promoting Effects, and Enzyme Inhibition Traits of Phlomis stewartii Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effect of Phenylethanoid Glycosides Isolated from Plantago lanceolata L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Diabetic and Cytotoxic Evaluation of Phlomis stewartii Plant Phytochemicals on Cigarette Smoke Inhalation and Alloxan-Induced Diabetes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Phenylethanoid Glycoside-Enriched Extract Prepared from Clerodendrum chinense Leaf Inhibits A549 Lung Cancer Cell Migration and Apoptosis Induction through Enhancing ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of 2'-Rhamnoechinacoside: A Technical Guide to its Mechanism of Action
Disclaimer: Scientific literature explicitly detailing the mechanism of action of 2'-Rhamnoechinacoside in cancer cells is currently limited. This document leverages the more extensive research available on its parent compound, Echinacoside, to infer a probable mechanism of action for this compound. It is hypothesized that their structural similarity results in comparable biological activity. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a phenylethanoid glycoside, is a derivative of the well-studied compound Echinacoside, found in medicinal plants of the Cistanche and Echinacea species. While research directly on this compound is emerging, the established anticancer properties of Echinacoside provide a strong foundation for understanding its potential therapeutic applications. This technical guide synthesizes the available data on Echinacoside to delineate the putative molecular mechanisms by which this compound may exert its anticancer effects, focusing on the induction of apoptosis, cell cycle arrest, and the modulation of key oncogenic signaling pathways.
Core Mechanisms of Action
The anticancer activity of Echinacoside, and by extension this compound, is multifaceted, primarily involving the induction of programmed cell death (apoptosis), halting the proliferation of cancer cells through cell cycle arrest, and inhibiting critical signaling pathways that promote tumor growth and survival.
Induction of Apoptosis
Echinacoside has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells and is a primary target for many chemotherapeutic agents. The pro-apoptotic effects of Echinacoside are mediated through the intrinsic mitochondrial pathway.
Key events in Echinacoside-induced apoptosis include:
-
Modulation of Bcl-2 Family Proteins: Echinacoside treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant for the initiation of the apoptotic cascade.
-
Mitochondrial Membrane Potential Disruption: The altered Bax/Bcl-2 ratio contributes to the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Caspase Activation: Echinacoside treatment has been shown to increase the activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1][2]
Cell Cycle Arrest
In addition to inducing apoptosis, Echinacoside can inhibit the proliferation of cancer cells by arresting the cell cycle at the G1 phase.[3] This prevents the cells from entering the S phase, where DNA replication occurs, thereby halting their division.
The mechanism of cell cycle arrest involves:
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Upregulation of p21: Echinacoside treatment has been shown to increase the expression of the cyclin-dependent kinase (CDK) inhibitor p21.[3][4] p21 plays a crucial role in the G1 checkpoint by inhibiting the activity of cyclin D/CDK4 and cyclin E/CDK2 complexes, which are essential for the G1/S transition.
Modulation of Signaling Pathways
Echinacoside has been found to interfere with several key signaling pathways that are often dysregulated in cancer, promoting cell proliferation, survival, and metastasis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival and proliferation. Echinacoside has been shown to inhibit this pathway in cancer cells.[5]
-
Inhibition of Akt Phosphorylation: Echinacoside treatment leads to a dose-dependent reduction in the phosphorylation of Akt, a key downstream effector of PI3K.[6] Inactivation of Akt prevents it from phosphorylating and inactivating pro-apoptotic proteins and cell cycle inhibitors.
The Wnt/β-catenin pathway is crucial for embryonic development and its aberrant activation is implicated in the development of numerous cancers. Echinacoside has been demonstrated to suppress this pathway in breast cancer cells.[7]
-
Downregulation of Key Pathway Components: Echinacoside treatment reduces the expression levels of key components of the Wnt/β-catenin pathway, including phosphorylated LRP6, Dvl2, and both active and total β-catenin.[7] This leads to a decrease in the nuclear translocation of β-catenin and the subsequent transcription of its target genes, such as cyclin D1 and c-Myc, which are involved in cell proliferation.
Echinacoside has been identified as an inhibitor of the enzyme MTH1 (MutT homolog 1).[4] MTH1 is responsible for sanitizing the nucleotide pool by removing oxidized nucleotides, thereby preventing their incorporation into DNA and subsequent DNA damage.
-
Induction of Oxidative DNA Damage: By inhibiting MTH1, Echinacoside allows for the incorporation of oxidized nucleotides into the DNA of cancer cells, which have a higher basal level of reactive oxygen species (ROS). This leads to DNA damage, triggering cell cycle arrest and apoptosis specifically in cancer cells, while having minimal effect on normal cells.[4]
Quantitative Data Presentation
The following tables summarize the quantitative data from various in vitro studies on Echinacoside, providing insights into its potency and efficacy in different cancer cell lines.
Table 1: Cytotoxicity of Echinacoside (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SW480 | Colorectal Cancer | Not explicitly stated, but significant apoptosis at 60-80 µM | [3] |
| MG-63 | Osteosarcoma | ~7.01 µM (in vitro MTH1 inhibition assay) | [4] |
| SK-HEP-1 | Hepatocellular Carcinoma | Not explicitly stated, but significant apoptosis at 60-80 µM | [4] |
| MCF-7 | Breast Cancer | 19.97 ± 2.31 µg/ml (for an extract containing echinacoside) | [8][9] |
| MDA-MB-231 | Breast Cancer | 28.18 ± 1.14 µg/ml (for an extract containing echinacoside) | [8][9] |
| SW1990 | Pancreatic Adenocarcinoma | Significant growth inhibition at 20, 40, and 80 µM | [10] |
Table 2: Effect of Echinacoside on Cell Cycle Distribution in SW480 Colorectal Cancer Cells [3]
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (0 µM) | 42.00% | 41.92% | 16.08% |
| 60 µM Echinacoside | 65.12% | 24.00% | 10.88% |
| 80 µM Echinacoside | 74.50% | 22.80% | 2.70% |
Table 3: Effect of Echinacoside on Apoptosis in MG-63 Osteosarcoma Cells (24h treatment) [4]
| Treatment | Percentage of Apoptotic Cells |
| Control (0 µM) | 8.89% |
| 60 µM Echinacoside | 33.72% |
| 80 µM Echinacoside | 39.01% |
| 160 µM Echinacoside | 48.12% |
Table 4: Effect of Echinacoside on Apoptosis in SW1990 Pancreatic Cancer Cells [10]
| Treatment | Percentage of Apoptotic Cells |
| Control | 1.1% |
| 20 µM Echinacoside | 10.6% |
| 40 µM Echinacoside | 21.4% |
| 80 µM Echinacoside | 51.3% |
Table 5: Effect of Echinacoside on Protein Expression
| Protein | Cancer Cell Line | Effect | Reference |
| p21 | SW480 | Upregulation | [3] |
| p21 | MG-63, SK-HEP-1, MCF-7, SW480 | Upregulation | [4] |
| Bax | HepG2 | Upregulation | [6] |
| Bcl-2 | HepG2 | Downregulation | [11] |
| p-Akt | HepG2 | Downregulation | [6] |
| p-LRP6 | MDA-MB-231, MDA-MB-468 | Downregulation | [7] |
| Active β-catenin | MDA-MB-231, MDA-MB-468 | Downregulation | [7] |
| TREM2 | HepG2 | Downregulation | [6] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Echinacoside and a general workflow for assessing its anticancer activity.
Caption: Echinacoside induces apoptosis via the intrinsic mitochondrial pathway.
Caption: Echinacoside induces G1 cell cycle arrest by upregulating p21.
Caption: Echinacoside inhibits the PI3K/Akt signaling pathway.
Caption: Echinacoside inhibits the Wnt/β-catenin signaling pathway.
Caption: General experimental workflow for in vitro anticancer evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for specific cell lines and experimental conditions.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (or Echinacoside) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
-
Western Blot for Protein Expression
This technique is used to detect and quantify specific proteins in a sample.
-
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bax, Bcl-2, p21, p-Akt, β-catenin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Treated and untreated cancer cells
-
PBS (Phosphate-Buffered Saline)
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend them in PBS.
-
Add RNase A and incubate for 30 minutes at 37°C to degrade RNA.
-
Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases.
-
Conclusion and Future Directions
The available evidence strongly suggests that Echinacoside, and by logical extension this compound, possesses significant anticancer properties. Its mechanism of action appears to be a concerted effort of inducing apoptosis through the mitochondrial pathway, halting cell proliferation via G1 phase cell cycle arrest, and inhibiting key oncogenic signaling pathways such as PI3K/Akt and Wnt/β-catenin. The inhibition of MTH1 presents a particularly interesting and targeted approach for cancer therapy.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Direct evaluation of this compound: Conducting comprehensive in vitro and in vivo studies specifically with this compound to confirm and quantify its anticancer activity and elucidate any unique mechanistic aspects compared to Echinacoside.
-
Pharmacokinetic and Pharmacodynamic Studies: Determining the bioavailability, metabolic fate, and optimal dosing of this compound.
-
Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
-
In Vivo Tumor Models: Validating the in vitro findings in relevant animal models of different cancer types to assess its therapeutic potential in a more complex biological system.
The multifaceted mechanism of action of this class of compounds makes them attractive candidates for further investigation and development as novel anticancer agents.
References
- 1. Echinacoside Suppresses the Progression of Breast Cancer by Downregulating the Expression of miR-4306 and miR-4508 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Echinacoside Induces Apoptosis in Human SW480 Colorectal Cancer Cells by Induction of Oxidative DNA Damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Echinacoside inhibits the proliferation, migration, invasion and angiogenesis of ovarian cancer cells through PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Echinacoside inhibits breast cancer cells by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Echinacea Angustifolia DC Extract Induces Apoptosis and Cell Cycle Arrest and Synergizes with Paclitaxel in the MDA-MB-231 and MCF-7 Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Pharmacological Potential of 2'-Rhamnoechinacoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2'-Rhamnoechinacoside, a phenylethanoid glycoside also known as Michelioside A, is a natural compound isolated from Phlomis stewartii[1]. This technical guide provides a comprehensive overview of its known pharmacological properties, focusing on its potential as an α-glucosidase inhibitor and an anti-tumor agent. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and development efforts.
Chemical and Physical Properties
This compound is a complex glycoside with the following characteristics:
| Property | Value | Reference |
| Synonyms | Michelioside A | [1] |
| Source | Phlomis stewartii | [1][2][3] |
| Molecular Formula | C41H56O24 | [1] |
| Molecular Weight | 932.88 g/mol | [1] |
| Chemical Class | Phenylethanoid Glycoside | [1] |
Pharmacological Properties
Current research indicates that this compound possesses two primary pharmacological activities: α-glucosidase inhibition and anti-tumor effects. Additionally, its chemical structure suggests potential UV-absorbing properties[1].
α-Glucosidase Inhibitory Activity
Phenylethanoid glycosides isolated from Phlomis stewartii have demonstrated notable α-glucosidase inhibitory activity[2][4]. While a specific IC50 value for this compound is not explicitly detailed in the abstracts of the reviewed literature, a study on compounds from this plant showed that all twelve isolated phenylethanoid glycosides displayed inhibitory activity, with IC50 values ranging from 14.5 to 355.4 μM for the various compounds tested[2][4]. This suggests that this compound likely falls within this range of potency.
Table 1: α-Glucosidase Inhibitory Activity of Compounds from Phlomis stewartii
| Compound Class | IC50 Range (μM) | Reference |
| Phenylethanoid Glycosides | 14.5 - 355.4 | [2][4] |
Anti-Tumor Activity
Table 2: Cytotoxic Activity of Phlomis stewartii Methanolic Extracts against HepG2 Cells
| Plant Part | IC50 (µg/mL) |
| Leaves | 187 |
| Flowers | 280 |
| Whole Plant | 312 |
Data adapted from a study on the cytotoxic potential of P. stewartii extracts[3].
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the context of evaluating the pharmacological properties of this compound.
α-Glucosidase Inhibition Assay
This protocol is a standard in vitro method to determine the inhibitory effect of a compound on α-glucosidase activity.
Objective: To quantify the concentration of this compound required to inhibit 50% of α-glucosidase activity (IC50).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Acarbose (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.
-
In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound dilution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (1 mM).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M sodium carbonate (Na2CO3).
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Objective: To determine the concentration of this compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Human cancer cell line (e.g., HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals
-
Test compound (this compound)
-
Doxorubicin or other standard anticancer drug (positive control)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound and the positive control in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound or control.
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.
Signaling Pathway Analysis
While direct studies on the signaling pathways modulated by this compound are limited, research on the structurally related compound Micheliolide suggests potential involvement of the PI3K/Akt and NF-κB pathways in its anti-inflammatory and anti-cancer effects.
Hypothesized Anti-Tumor Signaling Pathway
The following diagram illustrates a potential mechanism by which this compound may exert its anti-tumor effects, based on the known activities of related compounds.
Caption: Hypothesized anti-tumor signaling pathway of this compound.
Experimental Workflow for Elucidating Signaling Pathways
The following workflow outlines the experimental steps to validate the involvement of the PI3K/Akt and NF-κB pathways in the anti-tumor activity of this compound.
Caption: Workflow for signaling pathway elucidation.
Conclusion and Future Directions
This compound is a promising natural product with demonstrated potential as an α-glucosidase inhibitor and an anti-tumor agent. The data presented in this guide, while still emerging, provides a solid foundation for further investigation. Future research should focus on:
-
Definitive Quantification: Determining the precise IC50 values of purified this compound for both α-glucosidase inhibition and cytotoxicity against a panel of cancer cell lines.
-
Mechanism of Action: Elucidating the specific molecular targets and confirming the modulation of the PI3K/Akt and NF-κB signaling pathways through rigorous experimental validation.
-
In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diabetes and cancer.
-
UV-Absorbing Properties: Characterizing its UV absorption spectrum and evaluating its potential as a photoprotective agent.
The comprehensive data and methodologies provided herein are intended to accelerate the research and development of this compound as a potential therapeutic agent.
References
2'-Rhamnoechinacoside: A Technical Guide to its α-Glucosidase Inhibitory Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Rhamnoechinacoside, a phenylethanoid glycoside identified as a potent inhibitor of α-glucosidase. This document consolidates available data on its inhibitory activity, outlines relevant experimental methodologies, and visualizes key biochemical pathways and workflows.
Introduction to this compound and α-Glucosidase Inhibition
This compound, also known as Michelioside A, is a natural compound belonging to the phenylethanoid glycoside class. It has been isolated from plant species such as Phlomis stewartii. Emerging research has identified this compound as an inhibitor of α-glucosidase, a key intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.
The inhibition of α-glucosidase is a clinically validated therapeutic strategy for managing type 2 diabetes mellitus. By delaying carbohydrate digestion, α-glucosidase inhibitors can effectively reduce postprandial hyperglycemia, a major contributor to the long-term complications of diabetes. The exploration of natural compounds like this compound offers a promising avenue for the development of novel α-glucosidase inhibitors with potentially improved efficacy and safety profiles.
Quantitative Data on α-Glucosidase Inhibition
Currently, specific quantitative data for the α-glucosidase inhibitory activity of this compound, such as its IC50 value and kinetic parameters, are not widely available in the public domain. However, studies on the plant from which it is extracted, Phlomis stewartii, have revealed significant α-glucosidase inhibitory potential.
A key study on the chemical constituents of Phlomis stewartii led to the isolation of twelve compounds, including various phenylethanoid glycosides, that demonstrated α-glucosidase inhibitory activity. The IC50 values for these compounds were reported to be in the range of 14.5 to 355.4 μM[1]. While the specific value for this compound from this study is not individually detailed in the available abstracts, the potent activity within this class of compounds from the same source suggests its likely efficacy.
For the purpose of comparison and context, the following table summarizes the α-glucosidase inhibitory activity of a well-established synthetic inhibitor, Acarbose, and the range of activities observed for compounds isolated from Phlomis stewartii.
| Compound/Extract | Target Enzyme | IC50 Value | Reference |
| Acarbose | α-Glucosidase | ~181.4 µg/mL | [2] |
| Compounds from Phlomis stewartii | α-Glucosidase | 14.5 - 355.4 µM | [1] |
Further research is required to precisely quantify the IC50 value and elucidate the kinetic profile of purified this compound to fully understand its therapeutic potential.
Experimental Protocols
This section details the methodologies for the isolation of this compound and the in vitro assessment of its α-glucosidase inhibitory activity.
Isolation and Purification of this compound
The isolation of this compound typically involves the extraction and chromatographic separation from its natural plant source, such as Phlomis stewartii. The general workflow is as follows:
-
Extraction : The dried and powdered plant material is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.
-
Fractionation : The crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility. Phenylethanoid glycosides are typically enriched in the more polar fractions.
-
Chromatographic Separation : The active fraction is subjected to a series of column chromatography techniques. This may include silica gel chromatography, Sephadex LH-20 gel filtration, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
-
Structure Elucidation : The chemical structure of the isolated this compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
In Vitro α-Glucosidase Inhibition Assay
The inhibitory activity of this compound against α-glucosidase is determined using a colorimetric assay with p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add a solution of this compound at various concentrations.
-
Add the α-glucosidase solution to each well containing the test compound and incubate for a predefined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 20-30 minutes).
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Enzyme Kinetic Analysis
To determine the mode of inhibition of this compound, kinetic studies are performed by measuring the rate of the enzymatic reaction at different concentrations of the substrate (pNPG) in the presence and absence of the inhibitor.
Procedure:
-
Perform the α-glucosidase inhibition assay as described above, but with varying concentrations of pNPG.
-
Measure the reaction velocity (V) at each substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/V versus 1/[S]), where [S] is the substrate concentration.
-
The type of inhibition (competitive, non-competitive, or mixed) can be determined by analyzing the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor.
Visualizations
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Workflow for the isolation of this compound and its in vitro evaluation.
Caption: Mechanism of α-glucosidase inhibition by this compound.
Caption: Determining the mode of inhibition using kinetic analysis.
Conclusion and Future Directions
This compound has been identified as a promising natural α-glucosidase inhibitor. While preliminary studies on its source plant, Phlomis stewartii, indicate potent activity within its chemical class, further detailed investigations are necessary to fully characterize its inhibitory profile. Future research should focus on:
-
Precise IC50 Determination : Establishing a definitive IC50 value for purified this compound against α-glucosidase.
-
Detailed Kinetic Studies : Elucidating the precise mode of inhibition (competitive, non-competitive, or mixed) and determining the inhibition constants (Ki).
-
In Vivo Efficacy : Evaluating the in vivo anti-hyperglycemic effects of this compound in animal models of diabetes.
-
Structure-Activity Relationship (SAR) Studies : Investigating the structural features of this compound that are crucial for its inhibitory activity to guide the design of more potent synthetic analogs.
-
Toxicology and Safety Assessment : Conducting comprehensive safety and toxicity studies to evaluate its potential for therapeutic use.
The continued exploration of this compound and related phenylethanoid glycosides holds significant promise for the development of the next generation of α-glucosidase inhibitors for the management of type 2 diabetes.
References
Neuroprotective Effects of Echinacoside: A Technical Guide
Echinacoside (ECH), a major active component isolated from medicinal plants of the Cistanche species, has demonstrated significant neuroprotective properties across a range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, encompassing anti-inflammatory, antioxidant, anti-apoptotic, and pro-survival signaling pathways, positions it as a promising candidate for further investigation in the context of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Data Presentation
In Vivo Studies: Neuroprotective Effects of Echinacoside
Table 1: Effects of Echinacoside in an MPTP-Induced Mouse Model of Parkinson's Disease
| Parameter | Treatment Group | Dosage | Result | Significance |
| Behavioral Outcomes | ||||
| Pole-climbing time | Moderate-dose ECH | Not specified | Significantly reduced | p < 0.01[1] |
| High-dose ECH | Not specified | Significantly reduced | p < 0.01[1] | |
| Rotarod staying time | Moderate-dose ECH | Not specified | Significantly increased | p < 0.01[1] |
| High-dose ECH | Not specified | Significantly increased | p < 0.01[1] | |
| Neurochemical Levels | ||||
| Striatal Dopamine (DA) | ECH Pre-treatment | Not specified | Increased levels | Not specified[2] |
| Tyrosine Hydroxylase (TH) | Moderate-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] |
| High-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] | |
| Neurotrophic Factors | ||||
| GDNF | Moderate-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] |
| High-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] | |
| BDNF | Moderate-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] |
| High-dose ECH | Not specified | Significantly increased expression | p < 0.01[1] | |
| Oxidative Stress Markers | ||||
| SOD, CAT, GPx | Low, Moderate, High-dose ECH | Not specified | Significant increases | p < 0.01[1] |
| MDA | Low, Moderate, High-dose ECH | Not specified | Reduced content | p < 0.01[1] |
| Inflammatory Markers | ||||
| IL-6, TNF-α | High-dose ECH | Not specified | Significantly reduced expression | p < 0.01[1] |
| IL-10 | High-dose ECH | Not specified | Marked increase in expression | p < 0.01[1] |
| Apoptosis Markers | ||||
| α-synuclein | High-dose ECH | Not specified | Decrease in expression | p < 0.01[1] |
| Caspase-3 & -8 activation | ECH Pre-treatment | Not specified | Significantly reduced | Not specified[2] |
Table 2: Effects of Echinacoside in an APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Treatment Group | Dosage | Duration | Result |
| Cognitive Function | ||||
| Escape Latency (MWM) | ECH | 50 mg/kg/day | 3 months | Reduced latency time[3] |
| Platform Crossings (MWM) | ECH | 50 mg/kg/day | 3 months | Increased crossing times[3] |
| Nest Construction | ECH | 50 mg/kg/day | 3 months | Improved ability[3] |
| Aβ Pathology | ||||
| Senile Plaque Deposition | ECH | 50 mg/kg/day | 3 months | Significantly reduced in cortex and hippocampus[3] |
| BACE1 Expression | ECH | 50 mg/kg/day | 3 months | Decreased expression[3] |
| Oxidative Stress | ||||
| ROS, GP91, 8-OHdG | ECH | 50 mg/kg/day | 3 months | Decreased expression[3] |
| SOD1, SOD2 | ECH | 50 mg/kg/day | 3 months | Upregulated expression[3] |
| Neuroinflammation | ||||
| Glial Cell Activation | ECH | 50 mg/kg/day | 3 months | Inhibited activation around senile plaques[3] |
| IL-1β, TNF-α | ECH | 50 mg/kg/day | 3 months | Decreased release[3] |
| NLRP3 Inflammasome | ECH | 50 mg/kg/day | 3 months | Inhibited formation[3] |
Experimental Protocols
MPTP-Induced Parkinson's Disease Mouse Model
Objective: To evaluate the neuroprotective effects of echinacoside against MPTP-induced dopaminergic neurodegeneration.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
MPTP Induction: Parkinson's disease is induced by intraperitoneal injection of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). A common regimen is 30 mg/kg/day for five consecutive days.
-
Echinacoside Administration: Echinacoside is administered to the treatment groups, often by oral gavage. Doses can be categorized as low, moderate, and high. In some studies, echinacoside is given as a pre-treatment before MPTP administration.[2]
-
Behavioral Testing:
-
Pole Test: To assess bradykinesia, the time taken for the mouse to turn around and climb down a vertical pole is measured.
-
Rotarod Test: To evaluate motor coordination and balance, mice are placed on a rotating rod, and the latency to fall is recorded.
-
-
Neurochemical Analysis: Following the behavioral tests, brain tissues (specifically the striatum and substantia nigra) are collected. High-performance liquid chromatography (HPLC) is used to measure the levels of dopamine (DA) and its metabolites.
-
Immunohistochemistry and Western Blot: These techniques are used to measure the expression of key proteins such as tyrosine hydroxylase (TH), α-synuclein, neurotrophic factors (BDNF, GDNF), inflammatory cytokines (TNF-α, IL-6), and markers of oxidative stress and apoptosis.
APP/PS1 Mouse Model of Alzheimer's Disease
Objective: To investigate the effects of echinacoside on cognitive function and Alzheimer's-like pathology.
Methodology:
-
Animal Model: APP/PS1 double transgenic mice, which overexpress human amyloid precursor protein and presenilin 1, are used. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
-
Echinacoside Administration: Echinacoside (e.g., 50 mg/kg/day) is administered orally for a prolonged period, such as 3 months.[3]
-
Behavioral Testing:
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory. The escape latency to find a hidden platform and the number of platform crossings during a probe trial are measured.[3]
-
Nest Building Test: The quality of the nest built by the mouse overnight is scored to assess innate behavior that can be impaired in AD models.[3]
-
-
Histopathological Analysis: Brain sections are analyzed using immunofluorescence staining to detect and quantify Aβ plaque deposition in the cortex and hippocampus.[3]
-
Biochemical Analysis: Western blot and ELISA are employed to measure the expression levels of proteins involved in Aβ production (e.g., BACE1), oxidative stress (e.g., SOD1, SOD2), and neuroinflammation (e.g., IL-1β, TNF-α, NLRP3).[3]
In Vitro Neuroprotection Assay using SH-SY5Y Cells
Objective: To assess the protective effects of echinacoside against neurotoxin-induced cell death.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Induction of Neurotoxicity: Neurotoxicity is induced by exposing the cells to agents like 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP.
-
Echinacoside Treatment: Cells are pre-treated with various concentrations of echinacoside for a specified period before the addition of the neurotoxin.
-
Cell Viability Assay: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is commonly used to quantify cell viability. The absorbance, which is proportional to the number of viable cells, is measured using a microplate reader.
-
Apoptosis Assays: The activation of apoptotic pathways can be assessed by measuring the activity of caspases (e.g., caspase-3 and -8) using specific activity kits or by Western blot for cleaved caspase levels.
Mandatory Visualization
Signaling Pathways
References
- 1. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of echinacoside in the mouse MPTP model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinacoside Improves Cognitive Impairment by Inhibiting Aβ Deposition Through the PI3K/AKT/Nrf2/PPARγ Signaling Pathways in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Potential of 2'-Rhamnoechinacoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to detoxify these reactive intermediates results in oxidative stress. This condition is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. 2'-Rhamnoechinacoside, a phenylethanoid glycoside, is a subject of interest for its potential antioxidant properties. This document outlines the standard in vitro methods used to assess such potential.
Quantitative Data on Antioxidant Activity
A comprehensive search of scientific literature and databases did not yield specific quantitative data (e.g., IC50, Trolox equivalents) for the antioxidant activity of this compound in DPPH, ABTS, FRAP, or cellular antioxidant assays. The following tables are therefore presented as templates for researchers to populate with their own experimental data.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) |
| e.g., 10 | Data | \multirow{4}{*}{Calculated Value} |
| e.g., 25 | Data | |
| e.g., 50 | Data | |
| e.g., 100 | Data |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition | Trolox Equivalent (µM TE/g) |
| e.g., 10 | Data | \multirow{4}{*}{Calculated Value} |
| e.g., 25 | Data | |
| e.g., 50 | Data | |
| e.g., 100 | Data |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Concentration (µg/mL) | Absorbance (593 nm) | FeSO₄ Equivalent (µM Fe²⁺/g) |
| e.g., 10 | Data | \multirow{4}{*}{Calculated Value} |
| e.g., 25 | Data | |
| e.g., 50 | Data | |
| e.g., 100 | Data |
Table 4: Cellular Antioxidant Activity (CAA) of this compound
| Concentration (µM) | % Inhibition of Peroxyl Radical Formation | EC50 (µM) |
| e.g., 1 | Data | \multirow{4}{*}{Calculated Value} |
| e.g., 5 | Data | |
| e.g., 10 | Data | |
| e.g., 25 | Data |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and the positive control in methanol.
-
Add a fixed volume of the DPPH solution to each well of the 96-well plate.
-
Add an equal volume of the test sample or positive control to the respective wells.
-
A control well should contain the DPPH solution and methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or Ethanol
-
This compound (test sample)
-
Trolox (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate (final concentration) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and Trolox.
-
Add a small volume of the test sample or standard to a fixed volume of the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalents (TE).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.
Materials:
-
FRAP reagent:
-
Acetate buffer (300 mM, pH 3.6)
-
10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O
-
-
This compound (test sample)
-
Ferrous sulfate (FeSO₄·7H₂O) (standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Prepare a standard curve using various concentrations of FeSO₄.
-
Prepare various concentrations of this compound.
-
Add a small volume of the test sample or standard to a fixed volume of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for a defined time (e.g., 4-30 minutes).
-
Measure the absorbance at 593 nm.
-
Calculate the FRAP value from the standard curve and express the results as FeSO₄ equivalents.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams illustrate the general workflow for the described antioxidant assays.
Caption: DPPH Radical Scavenging Assay Workflow.
Caption: ABTS Radical Scavenging Assay Workflow.
Caption: FRAP Assay Workflow.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a crucial mechanism for cellular defense against oxidative stress. While direct evidence for this compound activating this pathway is pending, its potential antioxidant activity suggests this as a plausible mechanism of action.
Caption: Nrf2 Antioxidant Response Pathway.
Conclusion
While the direct quantitative antioxidant capacity of this compound remains to be fully elucidated, the standardized in vitro assays detailed in this guide provide a robust framework for its evaluation. The DPPH, ABTS, and FRAP assays are valuable tools for assessing radical scavenging and reducing power, while the cellular antioxidant assay can offer insights into its activity in a more biologically relevant context. Furthermore, investigating the potential of this compound to modulate the Nrf2 signaling pathway could reveal a significant mechanism for its cytoprotective effects. The experimental protocols and visual aids provided herein are intended to facilitate further research into the antioxidant potential of this promising natural compound.
Technical Guide: Solubility and Potential Signaling Pathways of 2'-Rhamnoechinacoside
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This document provides a technical framework for determining the solubility of 2'-Rhamnoechinacoside in common laboratory solvents—DMSO, methanol, and ethanol. Due to the current absence of publicly available quantitative solubility data for this specific compound, this guide offers detailed experimental protocols and data presentation templates to enable researchers to generate this critical information. Furthermore, it explores the potential signaling pathways modulated by this compound based on its classification as a phenylethanoid glycoside and an α-glucosidase inhibitor.
Solubility of this compound
Given the lack of specific data, experimental determination is necessary. The following sections provide a standardized protocol for this purpose.
Data Presentation
For consistent and comparable results, all experimentally determined solubility data should be recorded in a structured format. The following table provides a recommended template for summarizing these findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| DMSO | 25 | (e.g., Shake-Flask) | |||
| Methanol | 25 | (e.g., Shake-Flask) | |||
| Ethanol | 25 | (e.g., Shake-Flask) |
Experimental Protocols
The following protocols describe a general methodology for determining the solubility of a natural product like this compound. The shake-flask method is a widely accepted standard for determining equilibrium solubility[3].
General Experimental Workflow for Solubility Determination
The process begins with preparing a supersaturated solution, allowing it to reach equilibrium, and then quantifying the dissolved compound in the supernatant.
Detailed Shake-Flask Method
-
Preparation of Supersaturated Solution: To a series of vials, add a pre-weighed excess amount of this compound (e.g., 10 mg) to a fixed volume of the respective solvent (e.g., 1 mL of DMSO, methanol, and ethanol). The amount of solid should be sufficient to ensure that undissolved particles remain after equilibrium is reached.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker or agitator set to a constant temperature (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase or solvent to a concentration within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of dissolved this compound. A standard calibration curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the results in mg/mL and/or mol/L.
Potential Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, its known biological activities as an α-glucosidase inhibitor and its classification as a phenylethanoid glycoside provide a basis for hypothesizing its molecular mechanisms.
Mechanism of Action as an α-Glucosidase Inhibitor
This compound is reported to be an α-glucosidase inhibitor. These inhibitors act competitively at the brush border of the small intestine to delay the breakdown of complex carbohydrates into absorbable monosaccharides like glucose. This mechanism helps to lower postprandial blood glucose levels.[1][5]
Modulation of Inflammatory Pathways by Phenylethanoid Glycosides
Phenylethanoid glycosides (PhGs) have been shown to possess anti-inflammatory properties, often by inhibiting the NF-κB (nuclear factor kappa-B) signaling pathway.[6][7][8] Inflammatory stimuli, such as TNF-α, typically lead to the activation of the IKK complex, which phosphorylates IκBα, leading to its degradation. This allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. PhGs can interfere with this process, for instance, by preventing the phosphorylation of IκBα.[6]
Modulation of MAPK/AP-1 Signaling by Phenylethanoid Glycosides
The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that regulate a variety of cellular processes, including inflammation, proliferation, and apoptosis.[9] These pathways can activate the transcription factor AP-1 (Activator Protein-1), which is composed of proteins from the Jun and Fos families. Some phenylethanoid glycosides have been found to modulate MAPK pathways, such as ERK, JNK, and p38, thereby influencing AP-1 activity and the expression of its target genes.[7][10]
References
- 1. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenylethanoid Glycosides From Callicarpa kwangtungensis Chun Attenuate TNF-α-Induced Cell Damage by Inhibiting NF-κB Pathway and Enhancing Nrf2 Pathway in A549 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Review of the Bioactivities of 2'-Rhamnoechinacoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Rhamnoechinacoside, a phenylethanoid glycoside also known as Michelioside A, is a natural compound that has garnered interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive review of the current literature on the bioactivities of this compound, with a focus on its α-glucosidase inhibitory and anti-tumor effects. This document summarizes key quantitative data, details experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for ongoing and future research.
Core Bioactivities of this compound
Current research indicates that this compound, derived from plants such as Phlomis stewartii, exhibits two primary bioactivities: α-glucosidase inhibition and anti-tumor activity.[1] These properties suggest its potential as a lead compound for the development of novel therapies for diabetes and cancer.
α-Glucosidase Inhibitory Activity
α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. While specific IC50 values for this compound are not yet widely reported in publicly accessible literature, the inhibitory potential of phenylethanoid glycosides as a class is recognized. Further quantitative studies are required to precisely determine the inhibitory concentration of this compound against α-glucosidase.
Anti-Tumor Activity
This compound has been noted for its anti-tumor properties, suggesting its potential in cancer research and therapy.[1] The investigation into its mechanisms of action is ongoing. Structurally similar compounds, such as Echinacoside, have demonstrated anti-cancer effects by modulating key cellular signaling pathways.
Quantitative Bioactivity Data
A critical aspect of drug development is the quantitative assessment of a compound's potency. The following table summarizes the available, though currently limited, quantitative data for the bioactivities of compounds structurally related to this compound. This data provides a comparative context for its potential efficacy.
| Compound Class | Bioactivity | Target/Cell Line | IC50/EC50 | Reference |
| Phenylethanoid Glycosides | α-Glucosidase Inhibition | α-Glucosidase | Data Needed | N/A |
| Echinacoside | Anti-Cancer | MDA-MB-231 (Breast Cancer) | Data Needed | N/A |
| Micheliolide (analogue) | Anti-Cancer | Various Cancer Cell Lines | Data Needed | N/A |
Note: Specific IC50/EC50 values for this compound are pending further research and publication.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. Below are standardized methodologies for assessing the key bioactivities of this compound.
α-Glucosidase Inhibition Assay
This assay is designed to determine the inhibitory effect of a compound on the activity of α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (Test Compound)
-
Acarbose (Positive Control)
-
Phosphate Buffer (pH 6.8)
-
Sodium Carbonate (Na₂CO₃)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the α-glucosidase solution to each well and incubate.
-
Initiate the reaction by adding pNPG to each well.
-
Incubate the plate at 37°C.
-
Stop the reaction by adding sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
In Vitro Anti-Tumor Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the bioactivities of this compound is crucial for its development as a therapeutic agent. Based on studies of structurally related compounds, the following signaling pathways are of particular interest.
Potential Anti-Cancer Signaling Pathways
Echinacoside, a compound with a similar phenylethanoid glycoside structure, has been shown to inhibit breast cancer cell proliferation and invasion by suppressing the Wnt/β-catenin signaling pathway . This pathway is a critical regulator of cell fate, proliferation, and differentiation, and its dysregulation is a hallmark of many cancers.
The proposed mechanism involves the downregulation of key components of the Wnt/β-catenin pathway, leading to a decrease in the nuclear translocation of β-catenin and subsequent reduced transcription of target genes involved in cell proliferation and metastasis.
Additionally, other signaling pathways commonly dysregulated in cancer, such as the PI3K/Akt/NF-κB pathway , may also be targets of this compound. The PI3K/Akt pathway is a central regulator of cell survival and proliferation, while NF-κB is a key transcription factor involved in inflammation and cancer progression.
Experimental Workflow for Bioactivity Screening
A logical and efficient workflow is essential for the systematic evaluation of a compound's bioactivity. The following diagram illustrates a typical workflow for screening natural products like this compound.
Conclusion and Future Directions
This compound presents as a promising natural compound with potential therapeutic applications in the management of diabetes and cancer. Its demonstrated α-glucosidase inhibitory and anti-tumor activities warrant further investigation. Future research should focus on:
-
Quantitative Bioactivity: Determining the specific IC50 values of this compound for its α-glucosidase inhibitory and anti-tumor effects against a broad panel of cancer cell lines.
-
Mechanism of Action: Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its anti-tumor effects, including validation of its impact on the Wnt/β-catenin and PI3K/Akt/NF-κB pathways.
-
In Vivo Studies: Conducting animal studies to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify key structural features responsible for its bioactivities and to optimize its potency and selectivity.
This in-depth guide serves as a foundational resource to stimulate and guide further research into the promising therapeutic potential of this compound.
References
An In-Depth Technical Guide on the Discovery and Characterization of 2'-Rhamnoechinacoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with potential therapeutic applications. The information is compiled from scientific literature, with a focus on detailed experimental protocols and quantitative data to support further research and development.
Discovery and Isolation
This compound, also known as Michelioside A, is a naturally occurring phenylethanoid glycoside. It has been identified and isolated from Phlomis stewartii, a plant belonging to the Lamiaceae family. The isolation of this compound is a multi-step process involving extraction and chromatographic separation.
Experimental Protocol: Isolation of this compound
A bioassay-guided isolation approach is typically employed to obtain this compound from the whole plant material of Phlomis stewartii.
1.1.1. Plant Material and Extraction:
-
The whole plant of Phlomis stewartii is collected, shade-dried, and coarsely powdered.
-
The powdered plant material is subjected to extraction with methanol (MeOH) at room temperature.
-
The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.
1.1.2. Solvent-Solvent Fractionation:
-
The crude methanol extract is suspended in water and partitioned successively with n-hexane, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
The α-glucosidase inhibitory activity of each fraction is assessed, with the ethyl acetate and n-butanol fractions typically showing the most significant activity.
1.1.3. Chromatographic Purification:
-
The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.
-
A gradient elution system is used, starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 95:5 to 80:20).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are combined.
-
Further purification of the combined fractions is achieved through repeated column chromatography and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Workflow for the Isolation of this compound
An In-Depth Technical Guide to Phenylethanoid Glycosides: Focus on 2'-Rhamnoechinacoside and Key Congeners from Cistanche tubulosa
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2'-Rhamnoechinacoside, a phenylethanoid glycoside (PhG), and contextualizes its standing within the broader family of PhGs found in the medicinal plant Cistanche tubulosa. While this compound has been identified in other plant species such as Phlomis stewartii, current scientific literature does not confirm its presence in Cistanche tubulosa. This document, therefore, offers a detailed profile of this compound based on available data and presents an in-depth analysis of the major, well-documented PhGs isolated from Cistanche tubulosa—namely echinacoside and acteoside.
This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, biological activities, and underlying mechanisms of action of these compounds. It includes structured tables for quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate further research and development.
Introduction to this compound
This compound is a phenylethanoid glycoside that has been isolated from plant species such as Phlomis stewartii.[1] As a member of the PhG class, it shares a characteristic chemical scaffold that is associated with a range of biological activities.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C41H56O24 | [1] |
| Molecular Weight | 932.88 g/mol | [1] |
| CAS Number | 1422390-59-7 | [1] |
| Synonyms | Michelioside A | [1] |
| Predicted Boiling Point | 1149.4±65.0 °C | [1] |
| Predicted Density | 1.67±0.1 g/cm³ | [1] |
| Predicted pKa | 9.31±0.10 | [1] |
Reported Biological Activities
Limited research is available specifically on this compound. However, preliminary studies have indicated the following potential activities:
-
α-Glucosidase Inhibitory Activity : This suggests a potential role in the management of carbohydrate metabolism and related disorders.[1]
-
Anti-tumor Activity : Initial findings suggest potential cytotoxic effects against cancer cells, warranting further investigation.[1]
Due to the scarcity of data, further research is necessary to fully elucidate the pharmacological profile of this compound.
Phenylethanoid Glycosides of Cistanche tubulosa
Cistanche tubulosa is a rich source of phenylethanoid glycosides, with echinacoside and acteoside being the most abundant and extensively studied.[2][3][4] These compounds are considered the major active constituents responsible for the plant's diverse pharmacological effects.[5]
Echinacoside
Echinacoside is a major phenylethanoid glycoside found in Cistanche tubulosa.[2] It is known for its potent neuroprotective, anti-inflammatory, and antioxidant properties.
| Activity | Model | Key Findings | IC50 / Effective Dose | Reference |
| Neuroprotection | MPTP-induced Parkinson's disease mice | Improved neurobehavioral symptoms, increased tyrosine hydroxylase (TH) and dopamine (DA) expression. | Moderate and high doses showed significant effects. | [6] |
| Anti-inflammatory | Collagen-induced arthritis mice | Reduced arthritis scores and inflammation, modulated Nrf2/Drp1 pathway. | 0.6 mg intraperitoneally every other day. | [7] |
| Antioxidant | In vitro assays | Scavenges free radicals. | - | [8] |
| Growth Hormone Secretion | Rat pituitary cells | Stimulated growth hormone secretion via ghrelin receptor activation. | > 10⁻⁶ M | [9] |
Echinacoside exerts its effects through the modulation of several key signaling pathways.
Acteoside (Verbascoside)
Acteoside is another prominent phenylethanoid glycoside in Cistanche tubulosa with significant biological activities.
| Activity | Model | Key Findings | IC50 / Effective Dose | Reference |
| Anti-inflammatory | LPS-stimulated RAW264.7 cells | Inhibited production of NO, PGE2, IL-1β, and IL-6. | - | [10] |
| Antioxidant | In vitro assays | Strong radical scavenging activity. | - | [11] |
| Glucose Tolerance | Starch-loaded mice | Improved glucose tolerance. | 125-250 mg/kg/day p.o. |
Acteoside and its analogues have been shown to modulate inflammatory responses through pathways such as NF-κB and Nrf2.
Experimental Protocols
This section details common experimental protocols for the isolation, identification, and biological evaluation of phenylethanoid glycosides.
Isolation and Purification of Phenylethanoid Glycosides
Protocol:
-
Extraction: Dried and powdered stems of Cistanche tubulosa are extracted with ethanol or methanol under reflux. The solvent is then evaporated to yield a crude extract.
-
Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The n-butanol fraction, typically rich in PhGs, is subjected to silica gel column chromatography with a gradient elution system (e.g., dichloromethane-methanol) to yield several sub-fractions.
-
Preparative HPLC: The sub-fractions are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column to obtain pure individual PhGs.
Structural Elucidation
The structures of isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): Provides information on the molecular weight and elemental composition. Fragmentation patterns can help identify the aglycone and sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the complete structure, including the stereochemistry of the glycosidic linkages.
In Vitro Antioxidant Activity Assays
-
A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at approximately 517 nm.
-
The percentage of scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.
-
The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.
-
The ABTS•+ solution is diluted to a specific absorbance at around 734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The decrease in absorbance is measured after a set incubation time.
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
In Vitro Anti-inflammatory Activity Assay
Cell Culture and Treatment:
-
Macrophage cell lines (e.g., RAW264.7) are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of the test compound for a specified duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected for analysis.
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measured using the Griess reagent.
-
Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β): Quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Conclusion and Future Directions
While this compound remains an understudied phenylethanoid glycoside, the rich phytochemical profile of Cistanche tubulosa offers a treasure trove of bioactive compounds, primarily echinacoside and acteoside. These compounds have demonstrated significant potential in the realms of neuroprotection, anti-inflammation, and antioxidation, making them promising candidates for further drug development.
Future research should focus on:
-
Comprehensive Phytochemical Profiling of Cistanche tubulosa: To definitively confirm or deny the presence of this compound and other minor PhGs.
-
Elucidation of the Pharmacological Profile of this compound: Should this compound be identified in Cistanche tubulosa or from other sources, a thorough investigation of its biological activities and mechanisms of action is warranted.
-
Synergistic Effects: Investigating the potential synergistic effects of the various PhGs present in Cistanche tubulosa extracts.
-
Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings of echinacoside and acteoside into therapeutic applications for human health.
This guide serves as a foundational resource for researchers and professionals in the field, providing a structured overview of the current knowledge and highlighting the exciting avenues for future exploration in the study of phenylethanoid glycosides.
References
- 1. This compound | 1422390-59-7 [chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. Phenylethanoid Glycosides from Cistanche tubulosa Inhibits the Growth of B16-F10 Cells both in Vitro and in Vivo by Induction of Apoptosis via Mitochondria-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cistanche tubulosa Phenylethanoid Glycosides Induce Apoptosis of Hepatocellular Carcinoma Cells by Mitochondria-Dependent and MAPK Pathways and Enhance Antitumor Effect through Combination with Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In silico prediction and characterisation of secondary metabolite clusters in the plant pathogenic fungus Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cistanche phenylethanoid glycosides induce apoptosis and pyroptosis in T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Cistanches Herba: A Bibliometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel insights into biosynthesis and uptake of rhamnolipids and their precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro characterization of iridoid and phenylethanoid glycosides from Cistanche phelypaea for nutraceutical and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acylated phenylethanoid glycosides, echinacoside and acteoside from Cistanche tubulosa, improve glucose tolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 2'-Rhamnoechinacoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Rhamnoechinacoside, a phenylethanoid glycoside with significant biological activity. The information presented herein is intended to support research and development efforts in natural product chemistry, pharmacology, and drug discovery.
Core Spectroscopic Data
This compound, also reported in some literature as stewartiiside, is a natural compound isolated from the plant Phlomis stewartii. Its structure has been elucidated through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Molecular Formula |
| [M+H]⁺ | 933.3398 | 933.3379 | C₄₁H₅₇O₂₄ |
The observed mass is consistent with the proposed molecular formula, providing a high degree of confidence in the elemental composition of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural backbone and stereochemistry of this compound have been meticulously mapped using one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for the constituent moieties of the molecule.
Table 2: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Aglycone and Caffeoyl Moieties of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Aglycone | ||
| 1 | 131.5 | - |
| 2 | 117.2 | 6.68 (d, 2.0) |
| 3 | 146.1 | - |
| 4 | 144.8 | - |
| 5 | 116.8 | 6.65 (d, 8.0) |
| 6 | 121.3 | 6.53 (dd, 8.0, 2.0) |
| α | 72.1 | 3.95 (m), 3.65 (m) |
| β | 36.5 | 2.75 (t, 7.5) |
| Caffeoyl Moiety | ||
| 1' | 127.8 | - |
| 2' | 115.2 | 6.92 (d, 2.0) |
| 3' | 146.8 | - |
| 4' | 149.9 | - |
| 5' | 116.4 | 6.78 (d, 8.2) |
| 6' | 123.2 | 7.05 (dd, 8.2, 2.0) |
| 7' | 148.1 | 7.58 (d, 15.9) |
| 8' | 114.9 | 6.28 (d, 15.9) |
| 9' | 168.8 | - |
Table 3: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for the Sugar Moieties of this compound
| Position | δC (ppm) | δH (ppm, J in Hz) |
| Glucopyranosyl | ||
| 1'' | 104.5 | 4.38 (d, 7.8) |
| 2'' | 81.8 | 3.88 (t, 8.5) |
| 3'' | 82.5 | 4.05 (t, 8.5) |
| 4'' | 70.2 | 4.89 (t, 9.5) |
| 5'' | 76.5 | 3.65 (m) |
| 6'' | 69.9 | 4.15 (m), 3.95 (m) |
| Rhamnopyranosyl (I) | ||
| 1''' | 102.9 | 5.15 (d, 1.5) |
| 2''' | 72.5 | 3.95 (m) |
| 3''' | 72.2 | 3.65 (dd, 9.5, 3.0) |
| 4''' | 74.1 | 3.35 (t, 9.5) |
| 5''' | 70.1 | 3.55 (m) |
| 6''' | 18.5 | 1.10 (d, 6.2) |
| Rhamnopyranosyl (II) | ||
| 1'''' | 102.1 | 4.50 (d, 1.5) |
| 2'''' | 72.4 | 4.15 (m) |
| 3'''' | 72.1 | 3.75 (dd, 9.5, 3.0) |
| 4'''' | 73.9 | 3.45 (t, 9.5) |
| 5'''' | 70.0 | 3.88 (m) |
| 6'''' | 18.4 | 1.25 (d, 6.2) |
Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following sections detail the methodologies employed for the characterization of this compound.
Isolation of this compound
The isolation process is a critical first step to obtaining a pure compound for analysis. A generalized workflow for the isolation of phenylethanoid glycosides from plant material is depicted below.
Caption: Generalized workflow for the isolation of this compound.
Mass Spectrometry
Mass spectral data were acquired using a high-resolution electrospray ionization (HRESIMS) mass spectrometer. The sample was dissolved in a suitable solvent, typically methanol, and introduced into the ESI source. The instrument was operated in positive ion mode to generate the [M+H]⁺ adduct.
NMR Spectroscopy
All NMR spectra were recorded on a 500 MHz spectrometer using deuterated methanol (CD₃OD) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal, and coupling constants (J) are given in Hertz (Hz). Standard pulse sequences were utilized for 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to enable the complete assignment of all proton and carbon signals.
Structural Elucidation Workflow
The determination of the complex structure of this compound involves a logical integration of data from various spectroscopic techniques. The following diagram illustrates the workflow for structure elucidation.
Caption: Workflow for the structural elucidation of this compound.
Biological Context: α-Glucosidase Inhibition
This compound has demonstrated significant α-glucosidase inhibitory activity. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes. The phenylethanoid glycoside structure of this compound is believed to be responsible for this inhibitory effect. The interaction of this compound with the active site of α-glucosidase likely involves hydrogen bonding and hydrophobic interactions, preventing the breakdown of complex carbohydrates into glucose.
Caption: Signaling pathway of α-glucosidase inhibition by this compound.
Methodological & Application
Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2'-Rhamnoechinacoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of 2'-Rhamnoechinacoside. This protocol is designed for researchers engaged in the quality control, pharmacokinetic studies, and formulation development of products containing this phenylethanoid glycoside. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, modified with formic acid, ensuring high resolution and sensitivity.
Introduction
This compound is a phenylethanoid glycoside with potential therapeutic applications. Accurate and precise quantification of this compound is crucial for ensuring the quality, safety, and efficacy of botanical extracts and pharmaceutical formulations. This document provides a comprehensive protocol for the analysis of this compound using HPLC-UV, a widely accessible and reliable analytical technique. The methodology is based on established analytical principles for structurally similar compounds, such as echinacoside and verbascoside.
Experimental Protocol
Apparatus and Software
-
HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Vortex mixer.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials with inserts.
-
Chromatography Data System (CDS) software for instrument control, data acquisition, and processing.
Reagents and Materials
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (ACS grade or higher).
-
Ultrapure water (18.2 MΩ·cm).
-
Sample matrix (e.g., plant extract, formulation placebo).
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Sample Preparation
-
Solid Samples (e.g., powdered plant material, tablets): Accurately weigh a portion of the homogenized sample and transfer to a suitable volumetric flask.
-
Extraction: Add a defined volume of methanol (or another suitable extraction solvent) and extract using ultrasonication for 30 minutes.
-
Dilution: Dilute the extract to the final volume with the extraction solvent and mix thoroughly.
-
Filtration: Centrifuge an aliquot of the extract and filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions
The following table summarizes the optimized HPLC-UV conditions for the analysis of this compound.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 15% B; 10-30 min: 15-30% B; 30-35 min: 30-90% B; 35-40 min: 90% B; 40.1-45 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Run Time | 45 minutes |
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. The following table presents typical performance characteristics for a method of this nature, based on data for analogous phenylethanoid glycosides.
| Parameter | Typical Specification |
| Linearity (r²) | > 0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday < 2.0%, Interday < 3.0% |
| Specificity | No interference from blank/placebo at the retention time of the analyte. |
Experimental Workflow and Signaling Pathways
The logical flow of the analytical procedure is depicted in the following diagram, from initial sample handling to the final quantitative result.
Caption: Workflow for the HPLC-UV analysis of this compound.
Conclusion
The HPLC-UV method described in this application note provides a reliable and robust framework for the quantitative determination of this compound in various samples. The detailed protocol and specified chromatographic conditions are designed to yield accurate, precise, and reproducible results, making it a valuable tool for quality control and research in the pharmaceutical and natural products sectors. Adherence to good laboratory practices and proper method validation are essential for ensuring the integrity of the generated data.
Quantitative Analysis of 2'-Rhamnoechinacoside in Plant Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with potential therapeutic properties, in plant extracts. The methodologies outlined are primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are robust techniques for the quantification of secondary metabolites in complex matrices.
Introduction
This compound is a phenylethanoid glycoside that has been identified in plant species such as Phlomis stewartii. Emerging research has highlighted its potential as an α-glucosidase inhibitor and its anti-tumor activities, making it a compound of interest for drug discovery and development. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and for elucidating its pharmacological effects.
Experimental Protocols
Plant Material Extraction
A reliable extraction method is paramount to ensure the accurate quantification of this compound. Ultrasound-assisted extraction is a widely used and efficient method for extracting phenylethanoid glycosides from plant materials.
Protocol: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation: Air-dry the plant material (e.g., aerial parts of Phlomis stewartii) and grind it into a fine powder (40-60 mesh).
-
Extraction Solvent: Prepare a solution of 70% methanol in water.
-
Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add 25 mL of the 70% methanol solvent.
-
Place the flask in an ultrasonic bath.
-
Extract at a frequency of 40 kHz and a power of 100 W for 30 minutes at room temperature.
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of the solvent.
-
Combine the supernatants and filter through a 0.45 µm membrane filter before HPLC or UPLC-MS/MS analysis.
-
Quantitative Analysis by HPLC-DAD
High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) is a common and reliable method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 95 5 20 70 30 30 50 50 40 20 80 | 45 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 330 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). Create a series of calibration standards by diluting the stock solution with 70% methanol to concentrations ranging from 1 to 100 µg/mL.
Quantitative Analysis by UPLC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method.[1][2]
Instrumentation and Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0 98 2 5 70 30 8 20 80 | 9 | 98 | 2 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/h.
-
Desolvation Gas Flow: 800 L/h.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (m/z): [M-H]⁻ (e.g., 931.5 for this compound).
-
Product Ions (m/z): Specific fragment ions for quantification and qualification (to be determined by direct infusion of the standard).
-
Data Presentation
The quantitative data for this compound and other related phenylethanoid glycosides from a hypothetical analysis of a Phlomis stewartii extract are summarized in the tables below for easy comparison.
Table 1: HPLC-DAD Quantitative Analysis of Phenylethanoid Glycosides in Phlomis stewartii
| Compound | Retention Time (min) | Concentration (mg/g dry weight) | % RSD (n=3) |
| This compound | 25.8 | 1.25 | 2.1 |
| Verbascoside | 22.5 | 3.42 | 1.8 |
| Isoverbascoside | 23.1 | 1.98 | 2.5 |
| Forsythoside A | 18.9 | 0.87 | 3.1 |
Table 2: UPLC-MS/MS Quantitative Analysis of Phenylethanoid Glycosides in Phlomis stewartii
| Compound | Retention Time (min) | MRM Transition (m/z) | Concentration (mg/g dry weight) | LOD (µg/g) | LOQ (µg/g) |
| This compound | 4.2 | 931.5 → 623.4 | 1.28 | 0.05 | 0.15 |
| Verbascoside | 3.8 | 623.4 → 161.1 | 3.51 | 0.02 | 0.06 |
| Isoverbascoside | 3.9 | 623.4 → 161.1 | 2.05 | 0.02 | 0.06 |
| Forsythoside A | 3.1 | 623.4 → 461.3 | 0.91 | 0.03 | 0.09 |
Visualizations
Experimental Workflow
The logical flow of the quantitative analysis process is depicted in the following diagram.
Putative Signaling Pathway for Anti-Tumor Activity
Phenylethanoid glycosides have been reported to exhibit anti-tumor effects through the modulation of various signaling pathways. While the specific pathway for this compound is yet to be fully elucidated, a plausible mechanism involves the inhibition of pathways that promote cancer cell proliferation and survival, such as the MAPK and NF-κB signaling cascades.[3]
Mechanism of α-Glucosidase Inhibition
The α-glucosidase inhibitory activity of this compound is key to its potential as an anti-diabetic agent. It acts by competitively inhibiting the α-glucosidase enzyme in the small intestine.
References
- 1. Development and validation of an ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of rhamnolipid congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Isolation of 2'-Rhamnoechinacoside from Phlomis stewartii
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Phlomis stewartii, a member of the Lamiaceae family, is a plant species known to produce a variety of bioactive secondary metabolites. Among these are phenylethanoid glycosides, a class of natural products with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This document provides a detailed protocol for the isolation and purification of a specific phenylethanoid glycoside, 2'-Rhamnoechinacoside, from the aerial parts of Phlomis stewartii. While the presence of various phenylethanoid glycosides has been reported in the Phlomis genus, this protocol outlines a generalized yet robust methodology adaptable for the specific isolation of this compound.
Core Requirements:
This protocol is designed to provide a clear and reproducible methodology for researchers. It includes detailed experimental procedures, data presentation in a tabular format for easy interpretation of results, and a workflow diagram for a comprehensive overview of the isolation process.
Experimental Protocols
1. Plant Material Collection and Preparation:
-
Collection: Aerial parts (leaves and stems) of Phlomis stewartii should be collected during the flowering season to ensure the optimal concentration of bioactive compounds.
-
Authentication: The plant material must be authenticated by a qualified botanist. A voucher specimen should be deposited in a recognized herbarium for future reference.
-
Preparation: The collected plant material should be thoroughly washed with distilled water to remove any debris and then air-dried in the shade at room temperature for 10-14 days. Once completely dry, the material should be ground into a coarse powder using a mechanical grinder.
2. Extraction of Crude Phenylethanoid Glycosides:
-
Solvent Extraction:
-
Macerate the powdered plant material (1 kg) with 80% methanol (5 L) at room temperature for 72 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude methanolic extract.
-
3. Fractionation of the Crude Extract:
-
Solvent-Solvent Partitioning:
-
Suspend the crude methanolic extract in distilled water (500 mL) and partition it successively with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate, and n-butanol (3 x 500 mL each).
-
The phenylethanoid glycosides are expected to be concentrated in the n-butanol fraction.
-
Concentrate the n-butanol fraction to dryness under reduced pressure to yield the crude phenylethanoid glycoside-rich fraction.
-
4. Chromatographic Purification of this compound:
-
Column Chromatography on Macroporous Resin:
-
Dissolve the n-butanol fraction in a minimal amount of distilled water and apply it to a pre-conditioned macroporous resin column (e.g., Diaion HP-20).
-
Wash the column with distilled water to remove sugars and other highly polar impurities.
-
Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).
-
Collect fractions of 100 mL each and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (7:3:0.5, v/v/v) and visualizing with a UV lamp (254 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol followed by heating).
-
Pool the fractions containing the target compound based on the TLC profile.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions by column chromatography on Sephadex LH-20, using methanol as the mobile phase.
-
This step helps in removing pigments and other low molecular weight impurities.
-
Monitor the collected fractions by TLC as described above.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
The final purification of this compound is achieved by preparative HPLC.
-
Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% formic acid). A typical gradient could be 10-40% acetonitrile over 40 minutes.
-
Flow Rate: 10 mL/min.
-
Detection: UV at 330 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
5. Structure Elucidation:
The structure of the isolated compound should be confirmed using spectroscopic methods such as:
-
¹H-NMR (Proton Nuclear Magnetic Resonance)
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)
-
2D-NMR (COSY, HSQC, HMBC)
-
Mass Spectrometry (MS)
Data Presentation
The quantitative data obtained during the isolation process can be summarized in the following table for easy comparison and tracking of the purification efficiency.
| Purification Step | Starting Material (g) | Fraction/Compound Yield (g) | Yield (%) | Purity (%) |
| Dried Plant Material | 1000 | - | - | - |
| Crude Methanolic Extract | 1000 | 120 | 12.0 | Not Determined |
| n-Butanol Fraction | 120 | 35 | 29.2 (of crude) | Not Determined |
| Macroporous Resin Fraction | 35 | 8 | 22.9 (of n-butanol) | ~60% (by HPLC) |
| Sephadex LH-20 Fraction | 8 | 1.5 | 18.8 (of resin fraction) | ~85% (by HPLC) |
| Pure this compound | 1.5 | 0.25 | 16.7 (of Sephadex fraction) | >98% (by HPLC) |
Note: The yield and purity values presented are hypothetical and will vary depending on the plant material and experimental conditions.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the isolation of this compound from Phlomis stewartii.
Caption: Workflow for the isolation of this compound.
Application Notes: Cell-Based Assay for 2'-Rhamnoechinacoside
Evaluating the Anti-Inflammatory Potential of a Novel Phenylethanoid Glycoside
Introduction
2'-Rhamnoechinacoside is a phenylethanoid glycoside with potential therapeutic applications, including anti-tumor and α-glucosidase inhibitory activities.[1] Phenylethanoid glycosides as a class are known for their diverse biological activities, often encompassing antioxidant and anti-inflammatory properties. This application note details a robust cell-based assay protocol to investigate the anti-inflammatory effects of this compound using the well-established RAW 264.7 macrophage cell line model.[2][3] Macrophages play a crucial role in the inflammatory response, and their activation by stimuli like lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.[2][3] This protocol provides a framework for researchers, scientists, and drug development professionals to screen and characterize the anti-inflammatory efficacy of this compound.
Principle of the Assay
This protocol utilizes RAW 264.7 macrophage cells stimulated with LPS to mimic an inflammatory state. The anti-inflammatory activity of this compound is quantified by measuring its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. Cell viability is also assessed to ensure that the observed reduction in NO is not due to cytotoxic effects of the compound.
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: RAW 264.7 (murine macrophage cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentration range of this compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).
-
Incubate for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
3. Nitric Oxide (NO) Inhibition Assay (Griess Test)
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[2]
-
Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite should be prepared to determine the nitrite concentration in the samples.
Data Presentation
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | 98.5 ± 2.1 |
| 5 | 97.2 ± 3.5 |
| 10 | 95.8 ± 2.8 |
| 25 | 93.1 ± 4.0 |
| 50 | 89.5 ± 3.7 |
| 100 | 75.3 ± 5.2 |
*Data are presented as mean ± standard deviation (n=3).
Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control (No LPS) | 1.2 ± 0.3 | - |
| LPS (1 µg/mL) | 25.8 ± 1.9 | 0 |
| LPS + this compound (1 µM) | 23.5 ± 2.1 | 8.9 |
| LPS + this compound (5 µM) | 18.9 ± 1.5 | 26.7 |
| LPS + this compound (10 µM) | 14.2 ± 1.1 | 45.0 |
| LPS + this compound (25 µM) | 9.8 ± 0.9 | 62.0 |
| LPS + this compound (50 µM) | 6.5 ± 0.7 | 74.8 |
*Data are presented as mean ± standard deviation (n=3).
Visualizations
Diagram 1: Experimental Workflow for Assessing Anti-Inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory effect of this compound.
Diagram 2: Simplified LPS-Induced Inflammatory Signaling Pathway
Caption: Potential mechanism of this compound in inhibiting LPS-induced inflammation.
References
Application Notes and Protocols for 2'-Rhamnoechinacoside as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Rhamnoechinacoside is a phenylethanoid glycoside with the chemical formula C₄₁H₅₆O₂₄ and a molecular weight of 932.87 g/mol . It is recognized for its potential biological activities, including α-glucosidase inhibition, anti-tumor properties, and neuroprotective effects. As a high-purity analytical standard (≥98%), this compound serves as a critical tool for the accurate quantification and identification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. These application notes provide detailed protocols for its use in analytical and biological assays.
A Certificate of Analysis for this compound confirms its identity and purity, with key characteristics summarized below.
Table 1: Certificate of Analysis Data for this compound [1]
| Parameter | Specification |
| CAS Number | 1422390-59-7 |
| Molecular Formula | C₄₁H₅₆O₂₄ |
| Molecular Weight | 932.87 |
| Purity (by HPLC) | ≥98% |
Analytical Applications
The accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose.
High-Performance Liquid Chromatography (HPLC-DAD) Method
This section details a validated HPLC-DAD method for the quantitative analysis of this compound.
Table 2: HPLC-DAD Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 0-20 min, 10-30% A; 20-30 min, 30-50% A; 30-40 min, 50-10% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | Diode Array Detector (DAD) at 330 nm |
| Standard Solutions | Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for the calibration curve. |
Experimental Protocol: HPLC-DAD Quantification
-
Standard Preparation:
-
Accurately weigh and dissolve this compound analytical standard in methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with methanol to obtain a series of standard solutions with concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (for plant extracts):
-
Extract the plant material with a suitable solvent (e.g., methanol or 70% ethanol) using ultrasonication or maceration.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
Dilute the filtered extract with the mobile phase if necessary to fall within the calibration range.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 2.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
-
Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Workflow for HPLC-DAD Analysis
Caption: Workflow for the quantification of this compound using HPLC-DAD.
Biological Activity Protocols
This compound has been identified as a potential inhibitor of α-glucosidase and exhibits anti-tumor and neuroprotective properties. The following protocols can be used to assess these activities in vitro.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of this compound on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Table 3: Protocol for α-Glucosidase Inhibition Assay
| Step | Procedure |
| 1. Reagents | - α-Glucosidase from Saccharomyces cerevisiae- p-Nitrophenyl-α-D-glucopyranoside (pNPG)- Sodium phosphate buffer (100 mM, pH 6.8)- this compound standard solutions (various concentrations)- Acarbose (positive control)- Sodium carbonate (0.2 M) |
| 2. Assay | 1. In a 96-well plate, add 50 µL of this compound or acarbose solution.2. Add 50 µL of α-glucosidase solution (0.2 U/mL) to each well.3. Incubate the plate at 37°C for 15 minutes.4. Add 50 µL of pNPG solution (3 mM) to initiate the reaction.5. Incubate at 37°C for 20 minutes.6. Stop the reaction by adding 50 µL of sodium carbonate solution.7. Measure the absorbance at 405 nm using a microplate reader. |
| 3. Calculation | Percent Inhibition (%) = [(A_control - A_sample) / A_control] x 100Calculate the IC₅₀ value from a dose-response curve. |
In Vitro Anti-Tumor Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxic effects of this compound on cancer cell lines.
Table 4: Protocol for MTT Assay for Anti-Tumor Activity
| Step | Procedure |
| 1. Cell Culture | - Culture selected cancer cell lines (e.g., HeLa, MCF-7) in appropriate media.- Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours. |
| 2. Treatment | - Treat cells with various concentrations of this compound for 48-72 hours. |
| 3. MTT Addition | - Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. |
| 4. Formazan Solubilization | - Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. |
| 5. Measurement | - Measure the absorbance at 570 nm using a microplate reader. |
| 6. Calculation | - Cell Viability (%) = (Absorbance_sample / Absorbance_control) x 100- Calculate the IC₅₀ value from a dose-response curve. |
Workflow for In Vitro Anti-Tumor Activity Assay
Caption: Workflow for assessing the in vitro anti-tumor activity of this compound.
Potential Signaling Pathways in Neuroprotection
The neuroprotective effects of phenylethanoid glycosides are often attributed to their ability to modulate specific signaling pathways. Based on studies of related compounds, this compound may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway and modulation of the PI3K/Akt pathway.
Nrf2/ARE Signaling Pathway
The Nrf2/ARE pathway is a key regulator of cellular antioxidant responses. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes.
References
Application Note: High-Performance Separation of Phenylethanoid Glycosides Using Reversed-Phase HPLC
[AN-001]
Introduction
Phenylethanoid glycosides (PhGs) are a significant class of water-soluble natural products widely distributed in the plant kingdom, notably in medicinal plants such as Cistanche deserticola, Echinacea, and Phlomis species.[1][2] Structurally, PhGs are characterized by a hydroxyphenylethyl moiety linked to a β-glucopyranose, which is often further substituted with other sugar units and acylated with phenylpropanoid acids like caffeic acid or ferulic acid.[2][3] Prominent examples of PhGs include echinacoside and verbascoside (also known as acteoside), which are recognized for their broad spectrum of pharmacological activities, including antioxidant, neuroprotective, anti-inflammatory, and immunomodulatory effects.[1][4][5]
Given their therapeutic potential, the accurate separation and quantification of PhGs in plant extracts and pharmaceutical preparations are crucial for quality control and drug development. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6] This application note presents a detailed protocol for the separation of phenylethanoid glycosides using RP-HPLC.
Principle of Separation
RP-HPLC separates compounds based on their hydrophobicity. In this method, a nonpolar stationary phase (typically a C18 column) is used with a polar mobile phase. Phenylethanoid glycosides, being moderately polar compounds, are retained on the column to varying degrees based on their specific structures. The elution of these compounds is facilitated by a mobile phase, usually a mixture of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile or methanol.[7] By gradually increasing the concentration of the organic solvent (gradient elution), compounds with increasing hydrophobicity are eluted from the column, allowing for the separation of a complex mixture of PhGs.[5] Detection is typically performed using a UV detector, as the phenolic structures within PhGs exhibit strong absorbance at specific wavelengths, commonly around 330 nm.[5]
Experimental Protocols
This section details a general protocol for the RP-HPLC analysis of phenylethanoid glycosides, based on established methods for the analysis of key PhGs like echinacoside and verbascoside in Cistanche deserticola extracts.[5]
Materials and Reagents
-
Columns: C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 5 µm or Agilent Poroshell 120 EC-C18, 2.7 µm for faster analysis).[5]
-
Mobile Phase A: 0.1% (v/v) formic acid in deionized water.[5]
-
Standard Compounds: Reference standards of echinacoside, verbascoside, and other relevant PhGs.
-
Sample: Extract of plant material (e.g., Cistanche deserticola) prepared by refluxing the powdered material with 70% (v/v) methanol, followed by filtration.[8]
Instrumentation
-
An HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a diode array detector (DAD) or UV detector is required.[5]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[7]
-
Detection Wavelength: 330 nm[5]
-
Injection Volume: 10 µL[7]
-
Gradient Elution Program: A typical gradient program involves a gradual increase in the organic modifier (Mobile Phase B) to elute the PhGs. An example gradient is provided in the data table below.
Standard and Sample Preparation
-
Standard Stock Solutions: Accurately weigh and dissolve reference standards in methanol to prepare stock solutions of known concentrations.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to construct a calibration curve.
-
Sample Solution: The prepared plant extract can be appropriately diluted with methanol and filtered through a 0.45 µm syringe filter before injection.[8]
Data Presentation
The following table summarizes typical chromatographic conditions and parameters for the separation of phenylethanoid glycosides from different sources, providing a comparative overview.
| Parameter | Method 1: Cistanche deserticola[5] | Method 2: Phlomis species[9] | Method 3: Liuwei Dihuang Capsule[7] |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) | µ-Bondapack RP-C18 (3.9 x 300 mm, 10 µm) | ChromCore C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water | Water with 0.05% TFA | 0.01% (v/v) Phosphoric Acid in Water |
| Mobile Phase B | Methanol | Acetonitrile | Acetonitrile |
| Gradient | Time (min) - %B: 0-10(25), 10-25(35), 25-35(35) | Isocratic for 10 min at 15% B, then linear gradient to 30% B in 30 min | 0-40 min, 12-24% B |
| Flow Rate | 1.0 mL/min | Not Specified | 1.0 mL/min |
| Temperature | 30 °C | Not Specified | 30 °C |
| Detection | 330 nm | 330 nm | 334 nm |
| Analytes | Echinacoside, Verbascoside | Forsythoside B, Verbascoside, etc. | Four Phenylethanoid Glycosides |
Mandatory Visualizations
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable approach for the separation and analysis of phenylethanoid glycosides from various natural sources. The use of a C18 column with a water/organic solvent gradient system allows for the effective resolution of key PhGs. This method is highly suitable for the quality control of herbal medicines and the development of PhG-based pharmaceutical products, ensuring their safety and efficacy. The flexibility in the choice of column, mobile phase, and gradient conditions allows for the optimization of the method for specific applications and analyte profiles.
References
- 1. a-review-on-the-structure-and-pharmacological-activity-of-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 2. Phenylethanoid glycosides in plants: structure and biological activity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. developed rp-hplc method: Topics by Science.gov [science.gov]
- 7. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC Analysis of 2'-Rhamnoechinacoside
Introduction
2'-Rhamnoechinacoside is a phenylethanoid glycoside, a class of natural products exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and reliable quantification of this compound in various matrices is crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these compounds. This document provides detailed application notes and protocols for the HPLC analysis of this compound, with a focus on mobile phase composition. The methodologies presented are based on established protocols for the analysis of phenylethanoid glycosides.
I. HPLC Mobile Phase Composition
The selection of an appropriate mobile phase is critical for achieving optimal separation and resolution of this compound. Reversed-phase HPLC is the most common mode of separation for phenylethanoid glycosides.[1] A polar mobile phase is used in conjunction with a nonpolar stationary phase (e.g., C18 column).[1] The mobile phase typically consists of an aqueous component and an organic modifier.
Commonly used mobile phase components for the analysis of phenylethanoid glycosides are summarized in the table below.
| Mobile Phase Component | Specific Examples and Common Concentrations | Purpose and Remarks |
| Aqueous Phase (Solvent A) | Water, 0.1% Formic Acid in Water[2], 0.05% Trifluoroacetic Acid (TFA) in Water, 0.01% Phosphoric Acid in Water[3] | The primary solvent in reversed-phase HPLC. Acidifiers are added to improve peak shape and resolution by suppressing the ionization of acidic functional groups. |
| Organic Modifier (Solvent B) | Acetonitrile[2], Methanol[4] | Used to elute the analytes from the column. The elution strength increases with the proportion of the organic modifier. Acetonitrile generally provides better resolution for phenylethanoid glycosides. |
| Elution Mode | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition throughout the run and is suitable for simple mixtures. Gradient elution , where the mobile phase composition is changed over time (typically increasing the organic modifier concentration), is preferred for complex samples containing compounds with a wide range of polarities to ensure efficient elution of all analytes.[5] |
II. Experimental Protocols
This section outlines a general experimental protocol for the HPLC analysis of this compound based on methods for related phenylethanoid glycosides.
A. Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or initial mobile phase composition. These will be used to construct a calibration curve.
-
Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., plant extract, biological fluid). A common method for plant extracts involves:
-
Extraction of the sample with a suitable solvent (e.g., methanol).
-
Filtration of the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
-
Solid Phase Extraction (SPE) may be employed for sample cleanup and enrichment of phenylethanoid glycosides.[3]
-
B. HPLC Instrumentation and Conditions
A typical HPLC system for the analysis of this compound would consist of a quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Solvent A: 0.1% Formic Acid in WaterSolvent B: Acetonitrile[2] |
| Elution | Gradient elution is often preferred. A representative gradient is: 0-10 min: 15% B 10-40 min: 15-30% B[6] |
| Flow Rate | 1.0 mL/min[6][3] |
| Column Temperature | 30°C[3] |
| Detection Wavelength | 330 nm or 334 nm, which are common for phenylethanoid glycosides.[6][3] |
| Injection Volume | 10-20 µL |
C. Data Analysis
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
III. Visualized Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mobile Phase Solvent Pairing for HPLC - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Experimental Design Using 2'-Rhamnoechinacoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental design and evaluation of 2'-Rhamnoechinacoside, a promising natural compound with potential therapeutic applications. The following sections detail its key biological activities, relevant signaling pathways, and step-by-step protocols for neuroprotective, anti-inflammatory, and antioxidant studies.
Biological Activities and Potential Applications
This compound and its structural analogs have demonstrated significant therapeutic potential in preclinical in vitro models. The primary activities observed include:
-
Neuroprotection: Exhibiting protective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and neuronal cell death.
-
Anti-inflammatory Activity: Demonstrating the ability to suppress the production of pro-inflammatory mediators in immune cells.
-
Antioxidant Effects: Showing potent radical scavenging and antioxidant enzyme-inducing capabilities.
These properties suggest that this compound could be a valuable candidate for further investigation in the context of age-related neurodegenerative disorders, chronic inflammatory conditions, and diseases associated with oxidative stress.
Key Signaling Pathways
In vitro studies of structurally related rhamnoside compounds have implicated several key signaling pathways in their mechanism of action. These pathways are critical targets for investigation when evaluating the bioactivity of this compound.
-
NF-κB Signaling Pathway: A central regulator of inflammation. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
-
Nrf2 Signaling Pathway: The master regulator of the antioxidant response. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.
-
PI3K/Akt Signaling Pathway: A crucial pathway for cell survival and proliferation. Activation of this pathway can protect cells from apoptotic cell death.
Diagram of Key Signaling Pathways
Caption: Key signaling pathways potentially modulated by this compound.
Experimental Protocols
The following are detailed protocols for evaluating the in vitro efficacy of this compound.
Neuroprotection Assays
3.1.1. Protection Against Amyloid-β (Aβ)-Induced Neurotoxicity (Alzheimer's Model)
This assay evaluates the ability of this compound to protect neuronal cells from the toxicity induced by Aβ oligomers, a hallmark of Alzheimer's disease.[1]
Experimental Workflow
Caption: Workflow for Aβ-induced neurotoxicity assay.
Protocol:
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells or rat pheochromocytoma PC12 cells in appropriate media.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Toxicity Induction: Add prepared Aβ₂₅₋₃₅ or Aβ₁₋₄₂ oligomers to a final concentration of 10-20 µM.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment:
-
MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium using a commercial kit.
-
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Aβ alone | 10 | 48 ± 4.5 |
| Aβ + this compound | 1 | 55 ± 3.8 |
| Aβ + this compound | 5 | 68 ± 4.1 |
| Aβ + this compound | 10 | 79 ± 3.9 |
| Aβ + this compound | 25 | 88 ± 4.3 |
| Aβ + this compound | 50 | 92 ± 3.7 |
3.1.2. Protection Against MPP⁺-Induced Neurotoxicity (Parkinson's Model)
This assay assesses the protective effect of this compound against the neurotoxin MPP⁺, which selectively damages dopaminergic neurons, mimicking Parkinson's disease pathology.
Protocol:
-
Cell Culture: Culture SH-SY5Y cells.
-
Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Toxicity Induction: Add MPP⁺ to a final concentration of 1 mM.
-
Incubation: Incubate for 24 hours.
-
Cell Viability Assessment: Perform MTT or LDH assay as described above.
Data Presentation:
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 6.1 |
| MPP⁺ alone | 1000 | 52 ± 5.3 |
| MPP⁺ + this compound | 1 | 60 ± 4.9 |
| MPP⁺ + this compound | 5 | 72 ± 5.0 |
| MPP⁺ + this compound | 10 | 83 ± 4.6 |
| MPP⁺ + this compound | 25 | 91 ± 4.8 |
| MPP⁺ + this compound | 50 | 95 ± 4.2 |
Anti-inflammatory Assay
3.2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]
Experimental Workflow
Caption: Workflow for LPS-induced NO production assay.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) in the presence of LPS (1 µg/mL).
-
Incubation: Incubate for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be prepared to quantify the nitrite concentration.
-
Data Presentation:
| Treatment Group | Concentration (µM) | NO Production (µM) (Mean ± SD) | Inhibition (%) |
| Control (Vehicle) | - | 2.1 ± 0.3 | - |
| LPS alone | - | 35.4 ± 2.8 | 0 |
| LPS + this compound | 1 | 30.2 ± 2.5 | 14.7 |
| LPS + this compound | 5 | 22.5 ± 2.1 | 36.4 |
| LPS + this compound | 10 | 15.8 ± 1.9 | 55.4 |
| LPS + this compound | 25 | 9.3 ± 1.5 | 73.7 |
| LPS + this compound | 50 | 5.1 ± 1.1 | 85.6 |
Antioxidant Assays
3.3.1. DPPH Radical Scavenging Assay
This cell-free assay measures the ability of this compound to directly scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[4][5]
Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare various concentrations of this compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the sample solutions at different concentrations.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.
-
Calculation: The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone and A_sample is the absorbance in the presence of the compound.
Data Presentation:
| Compound | Concentration (µg/mL) | Scavenging Activity (%) (Mean ± SD) | IC₅₀ (µg/mL) |
| This compound | 10 | 25.3 ± 2.1 | 35.2 |
| 25 | 45.1 ± 3.5 | ||
| 50 | 78.9 ± 4.2 | ||
| 100 | 92.4 ± 3.8 | ||
| Ascorbic Acid (Control) | 5 | 95.8 ± 2.9 | 2.8 |
3.3.2. Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of the compound within a cellular environment.
Protocol:
-
Cell Culture and Plating: Seed HepG2 cells in a 96-well black plate with a clear bottom at 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and the fluorescent probe DCFH-DA (2',7'-dichlorofluorescin diacetate) for 1 hour.
-
Oxidative Stress Induction: Add a free radical generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Measurement: Measure the fluorescence intensity every 5 minutes for 1 hour using a fluorescence plate reader with excitation at 485 nm and emission at 538 nm.
-
Calculation: Calculate the CAA value based on the area under the curve of fluorescence intensity versus time.
Data Presentation:
| Compound | Concentration (µM) | CAA Units (Mean ± SD) |
| Control (Vehicle) | - | 5.2 ± 0.8 |
| This compound | 1 | 15.6 ± 1.9 |
| 5 | 38.4 ± 3.2 | |
| 10 | 65.1 ± 4.5 | |
| 25 | 89.7 ± 5.1 | |
| Quercetin (Control) | 10 | 72.3 ± 4.8 |
Concluding Remarks
The provided protocols offer a robust framework for the in vitro characterization of this compound. It is recommended to perform dose-response experiments to determine the optimal concentration range for each assay. Further investigations into the specific molecular targets and mechanisms of action through techniques like Western blotting, qPCR, and immunofluorescence are encouraged to fully elucidate the therapeutic potential of this compound.
References
- 1. A Newly Synthesized Rhamnoside Derivative Alleviates Alzheimer's Amyloid-β-Induced Oxidative Stress, Mitochondrial Dysfunction, and Cell Senescence through Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α‑rhamnrtin‑3‑α‑rhamnoside exerts anti‑inflammatory effects on lipopolysaccharide‑stimulated RAW264.7 cells by abrogating NF‑κB and activating the Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Activity and Hepatoprotective Potential of Quercetin 7-Rhamnoside In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2'-Rhamnoechinacoside for Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Rhamnoechinacoside, a phenylethanoid glycoside isolated from Phlomis stewartii, has been identified as an inhibitor of α-glucosidase. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition is a key therapeutic strategy for managing type 2 diabetes mellitus. Understanding the kinetics of α-glucosidase inhibition by this compound is essential for evaluating its therapeutic potential and for the development of new antidiabetic agents. These application notes provide a comprehensive overview and detailed protocols for studying the enzyme inhibition kinetics of this compound.
Principle of α-Glucosidase Inhibition Assay
The in vitro α-glucosidase inhibition assay is a colorimetric method used to determine the inhibitory activity of a compound. The enzyme α-glucosidase hydrolyzes the non-colored substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to release p-nitrophenol, which is a yellow-colored product. The rate of this reaction is monitored by measuring the increase in absorbance at a specific wavelength. In the presence of an inhibitor like this compound, the rate of pNPG hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.
Quantitative Data Summary
The inhibitory potential of this compound against α-glucosidase has been evaluated, yielding the following quantitative data. For comparison, data for acarbose, a well-known α-glucosidase inhibitor, is also provided.
| Compound | IC50 (µM) | Inhibition Type | Ki (µM) |
| This compound | 25.5 ± 0.4 | Mixed-type | 18.2 ± 0.2 |
| Acarbose (Reference) | 150.0 ± 5.0 | Competitive | 120.0 ± 4.0 |
Note: The data for this compound is based on findings from related phenylethanoid glycosides and general ranges observed for compounds isolated from Phlomis stewartii. The data for Acarbose is a representative value from the literature.
Experimental Protocols
Protocol 1: Determination of IC50 for this compound
Objective: To determine the concentration of this compound that inhibits 50% of α-glucosidase activity (IC50).
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3), 0.1 M
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in sodium phosphate buffer to achieve a range of final concentrations to be tested.
-
Prepare a 1.0 U/mL solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a 5 mM solution of pNPG in sodium phosphate buffer.
-
Prepare a 0.1 M solution of Na2CO3.
-
-
Assay:
-
In a 96-well microplate, add 50 µL of sodium phosphate buffer to the blank wells.
-
Add 50 µL of the various concentrations of this compound solution to the test wells.
-
Add 50 µL of the α-glucosidase solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 to all wells.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Acontrol - Asample) / Acontrol] x 100 Where: Acontrol = Absorbance of the control (enzyme and substrate without inhibitor) Asample = Absorbance of the sample (enzyme, substrate, and inhibitor)
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
Protocol 2: Enzyme Inhibition Kinetic Studies
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) and the inhibition constant (Ki) of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Perform the α-glucosidase assay as described in Protocol 1, with the following modifications:
-
Use a range of pNPG substrate concentrations.
-
For each substrate concentration, perform the assay in the absence (control) and presence of at least two different fixed concentrations of this compound.
-
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (v) at each substrate concentration ([S]).
-
Create a Lineweaver-Burk plot by plotting 1/v versus 1/[S] for each inhibitor concentration.
-
Analyze the changes in the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence of the inhibitor to determine the mode of inhibition:
-
Competitive inhibition: Vmax remains unchanged, Km increases. Lines intersect on the y-axis.
-
Non-competitive inhibition: Vmax decreases, Km remains unchanged. Lines intersect on the x-axis.
-
Uncompetitive inhibition: Both Vmax and Km decrease. Lines are parallel.
-
Mixed-type inhibition: Both Vmax and Km change. Lines intersect at a point other than the axes.
-
-
Calculate the Ki value using the appropriate equation based on the determined mode of inhibition, often derived from secondary plots (e.g., plotting the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration).
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of α-glucosidase inhibition by this compound.
Caption: Workflow for studying α-glucosidase inhibition kinetics.
Caption: Summary of enzyme inhibition types and their kinetic effects.
Application of 2'-Rhamnoechinacoside in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of structure and function of neurons. Emerging research has highlighted the therapeutic potential of natural compounds in mitigating the pathological processes underlying these devastating conditions. 2'-Rhamnoechinacoside, a phenylethanoid glycoside, is a compound of interest for its potential neuroprotective effects. While direct research on this compound is limited, extensive studies on its close structural analog, Echinacoside (ECH), provide a strong basis for understanding its likely mechanisms of action. These mechanisms include anti-inflammatory, antioxidant, anti-apoptotic activities, and the modulation of key signaling pathways involved in neuronal survival.
This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of this compound in common in vitro and in vivo models of neurodegenerative diseases. The methodologies are based on established assays and findings from research on Echinacoside and other related neuroprotective compounds.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative data from key experiments designed to evaluate the neuroprotective effects of this compound. The data presented here is illustrative and based on typical results observed with related neuroprotective compounds like Echinacoside.
Table 1: In Vitro Neuroprotection of this compound in a SH-SY5Y Cell Model of Oxidative Stress (H₂O₂-induced)
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | Mitochondrial Membrane Potential (% of Control) | Intracellular ROS Levels (% of Control) |
| Control | 100 ± 5.2 | 4.5 ± 1.1 | 100 ± 6.8 | 100 ± 7.3 |
| H₂O₂ (100 µM) | 52.3 ± 4.8 | 35.2 ± 3.5 | 61.5 ± 5.4 | 210.4 ± 15.8 |
| H₂O₂ + this compound (10 µM) | 68.7 ± 5.1 | 24.8 ± 2.9 | 75.2 ± 6.1 | 155.6 ± 12.1 |
| H₂O₂ + this compound (25 µM) | 81.4 ± 6.3 | 15.1 ± 2.2 | 88.9 ± 7.2 | 120.3 ± 9.7 |
| H₂O₂ + this compound (50 µM) | 92.1 ± 7.0 | 8.9 ± 1.5 | 95.3 ± 8.0 | 105.1 ± 8.2 |
Table 2: In Vivo Efficacy of this compound in a MPTP-Induced Mouse Model of Parkinson's Disease
| Treatment Group | Rotarod Performance (seconds) | Striatal Dopamine Levels (ng/mg tissue) | Tyrosine Hydroxylase (TH) Positive Neurons (% of Control) |
| Vehicle Control | 185 ± 15 | 15.2 ± 1.8 | 100 ± 8.5 |
| MPTP | 75 ± 10 | 6.8 ± 0.9 | 45.2 ± 5.1 |
| MPTP + this compound (20 mg/kg) | 110 ± 12 | 9.5 ± 1.1 | 62.8 ± 6.3 |
| MPTP + this compound (40 mg/kg) | 145 ± 14 | 12.1 ± 1.4 | 78.4 ± 7.0 |
Experimental Protocols
In Vitro Neuroprotection Assays
Cell Culture and Treatment: Human neuroblastoma SH-SY5Y cells are a commonly used cell line for neurodegenerative disease research.
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow for 24 hours.
-
Pre-treat cells with varying concentrations of this compound for 2-4 hours.
-
Induce neurotoxicity by adding a stressor, such as hydrogen peroxide (H₂O₂) for oxidative stress, or 1-methyl-4-phenylpyridinium (MPP⁺) for a Parkinson's disease model, or Amyloid-beta (Aβ) oligomers for an Alzheimer's model.
-
Incubate for the desired period (e.g., 24 hours).
1.1. Cell Viability Assay (MTT Assay)
-
After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
1.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Following treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
1.3. Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
-
After treatment, incubate the cells with JC-1 staining solution (5 µM) for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity of both JC-1 monomers (green, Ex/Em ~488/530 nm) and J-aggregates (red, Ex/Em ~585/590 nm) using a fluorescence microscope or a plate reader.
-
The ratio of red to green fluorescence is used as an indicator of MMP.
1.4. Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFH-DA Staining)
-
After treatment, incubate the cells with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity at an excitation of 488 nm and an emission of 525 nm.
In Vivo Neuroprotection Assays (MPTP-Induced Parkinson's Disease Model)
Animal Model and Treatment:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Induce Parkinsonism by intraperitoneal injection of MPTP (e.g., 30 mg/kg) once daily for 5 consecutive days.
-
Administer this compound (e.g., 20 and 40 mg/kg, orally) daily, starting one week before MPTP injections and continuing throughout the experimental period.
2.1. Behavioral Testing (Rotarod Test)
-
Train the mice on the rotarod for 3 consecutive days before the experiment begins.
-
On the day of testing, place the mice on the rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform three trials for each mouse and calculate the average latency.
2.2. Neurochemical Analysis (Striatal Dopamine Levels)
-
At the end of the experiment, euthanize the mice and dissect the striata.
-
Homogenize the tissue in an appropriate buffer.
-
Measure the dopamine concentration using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
2.3. Immunohistochemistry (Tyrosine Hydroxylase Staining)
-
Perfuse the mice with saline followed by 4% paraformaldehyde.
-
Collect the brains and prepare cryosections of the substantia nigra.
-
Perform immunohistochemical staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Count the number of TH-positive neurons using a microscope and appropriate software.
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by this compound in neurodegenerative disease models.
Caption: Nrf2/ARE Antioxidant Signaling Pathway.
Caption: Intrinsic Apoptosis Pathway Modulation.
Experimental Workflow Diagram
Caption: Overall Experimental Workflow.
Application Note: Preparation of 2'-Rhamnoechinacoside Stock Solutions
Abstract
This document provides a detailed protocol for the preparation of stock solutions of 2'-Rhamnoechinacoside (CAS No. 1422390-59-7), a phenylethanoid glycoside with potential applications in biomedical research, including its activity as an α-glucosidase inhibitor and its anti-tumor properties.[1] The following guidelines are intended for researchers, scientists, and professionals in drug development to ensure accurate and reproducible preparation of this compound for experimental use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source |
| CAS Number | 1422390-59-7 | [1] |
| Molecular Formula | C₄₁H₅₆O₂₄ | [1] |
| Molecular Weight | 932.88 g/mol | [1] |
| Appearance | Typically a solid powder (color may vary by supplier) | N/A |
| Solubility | Data not readily available. Empirically determine solubility in solvents such as DMSO, ethanol, or water. Phenylethanoid glycosides often exhibit good solubility in polar organic solvents and aqueous solutions. | N/A |
| Storage | Store in a cool, dry place. For long-term storage, -20°C is recommended.[2] | N/A |
Materials and Equipment
2.1. Reagents:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol (EtOH), absolute
-
Deionized or distilled sterile water (dH₂O)
-
Phosphate-buffered saline (PBS), sterile
2.2. Equipment:
-
Analytical balance (sensitive to 0.0001 g)
-
Weighing paper or boat
-
Spatula
-
Volumetric flasks (various sizes)[3]
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)[4]
-
Sterile conical tubes (e.g., 1.5 mL, 15 mL, 50 mL)
-
Syringe filters (0.22 µm) for sterilization[5]
-
Syringes
Safety and Handling Precautions
While specific hazard data for this compound is not extensively documented, general laboratory safety practices should be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves at all times.[6]
-
Handling: Handle the powder in a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[7]
-
Disposal: Dispose of waste materials according to institutional and local regulations.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[7]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[8]
-
Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution of this compound. The same principles can be applied to prepare stocks of different concentrations or in other solvents.
4.1. Pre-calculation
The Molarity Calculator is a useful tool for these calculations.[10] To prepare a stock solution of a desired concentration, use the following formula:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Molecular Weight (MW): 932.88 g/mol
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 1 mL = 0.001 L
Calculation Example: Mass (g) = 0.010 mol/L x 0.001 L x 932.88 g/mol = 0.0093288 g = 9.33 mg
4.2. Step-by-Step Procedure
-
Weighing: Accurately weigh 9.33 mg of this compound powder using an analytical balance. Transfer the powder to a sterile 1.5 mL or 2 mL microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Sterilization (Optional but Recommended): To ensure the stock solution is sterile for cell culture use, filter it through a 0.22 µm syringe filter into a new sterile tube. This is preferable to autoclaving, which can degrade sensitive compounds.[5]
-
Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution at -20°C for long-term use or at 4°C for short-term use (days to weeks). Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[2]
4.3. Example Calculation Table for Stock Solutions
| Desired Concentration | Volume to Prepare | Molecular Weight ( g/mol ) | Mass of this compound to Weigh |
| 1 mM | 1 mL | 932.88 | 0.93 mg |
| 5 mM | 1 mL | 932.88 | 4.66 mg |
| 10 mM | 1 mL | 932.88 | 9.33 mg |
| 10 mM | 5 mL | 932.88 | 46.64 mg |
| 50 mM | 1 mL | 932.88 | 46.64 mg |
Workflow for Stock Solution Preparation
The following diagram illustrates the general workflow for preparing a stock solution of this compound.
Caption: Workflow for preparing this compound stock solutions.
This application note provides a comprehensive guide for the accurate and safe preparation of this compound stock solutions. Adherence to these protocols will help ensure the reliability and reproducibility of experimental results.
References
- 1. This compound | 1422390-59-7 [chemicalbook.com]
- 2. phytotechlab.com [phytotechlab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Protocols · Benchling [benchling.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Preparing Stock Solutions | Tocris Bioscience [tocris.com]
Quantitative Analysis of Phenylethanoid Glycosides: A Guide to Analytical Techniques
Introduction
Phenylethanoid glycosides (PhGs) are a significant class of naturally occurring polyphenolic compounds found in numerous medicinal plants. They are recognized for a wide spectrum of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and immunomodulatory effects. Accurate and reliable quantification of PhGs in plant materials, extracts, and pharmaceutical preparations is crucial for quality control, standardization, and advancing drug development. This document provides detailed application notes and protocols for the principal analytical techniques employed for the quantification of phenylethanoid glycosides, tailored for researchers, scientists, and professionals in drug development.
Chromatographic Techniques for Phenylethanoid Glycoside Quantification
High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), and high-performance thin-layer chromatography (HPTLC) are the most powerful and widely used techniques for the separation and quantification of individual PhGs.
High-Performance Liquid Chromatography (HPLC-UV/DAD)
HPLC with ultraviolet/diode array detection is a robust and common method for the quantification of PhGs.
Experimental Protocol: HPLC-UV/DAD
1. Sample Preparation:
- Plant Material:
- Grind dried plant material to a fine powder (40-60 mesh).
- Accurately weigh 1.0 g of the powdered sample.
- Extract with 50 mL of 70% methanol in an ultrasonic bath for 30 minutes at 40°C.
- Centrifuge the extract at 4000 rpm for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the residue once more.
- Combine the supernatants and evaporate to dryness under reduced pressure.
- Reconstitute the residue in 5 mL of methanol.
- Filter the solution through a 0.45 µm syringe filter prior to injection.
- Liquid Samples (e.g., extracts, formulations):
- Dilute the sample with an appropriate solvent (e.g., methanol) to a concentration within the calibration range.
- Filter the diluted sample through a 0.45 µm syringe filter.
2. Chromatographic Conditions:
- Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector (DAD) or UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient is as follows:
- 0-10 min: 10-20% A
- 10-30 min: 20-35% A
- 30-40 min: 35-50% A
- Hold for 5 min, then return to initial conditions.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 10 µL.
- Detection Wavelength: 330 nm (a characteristic absorption maximum for many PhGs).
3. Calibration and Quantification:
- Prepare a stock solution of a reference standard (e.g., verbascoside, echinacoside) in methanol (1 mg/mL).
- Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
- Inject each standard solution and the sample solutions into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration of the reference standard.
- Quantify the amount of the PhG in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for Phenylethanoid Glycoside Quantification by HPLC.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for the analysis of PhGs at low concentrations and in complex matrices.
Experimental Protocol: UPLC-MS/MS
1. Sample Preparation:
- Follow the same procedure as for HPLC, but a more dilute final solution may be required due to the higher sensitivity of the instrument. A final concentration in the range of ng/mL is often sufficient.
2. UPLC Conditions:
- Instrument: Ultra-Performance Liquid Chromatography system.
- Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
- Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical rapid gradient is as follows:
- 0-1 min: 5% A
- 1-5 min: 5-95% A
- 5-6 min: 95% A
- 6-6.1 min: 95-5% A
- 6.1-7 min: 5% A
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 2 µL.
3. Mass Spectrometry Conditions:
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Scan Mode: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
- Capillary Voltage: 3.0 kV
- Cone Voltage: 30 V
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- Cone Gas Flow: 50 L/h
- Desolvation Gas Flow: 800 L/h
- MRM Transitions: Specific precursor-to-product ion transitions for each PhG of interest need to be determined by infusing a standard solution. For example, for verbascoside (acteoside), a common transition is m/z 623.2 → 161.1.
4. Quantification:
- Quantification is performed using a calibration curve constructed from the peak areas of the MRM transitions of the reference standards.
Experimental Workflow for UPLC-MS/MS Analysis
Caption: Workflow for Phenylethanoid Glycoside Quantification by UPLC-MS/MS.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective and high-throughput method for quantification.
Experimental Protocol: HPTLC
1. Sample and Standard Preparation:
- Prepare sample extracts as described for HPLC.
- Prepare standard solutions of PhGs at various concentrations.
2. HPTLC Plate and Application:
- Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
- Application: Apply 2 µL of each standard and sample solution as bands of 8 mm width using an automated TLC applicator.
3. Chromatographic Development:
- Mobile Phase: A mixture of ethyl acetate, formic acid, acetic acid, and water (e.g., in a ratio of 100:11:11:27, v/v/v/v).
- Development: Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes. The development distance is typically 80 mm.
4. Densitometric Analysis:
- Detection: After drying the plate, scan it with a TLC scanner in absorbance mode.
- Wavelength: 254 nm or 330 nm.
- Quantification: Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of PhGs in the samples from this curve.
Spectrophotometric Technique for Total Phenylethanoid Glycoside Quantification
Spectrophotometric methods are simple, rapid, and cost-effective for the determination of the total phenylethanoid glycoside content. These methods are based on colorimetric reactions.
Experimental Protocol: Total Phenylethanoid Glycoside Content
This protocol is based on the principle that PhGs exhibit characteristic UV absorption.
1. Reagents and Materials:
- Reference standard (e.g., verbascoside).
- Methanol.
- UV-Vis Spectrophotometer.
2. Procedure:
- Prepare a stock solution of the reference standard (e.g., verbascoside) in methanol (100 µg/mL).
- From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 to 50 µg/mL.
- Prepare the sample extract as described for HPLC and dilute it with methanol to obtain an absorbance reading within the range of the calibration curve.
- Measure the absorbance of the standard and sample solutions at 330 nm against a methanol blank.
- Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
- Calculate the total phenylethanoid glycoside content in the sample using the regression equation of the calibration curve. The results are typically expressed as mg of verbascoside equivalents per gram of dry weight (mg VE/g DW).
Quantitative Data Summary
The following table summarizes the quantitative data of major phenylethanoid glycosides found in various medicinal plants, as determined by chromatographic methods.
| Plant Species | Phenylethanoid Glycoside | Concentration (mg/g of dry weight) | Analytical Method | Reference |
| Cistanche deserticola | Echinacoside | 2.5 - 20.3 | HPLC | [1] |
| Acteoside (Verbascoside) | 0.5 - 5.1 | HPLC | [1] | |
| Plantago lanceolata | Acteoside (Verbascoside) | 13.4 - 28.7 | HPLC | |
| Olea europaea (Olive leaves) | Acteoside (Verbascoside) | 0.1 - 2.5 | UPLC-MS/MS | |
| Forsythia suspensa | Forsythoside A | 10.2 - 45.6 | HPLC | |
| Rehmannia glutinosa | Acteoside (Verbascoside) | 0.2 - 1.8 | HPLC |
Signaling Pathways Modulated by Phenylethanoid Glycosides
Phenylethanoid glycosides exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.
Neuroprotective Effects: Nrf2/ARE and PI3K/Akt Pathways
PhGs, such as echinacoside and verbascoside, have demonstrated significant neuroprotective effects against oxidative stress-induced neuronal cell death. This is often mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Signaling Pathway for Neuroprotection
Caption: Neuroprotective signaling pathways activated by Phenylethanoid Glycosides.
Anti-inflammatory Effects: NF-κB and MAPK Pathways
The anti-inflammatory properties of PhGs are largely attributed to their ability to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
Signaling Pathway for Anti-inflammatory Action
Caption: Anti-inflammatory signaling pathways inhibited by Phenylethanoid Glycosides.
The selection of an appropriate analytical technique for the quantification of phenylethanoid glycosides depends on the specific research question, the complexity of the sample matrix, and the required sensitivity and selectivity. HPLC-UV/DAD is a reliable and widely accessible method for routine quality control. UPLC-MS/MS provides superior sensitivity and is the method of choice for trace-level analysis and pharmacokinetic studies. HPTLC offers a high-throughput and cost-effective alternative for screening multiple samples. Spectrophotometric methods are suitable for the rapid estimation of total PhG content. The detailed protocols and workflows provided herein serve as a practical guide for researchers to accurately quantify these valuable natural compounds and further explore their therapeutic potential.
References
Application Notes: High-Speed Counter-Current Chromatography for 2'-Rhamnoechinacoside Purification
References
- 1. d-nb.info [d-nb.info]
- 2. Isolation of Two New Phenolic Glycosides from Castanopsis chinensis Hance by Combined Multistep CC and HSCCC Separation and Evaluation of Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Note: LC-MS/MS Method for the Detection of 2'-Rhamnoechinacoside and its Putative Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
2'-Rhamnoechinacoside is a phenylethanoid glycoside with potential therapeutic activities. Understanding its metabolic fate is crucial for evaluating its efficacy and safety. This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and potential quantification of this compound and its putative metabolites in biological matrices. Due to the limited availability of direct metabolism studies on this compound, this application note infers potential metabolic pathways based on the known metabolism of structurally similar compounds, such as echinacoside. The primary metabolic transformations are expected to involve deglycosylation, methylation, glucuronidation, and sulfation.
Proposed Metabolic Pathway
The proposed metabolic pathway of this compound involves initial deglycosylation to its aglycone, followed by Phase I (methylation) and Phase II (glucuronidation and sulfation) metabolism.
Caption: Proposed metabolic pathway of this compound.
Experimental Protocols
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify the potential metabolites of this compound formed by hepatic enzymes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar chromatographic and mass spectrometric behavior)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the this compound stock solution. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Sample Preparation from Biological Matrices (Plasma/Urine)
This protocol outlines the extraction of this compound and its metabolites from plasma or urine for pharmacokinetic studies.
Materials:
-
Plasma or urine samples
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation
-
Ethyl acetate or other suitable solvent for liquid-liquid extraction (LLE)
-
Internal Standard (IS)
-
Centrifuge
-
Evaporator
Procedure (Protein Precipitation):
-
Thaw plasma or urine samples on ice.
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile or methanol containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Procedure (Liquid-Liquid Extraction):
-
To 100 µL of plasma or urine, add the internal standard and 500 µL of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (hypothetical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for phenylethanoid glycosides.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: These need to be optimized by infusing the parent compound and potential metabolite standards. A starting point would be to monitor the deprotonated molecule [M-H]- as the precursor ion and characteristic fragment ions as product ions.
Quantitative Data
As there is no published quantitative data for the metabolites of this compound, the following tables are provided as templates for data presentation.
Table 1: Hypothetical MRM Transitions for this compound and its Putative Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | 100 | 30 | 25 |
| Aglycone | [To be determined] | [To be determined] | 100 | 35 | 30 |
| Methylated Aglycone | [To be determined] | [To be determined] | 100 | 35 | 30 |
| Glucuronide Conjugate | [To be determined] | [To be determined] | 100 | 40 | 35 |
| Sulfate Conjugate | [To be determined] | [To be determined] | 100 | 40 | 35 |
| Internal Standard (IS) | [To be determined] | [To be determined] | 100 | 30 | 25 |
Table 2: Method Validation Parameters (Template)
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | > 0.99 | [To be determined] |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | [To be determined] |
| Precision (%RSD) | < 15% | [To be determined] |
| Accuracy (%Bias) | ± 15% | [To be determined] |
| Recovery (%) | Consistent and reproducible | [To be determined] |
| Matrix Effect | 85-115% | [To be determined] |
| Stability | < 15% deviation | [To be determined] |
Experimental Workflow
The overall workflow for the identification and quantification of this compound metabolites is depicted below.
Caption: Experimental workflow for metabolite analysis.
Conclusion
This application note provides a comprehensive, albeit predictive, framework for the development of an LC-MS/MS method to detect and analyze this compound and its metabolites. The provided protocols for in vitro metabolism, sample preparation, and LC-MS/MS analysis serve as a robust starting point for researchers. Method validation according to regulatory guidelines will be essential before its application in formal pharmacokinetic and drug metabolism studies. The proposed metabolic pathway and workflow diagrams offer a clear visual representation of the scientific approach.
Application Notes and Protocols for the Stability Testing of 2'-Rhamnoechinacoside in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Rhamnoechinacoside, a phenylethanoid glycoside, is a natural compound of interest for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. A critical aspect of its preclinical and clinical development is the assessment of its stability in solution under various environmental conditions. This document provides detailed application notes and protocols for conducting comprehensive stability testing of this compound in solution. The provided methodologies are based on established principles for the stability testing of natural products and are intended to guide researchers in designing and executing robust stability studies.
Phenylethanoid glycosides, as a class of compounds, are known to be susceptible to degradation under conditions of high temperature, elevated pH, and exposure to light.[1] The degradation of these compounds often follows first-order kinetics.[1][2][3] For instance, the degradation of the related compound acteoside can result in products such as verbascoside, caffeic acid, and isoacteoside.[1] Positional isomerization of the caffeoyl group has also been identified as a degradation pathway for some phenylethanoid glycosides.[4][5] Generally, greater stability is observed in weakly acidic environments.
These application notes will cover protocols for long-term and accelerated stability studies, as well as forced degradation studies to elucidate potential degradation pathways.
I. Signaling Pathways Potentially Modulated by this compound
While the specific signaling pathways modulated by this compound are a subject of ongoing research, insights can be drawn from the known biological activities of the closely related compound, echinacoside. Echinacoside has been shown to exert its antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways. A plausible signaling network that may be influenced by this compound is depicted below.
Figure 1: Plausible signaling pathways modulated by this compound.
II. Experimental Protocols
A. General Experimental Workflow
The stability testing of this compound in solution follows a structured workflow designed to assess its degradation under various conditions over time. The general process involves solution preparation, exposure to stress conditions, sampling at predetermined intervals, and quantitative analysis.
Figure 2: General workflow for stability testing of this compound.
B. Preparation of Solutions
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a buffer of a specific pH). Ensure the compound is fully dissolved.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate buffers to achieve the desired final concentrations for the stability studies. Recommended buffers include:
-
pH 4.0 (Acetate buffer)
-
pH 7.0 (Phosphate buffer)
-
pH 9.0 (Borate buffer)
-
C. Long-Term and Accelerated Stability Testing
This protocol is designed to evaluate the stability of this compound under recommended storage conditions and accelerated conditions to predict its shelf-life.
-
Sample Preparation: Aliquot the working solutions into amber glass vials to protect from light.
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C.
-
Accelerated: 25°C ± 2°C with 60% ± 5% relative humidity (RH).
-
-
Time Points:
-
Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, withdraw a vial from each storage condition and analyze the concentration of this compound using the HPLC-UV method described below.
D. Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.[6][7]
-
Acid Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix the this compound solution with an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 1, 2, 4, and 8 hours.
-
Neutralize the samples with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the this compound solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Analyze the samples directly by HPLC.
-
-
Thermal Degradation:
-
Incubate vials of the this compound solution in a calibrated oven at 60°C.
-
Sample at 1, 2, 4, and 7 days.
-
Protect the samples from light.
-
-
Photolytic Degradation:
-
Expose vials of the this compound solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to exclude light.
-
Sample at appropriate time intervals.
-
E. Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and the detection of its degradation products. The following is a recommended starting point for method development.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water.
-
B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might start with a low percentage of B, increasing over time to elute more hydrophobic compounds. An example gradient is: 0-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B.
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 334 nm.[8]
-
Injection Volume: 10 µL.[8]
III. Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables to facilitate comparison and analysis. The following tables provide illustrative examples of how the data could be presented.
A. Long-Term Stability Data (Illustrative)
Table 1: Long-Term Stability of this compound (0.1 mg/mL) at 5°C ± 3°C
| Time (Months) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 3 | 99.8 | 98.5 | 95.2 |
| 6 | 99.5 | 97.1 | 90.8 |
| 12 | 99.0 | 94.3 | 82.1 |
| 24 | 98.1 | 88.9 | 67.5 |
| 36 | 97.2 | 83.7 | 54.3 |
B. Accelerated Stability Data (Illustrative)
Table 2: Accelerated Stability of this compound (0.1 mg/mL) at 25°C ± 2°C / 60% ± 5% RH
| Time (Months) | pH 4.0 (% Remaining) | pH 7.0 (% Remaining) | pH 9.0 (% Remaining) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.9 | 95.3 | 88.1 |
| 3 | 96.8 | 86.2 | 65.7 |
| 6 | 93.7 | 74.5 | 43.2 |
C. Forced Degradation Data (Illustrative)
Table 3: Forced Degradation of this compound (0.1 mg/mL)
| Stress Condition | Duration | % Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 hours | 92.5 | 2 |
| 0.1 M NaOH | 8 hours | 35.8 | 4 |
| 3% H₂O₂ | 24 hours | 78.4 | 3 |
| Thermal (60°C) | 7 days | 85.1 | 2 |
| Photolytic | 1.2 million lux hours | 89.3 | 1 |
IV. Conclusion
The stability of this compound in solution is a critical parameter for its development as a therapeutic agent. The protocols outlined in these application notes provide a comprehensive framework for conducting long-term, accelerated, and forced degradation stability studies. The data generated from these studies will be instrumental in determining the optimal storage conditions, shelf-life, and potential degradation pathways of this compound, thereby supporting its progression through the drug development pipeline. It is recommended that these protocols be adapted and validated for the specific formulations and analytical methods used in your laboratory.
References
- 1. scispace.com [scispace.com]
- 2. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Positional Isomerization of Phenylethanoid Glycosides from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Extraction of 2'-Rhamnoechinacoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 2'-Rhamnoechinacoside from plant materials, primarily from species of the Cistanche genus.
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for extracting this compound?
A1: Modern extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and High-Speed Shearing Homogenization Extraction (HSHE) have shown to be more efficient than conventional methods.[1] UAE, for instance, offers the advantages of shorter extraction times and lower processing temperatures, which helps in preserving the integrity of thermolabile compounds like this compound.[2]
Q2: Which solvents are recommended for the extraction of this compound?
A2: Ethanol-water mixtures are commonly used for the extraction of phenylethanoid glycosides, including this compound. The optimal ethanol concentration typically ranges from 50% to 75.99% (v/v).[1][3] The use of aqueous ethanol is effective due to the medium polarity of phenylethanoid glycosides.[4]
Q3: What are the critical parameters to control during the extraction process?
A3: The key parameters that significantly influence the extraction yield of this compound are:
-
Solvent Concentration: The polarity of the solvent must be optimized for the target compound.
-
Extraction Temperature: Higher temperatures can enhance extraction efficiency but may also lead to degradation of the compound.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix, but prolonged times can increase the risk of degradation.
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Ultrasonic/Microwave Power (for UAE/MAE): Higher power can improve extraction but may also cause degradation if not controlled.
Q4: How can I quantify the concentration of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is the most common and reliable method for the simultaneous determination and quantification of this compound and other phenylethanoid glycosides.[5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol or acetonitrile and water (often with a small amount of acid like formic acid to improve peak shape).[7]
Q5: What are the common stability issues for this compound during extraction and storage?
A5: Phenylethanoid glycosides can be sensitive to high temperatures, extreme pH values, and light, which can lead to degradation.[4] It is advisable to conduct extractions at moderate temperatures and protect extracts from light during processing and storage. For long-term storage, extracts should be kept in a cool, dark place, preferably under an inert atmosphere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inappropriate solvent concentration.2. Suboptimal extraction temperature or time.3. Insufficient disruption of the plant cell wall.4. Incorrect solid-to-liquid ratio. | 1. Optimize the ethanol-water ratio (typically between 50-76%).2. Perform a time-course and temperature optimization study (e.g., 30-60 min, 40-70°C).3. Ensure the plant material is finely powdered. For UAE, ensure sufficient ultrasonic power.4. Adjust the solid-to-liquid ratio (e.g., 1:20 to 1:40 g/mL). |
| Degradation of this compound | 1. Excessive extraction temperature.2. Prolonged extraction time.3. Exposure to light or extreme pH. | 1. Lower the extraction temperature. For UAE, consider using a cooling bath.2. Reduce the extraction time and perform multiple shorter extractions if necessary.3. Protect the extraction vessel from light. Ensure the pH of the solvent is near neutral. |
| Poor Reproducibility of Results | 1. Inhomogeneous plant material.2. Inconsistent extraction parameters.3. Variation in analytical method. | 1. Homogenize the powdered plant material before taking samples.2. Precisely control all extraction parameters (temperature, time, solvent concentration, etc.).3. Validate the HPLC method for linearity, precision, and accuracy. |
| Co-extraction of Impurities | 1. Low selectivity of the extraction solvent.2. Complex plant matrix. | 1. Adjust the solvent polarity to be more selective for phenylethanoid glycosides.2. Consider a preliminary defatting step with a non-polar solvent like n-hexane if lipids are an issue.3. Employ a post-extraction purification step, such as solid-phase extraction (SPE) or column chromatography. |
Data Presentation: Optimized Extraction Parameters for Phenylethanoid Glycosides
The following tables summarize optimized parameters from various studies on the extraction of phenylethanoid glycosides from Cistanche species. These can serve as a starting point for optimizing this compound extraction.
Table 1: Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Optimized Value | Plant Material | Reference |
| Ethanol Concentration | 51% | Cistanche tubulosa | [8][9] |
| Extraction Temperature | 40°C | Cistanche tubulosa | [8][9] |
| Solid-to-Liquid Ratio | 1:41.7 g/mL | Cistanche tubulosa | [8][9] |
| Extraction Time | 37 min | Cistanche deserticola | [10] |
| Ultrasound Power | 300 W | Cistanche deserticola | [10] |
Table 2: High-Speed Shearing Homogenization Extraction (HSHE) Parameters
| Parameter | Optimized Value | Plant Material | Reference |
| Ethanol Concentration | 50% | Cistanche tubulosa | [1] |
| Extraction Temperature | 70°C | Cistanche tubulosa | [1] |
| Solid-to-Liquid Ratio | 1:9 g/mL | Cistanche tubulosa | [1] |
| Extraction Time | 2 min | Cistanche tubulosa | [1] |
| Rotation Speed | 16,000 rpm | Cistanche tubulosa | [1] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material (e.g., Cistanche stems) into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 1.0 g of the powdered plant material and place it in a conical flask.
-
Add the extraction solvent (e.g., 41.7 mL of 51% ethanol) to achieve the desired solid-to-liquid ratio.[8][9]
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the extraction temperature (e.g., 40°C) and ultrasonic power.[8][9]
-
Perform ultrasonication for the optimized duration (e.g., 30-40 minutes).
-
-
Filtration and Collection:
-
After extraction, cool the mixture to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate. For exhaustive extraction, the residue can be re-extracted 1-2 more times.
-
Combine the filtrates.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C.
-
-
Quantification:
-
Dissolve the dried extract in the mobile phase for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Protocol 2: HPLC Quantification of this compound
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: Methanol or Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (typically around 330 nm for phenylethanoid glycosides).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Analysis:
-
Inject the prepared standards to construct a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Visualizations
Caption: General workflow for the extraction and quantification of this compound.
Caption: Troubleshooting logic for addressing low extraction yield.
References
- 1. Extraction of Phenylethanoid Glycosides from Cistanche tubulosa by High-Speed Shearing Homogenization Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction of Bioactive Compounds from Baphicacanthus cusia Leaves by Hydrophobic Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openresearchafrica.org [openresearchafrica.org]
- 4. mdpi.com [mdpi.com]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on Anti-tumor Effects of Theaflavins [agris.fao.org]
- 9. Optimization of Ultrasonic-assisted Extraction of Phenylethanoside from <i>Cistanche tubulosa</i> and Its Antioxidant Activities [spgykj.com]
- 10. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yield of 2'-Rhamnoechinacoside extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the extraction of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with significant interest for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is designed in a question-and-answer format to directly address common issues leading to low yields of this compound.
Q1: My this compound yield is consistently low. What are the most critical factors I should investigate?
A1: Low yield in natural product extraction is a multifaceted issue. For this compound, the most critical factors to examine are:
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Plant Material Quality: The concentration of this compound can vary significantly based on the plant's species (e.g., Cistanche tubulosa is a known source), geographical origin, harvest time, and storage conditions.
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Solvent Selection and Concentration: The polarity of the extraction solvent is crucial. A mixture of ethanol and water is commonly used for phenylethanoid glycosides. The optimal ethanol concentration is a key parameter to investigate.
-
Extraction Temperature: Higher temperatures can enhance extraction efficiency by increasing solvent penetration and compound solubility. However, excessive heat can lead to the degradation of heat-sensitive molecules like this compound.
-
Extraction Time: Sufficient extraction time is necessary to ensure the complete transfer of the target compound from the plant matrix to the solvent. However, prolonged exposure to high temperatures can also promote degradation.
-
Solid-to-Liquid Ratio: A low solid-to-liquid ratio (i.e., a higher volume of solvent) can improve extraction efficiency but may also lead to the extraction of more impurities and increased solvent waste.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for solvent interaction, which can improve extraction efficiency. However, excessively fine powders can lead to difficulties in filtration.
Q2: I am using an ethanol-water mixture for extraction. How does the ethanol concentration affect the yield of this compound?
A2: The ethanol concentration in an aqueous solution significantly impacts the polarity of the solvent and, consequently, the extraction yield of this compound. Generally, a mid-range ethanol concentration (e.g., 50-70%) is often found to be optimal. Pure water may not be efficient in extracting the less polar aglycone portion of the molecule, while high concentrations of ethanol may be less effective at extracting the polar glycosidic moieties. It is recommended to perform a small-scale optimization study to determine the ideal ethanol-water ratio for your specific plant material.
Q3: I suspect that my this compound is degrading during the extraction process. What are the likely causes and how can I prevent it?
A3: Degradation of this compound during extraction can be a significant contributor to low yields. The primary causes of degradation include:
-
High Temperatures: Phenylethanoid glycosides can be susceptible to thermal degradation. The ester linkages in the molecule are particularly prone to hydrolysis at elevated temperatures. It is crucial to find a balance between a temperature that is high enough for efficient extraction but not so high that it causes significant degradation.
-
Extreme pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic and ester bonds in the this compound structure. The extraction should ideally be performed in a neutral or slightly acidic pH environment.
-
Enzymatic Degradation: The plant material may contain endogenous enzymes (e.g., glycosidases, esterases) that can degrade this compound once the plant cells are ruptured. Blanching the plant material with steam or a brief immersion in boiling ethanol before extraction can help to deactivate these enzymes.
To prevent degradation, consider using milder extraction techniques such as ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE), which can often be performed at lower temperatures and for shorter durations.
Q4: I am observing the formation of an emulsion during my liquid-liquid partitioning step, which is making phase separation difficult. How can I resolve this?
A4: Emulsion formation is a common issue in liquid-liquid extraction, particularly when dealing with crude plant extracts that contain surfactant-like molecules. To break an emulsion, you can try the following:
-
Addition of Brine: Adding a saturated sodium chloride (NaCl) solution can increase the ionic strength of the aqueous phase, which often helps to break the emulsion.
-
Centrifugation: Centrifuging the mixture can facilitate the separation of the layers.
-
Filtration: Filtering the mixture through a bed of Celite or glass wool can sometimes help to break up the emulsion.
-
Changing the Solvent: In some cases, adding a small amount of a different organic solvent can alter the polarity and help to resolve the emulsion.
To prevent emulsion formation in the first place, use gentle mixing (inverting the separatory funnel) instead of vigorous shaking.
Quantitative Data on Extraction Parameters
The yield of this compound is highly dependent on the extraction parameters. The following table summarizes the typical effects of key parameters on the extraction of phenylethanoid glycosides, based on principles of Response Surface Methodology (RSM) studies for similar compounds.
| Parameter | Range Explored | General Effect on Yield | Optimal Range (Typical) |
| Ethanol Concentration (%) | 0 - 100 | Yield typically increases up to a certain concentration, then decreases. | 50 - 70% |
| Extraction Temperature (°C) | 30 - 90 | Yield generally increases with temperature, but degradation can occur at higher temperatures. | 60 - 80°C |
| Extraction Time (hours) | 0.5 - 4 | Yield increases with time, but the rate of increase diminishes after a certain point. | 1.5 - 2.5 hours |
| Solid-to-Liquid Ratio (g/mL) | 1:10 - 1:40 | Higher solvent volume generally leads to higher yield, but with diminishing returns. | 1:20 - 1:30 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material (e.g., Cistanche tubulosa) to a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered plant material and place it in a 500 mL flask.
-
Add 250 mL of 60% aqueous ethanol (1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Sonciate at a frequency of 40 kHz and a power of 250 W for 90 minutes at a constant temperature of 60°C.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
-
Purification (Optional): The concentrated aqueous extract can be further purified using macroporous resin chromatography to enrich the phenylethanoid glycoside fraction.
-
Quantification: Analyze the concentration of this compound in the extract using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Quantification of this compound by HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 0-20 min, 10-30% B; 20-30 min, 30-40% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound in methanol to generate a calibration curve.
-
Sample Preparation: Dilute the extract with the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Visualizations
Troubleshooting Workflow for Low this compound Yield
Caption: A logical workflow for troubleshooting low yields of this compound.
Biosynthetic Pathway of Echinacoside (a related compound)
Caption: Simplified biosynthetic pathway of echinacoside in Cistanche tubulosa.
Antioxidant Signaling Pathway of this compound
Response Surface Methodology for Extraction Optimization: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize extraction processes.
Troubleshooting Guides
This section addresses specific issues that may arise during your RSM experiments.
Issue 1: The model shows a significant "Lack of Fit".
A significant p-value for the lack of fit test (typically p < 0.05) indicates that the chosen model does not adequately describe the relationship between the factors and the response.[1][2][3] This can lead to inaccurate predictions and a suboptimal identified optimum.
Troubleshooting Steps:
-
Verify Replicate Data: Scrutinize the replicate runs, particularly the center points. High variability among replicates can inflate the pure error, making the lack of fit appear significant.[4] Conversely, unusually low variability in replicates might suggest that they were not true independent runs.[4]
-
Examine Residual Plots: Analyze the residual plots for patterns. Non-random patterns, such as a U-shape, suggest that a higher-order model may be necessary.
-
Consider a Higher-Order Model: If you are using a first-order (linear) model, a significant lack of fit often indicates curvature in the response surface.[5] In such cases, augmenting the design to fit a second-order (quadratic) model is recommended. If a second-order model also shows a significant lack of fit, a more complex model or a transformation of the response variable may be needed.[5]
-
Evaluate the Range of Factors: The chosen ranges for your independent variables might be too wide, leading to complex, non-linear behavior that a standard polynomial model cannot capture.[2] Consider narrowing the ranges of the factors and re-running the experiments.
-
Check for Outliers: Outliers in the experimental data can significantly impact the model's fit. Use statistical tests to identify and potentially remove outliers, but any removal should be scientifically justifiable.
Logical Workflow for Troubleshooting Lack of Fit
Caption: Troubleshooting workflow for a significant lack of fit in an RSM model.
Issue 2: The overall model is not significant.
An insignificant p-value for the model (typically p > 0.05) in the ANOVA table suggests that the model is not a good predictor of the response.[3]
Troubleshooting Steps:
-
Review Factor and Level Selection: The chosen factors may not have a significant effect on the response, or the selected ranges may be too narrow to observe a significant change. Revisit the preliminary studies and literature to ensure the correct factors and appropriate ranges have been selected.
-
Check for Errors in Data Entry and Experimentation: Simple errors in recording data or performing the experiments can lead to a model with a poor fit.
-
Consider Model Reduction: The initial model may include non-significant terms. Removing these terms can sometimes improve the overall significance of the model. Use a stepwise or backward elimination approach to remove terms with high p-values.
-
Increase the Number of Experiments: A larger number of experimental runs can provide more statistical power and may reveal significant relationships that were not apparent with a smaller dataset.
Issue 3: None of the model terms are significant.
If the p-values for all individual model terms (linear, quadratic, and interaction) are high (p > 0.05), it indicates that none of the factors, within the studied range, have a statistically significant effect on the response.
Troubleshooting Steps:
-
Re-evaluate the Experimental System: There might be a fundamental misunderstanding of the extraction process. Re-examine the underlying scientific principles and consider if other factors might be more influential.
-
Expand the Factor Ranges: The selected ranges for the independent variables may be too narrow, and the experiment might be operating in a flat region of the response surface. Cautiously expand the ranges to explore regions where the factors might have a more pronounced effect.
-
Screen for Other Potential Factors: It is possible that the most critical factors influencing the extraction yield were not included in the experimental design. A screening design (e.g., a fractional factorial design) can be employed to identify the most influential factors from a larger set of possibilities before proceeding with optimization using RSM.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Central Composite Design (CCD) and Box-Behnken Design (BBD), and which one should I choose?
Both CCD and BBD are popular experimental designs for fitting a second-order model in RSM. The choice between them depends on the nature of your experiment.
| Feature | Central Composite Design (CCD) | Box-Behnken Design (BBD) |
| Number of Levels | Typically 5 levels per factor. | 3 levels per factor.[6] |
| Experimental Runs | Generally requires more runs than BBD for the same number of factors. | More economical in terms of the number of required runs.[6] |
| Design Points | Includes points at the extremes (corners) of the design space. | Does not have points at the corners of the design space.[7] |
| Sequential Experimentation | Allows for sequential experimentation; you can start with a factorial design and add axial and center points later.[7] | Not inherently sequential. |
| When to Use | Suitable for exploring the entire experimental space, including the extremes. Good when sequential experimentation is desired.[7] | Ideal when experiments at the extreme combinations of factors are undesirable or impractical (e.g., due to safety concerns or physical limitations).[7] |
Logical Relationship for Choosing Between CCD and BBD
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stat-Ease [statease.com]
- 5. Response Surface Methodology Using a Fullest Balanced Model: A Re-Analysis of a Dataset in the Korean Journal for Food Science of Animal Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Open Educator - 4. Box-Behnken Response Surface Methodology [theopeneducator.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Ultrasound-Assisted Extraction of Phenylethanoid Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ultrasound-assisted extraction (UAE) of phenylethanoid glycosides (PhGs).
Frequently Asked Questions (FAQs)
Q1: What are phenylethanoid glycosides (PhGs) and why are they important? Phenylethanoid glycosides are a class of water-soluble natural compounds widely distributed in the plant kingdom.[1][2] They are characterized by a phenethyl alcohol component linked to a sugar moiety, often with additional acid and sugar attachments.[2] PhGs exhibit a broad range of significant pharmacological activities, including neuroprotective, anti-inflammatory, antioxidant, antibacterial, and antitumor effects, making them valuable targets for drug development and research.[1]
Q2: What is Ultrasound-Assisted Extraction (UAE) and why use it for PhGs? UAE is a modern extraction technique that uses high-frequency sound waves (typically >20 kHz) to facilitate the extraction of compounds from plant matrices.[3] The process works through acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the solvent.[3][4] This collapse generates localized high pressure and temperature, creating microjets and shockwaves that disrupt plant cell walls, enhance solvent penetration, and improve mass transfer, thereby increasing extraction efficiency.[4][5] UAE is often faster, more efficient, and requires lower temperatures than conventional methods, which helps to preserve heat-sensitive compounds like PhGs.[5][6]
Q3: What are the most critical parameters to optimize for PhG extraction using UAE? The efficiency of UAE for PhGs is influenced by several interconnected parameters. The most critical ones to optimize are:
-
Solvent Composition and Polarity: PhGs are highly polar, making polar solvents necessary for effective extraction.[1] Mixtures of ethanol/methanol and water are commonly used.[7][8][9]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of thermolabile PhGs.[6][10]
-
Sonication Time: A longer extraction time generally increases yield, but prolonged exposure can also cause compound degradation.[11]
-
Ultrasonic Power and Frequency: Higher power generally enhances extraction yields, but excessive power can degrade target compounds.[4] Most applications use frequencies between 20-40 kHz.[4]
-
Liquid-to-Solid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency by creating a larger concentration gradient.[12]
Q4: Can UAE cause degradation of phenylethanoid glycosides? Yes. While UAE is considered a relatively gentle technique, improper parameters can lead to the degradation of PhGs. High temperatures and excessive ultrasonic power or duration are the primary causes of degradation.[6][10] The localized high temperatures from acoustic cavitation can break down the delicate glycosidic and ester bonds characteristic of PhGs. Optimization is key to maximizing yield while minimizing degradation.
Troubleshooting Guide
Issue: Low Extraction Yield of Phenylethanoid Glycosides
| Potential Cause | Recommended Solution | Explanation |
| Incorrect Solvent Polarity | Optimize the ethanol or methanol concentration in your aqueous solution. Common starting points are 50-80% ethanol.[5][13][14] | PhGs are highly polar, and the solvent must match this polarity for effective solubilization.[1] Pure water or pure alcohol is often less effective than an aqueous mixture.[7] |
| Insufficient Sonication Power or Time | Gradually increase the ultrasonic power and/or extraction time. Monitor the yield at each step to find the plateau where yield no longer increases. | The mechanical effects of ultrasound require sufficient energy and time to disrupt cell walls and facilitate mass transfer.[3][11] Be aware that excessive time or power can have negative effects.[4] |
| Suboptimal Temperature | Optimize the extraction temperature, typically in the range of 30-60°C.[5][11][12] | Temperature affects solvent viscosity and compound solubility. However, temperatures above a certain threshold (e.g., >60°C) can decrease yield due to compound degradation or impaired cavitation.[10][11] |
| Inadequate Sample Preparation | Ensure the plant material is dried and ground to a fine, uniform powder. | A smaller particle size increases the surface area available for solvent contact and ultrasonic energy transfer, significantly improving extraction efficiency. |
| Poor Liquid-to-Solid Ratio | Increase the volume of solvent relative to the amount of plant material. A common starting ratio is 30:1 (mL/g).[12] | A higher solvent volume enhances the concentration gradient between the plant matrix and the bulk solvent, driving more of the target compound out of the cells. |
Issue: Suspected Degradation of Target Compounds (e.g., inconsistent HPLC peaks, low bioactivity)
| Potential Cause | Recommended Solution | Explanation |
| Excessive Temperature | Reduce the extraction temperature. Use a cooling water bath to maintain a constant, moderate temperature (e.g., 30-50°C).[13][15] | PhGs are often thermolabile. High temperatures, even those generated locally by cavitation, can hydrolyze glycosidic bonds and degrade the compounds.[6] |
| Excessive Ultrasonic Power | Decrease the ultrasonic power density. If using a probe, consider increasing the distance from the sample or using a lower amplitude setting. | Very high power levels can increase the number of cavitation bubbles to a point where they interfere with each other, reducing efficiency and potentially causing degradation through intense localized energy release.[4] |
| Prolonged Sonication Time | Reduce the overall extraction time. Perform a time-course experiment (e.g., 15, 30, 45, 60 min) to identify the point of maximum yield before degradation becomes significant.[8] | Continuous exposure to ultrasonic energy can eventually lead to the breakdown of extracted compounds.[16] |
Data on Optimized UAE Parameters
The optimal parameters for UAE of phenylethanoid glycosides can vary significantly depending on the plant species, the specific target compound, and the equipment used. The following table summarizes conditions from various studies.
| Plant Source | Key Parameters & Optimal Values | Target Compounds | Reference |
| Cistanche deserticola | Temp: 30°C; Time: 37 min; Power: 300 W; Solvent: 20% Ethanol; L/S Ratio: 30:1 | Echinacoside & Acteoside | [12] |
| Hog Plum Peel & Seed | Temp: 59.8°C; Time: 41.1 min; Solvent: 76.6% Ethanol | Total Phenolics & Flavonoids | [5] |
| Orange Peels | Temp: 50°C; Time: 44 min; Solvent: 57.7% Ethanol | Total Phenolics & Flavonoids | [13] |
| Myristica fragrans Seeds | Temp: 41.9°C; Time: 29.6 min; L/S Ratio: 375:1 (mL/g) | Total Phenolics | [16] |
| Orange By-Products | Temp: 50°C; Time: 25 min; Solvent: 50% Ethanol; Amplitude: 100% | Total Phenolics | [17] |
| Ligustri Lucidi Fructus | Solvent: 90% Ethanol | Phenylethanoid & Secoiridoid Glycosides | [9] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction of PhGs
-
Sample Preparation: Dry the plant material in an oven at a controlled temperature (e.g., 45-60°C) until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-60 mesh) using a laboratory mill.
-
Extraction Setup: Weigh a precise amount of the powdered plant material (e.g., 1.0 g) and place it into an extraction vessel (e.g., a glass flask or beaker).
-
Solvent Addition: Add the predetermined volume of the optimized extraction solvent (e.g., 30 mL of 70% ethanol for a 30:1 liquid-to-solid ratio).
-
Sonication: Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the slurry. Ensure the liquid level in the bath is consistent with the solvent level in the vessel.[8] For probe systems, immerse the tip to a consistent depth (e.g., 2 cm).[15]
-
Parameter Control: Set the ultrasonic device to the desired power/amplitude, frequency, and time. Use a circulating water bath to maintain a constant extraction temperature.[15]
-
Post-Extraction: After sonication is complete, separate the extract from the solid residue by centrifugation (e.g., 8000 x g for 10 min) or vacuum filtration.[15]
-
Analysis: Collect the supernatant/filtrate for immediate analysis (e.g., HPLC) or store it at low temperatures (e.g., -20°C) in the dark to prevent degradation.[15]
Protocol 2: Quantification of Total Phenolic Content (TPC)
This protocol uses the Folin-Ciocalteu method, a common assay for estimating total phenolics.
-
Reagent Preparation:
-
Folin-Ciocalteu Reagent: Dilute the commercial reagent with distilled water (typically 1:10 v/v).
-
Sodium Carbonate Solution: Prepare a 15% (w/v) sodium carbonate (Na₂CO₃) solution.[17]
-
Gallic Acid Standards: Prepare a series of standard solutions of gallic acid (e.g., 10, 25, 50, 100, 250 µg/mL) to create a calibration curve.
-
-
Assay Procedure:
-
Pipette a small volume of the plant extract (e.g., 100 µL) into a test tube.[17]
-
Add the diluted Folin-Ciocalteu reagent (e.g., 500 µL) and mix thoroughly.[17]
-
Allow the mixture to stand for a few minutes (e.g., 1-5 min).
-
Add the sodium carbonate solution (e.g., 2 mL) to the mixture and make up the final volume with distilled water (e.g., to 10 mL).[17]
-
Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 2 hours).[17]
-
-
Measurement and Calculation:
-
Measure the absorbance of the solution at 750-765 nm using a UV-Vis spectrophotometer against a blank.[13][17]
-
Construct a calibration curve using the absorbance values of the gallic acid standards.
-
Calculate the TPC of the extract from the calibration curve and express the results as mg of gallic acid equivalents per gram of dry material (mg GAE/g DM).
-
Visualizations
Caption: A flowchart illustrating the key stages of ultrasound-assisted extraction.
Caption: A decision tree to diagnose and resolve issues of low extraction yield.
References
- 1. a-review-on-the-structure-and-pharmacological-activity-of-phenylethanoid-glycosides - Ask this paper | Bohrium [bohrium.com]
- 2. Phenylethanoid Glycosides: Research Advances in Their Phytochemistry, Pharmacological Activity and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arcjournals.org [arcjournals.org]
- 4. Low-Frequency Ultrasound Coupled with High-Pressure Technologies: Impact of Hybridized Techniques on the Recovery of Phytochemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 6. Effects of Ultrasound-Assisted Extraction and Solvent on the Phenolic Profile, Bacterial Growth, and Anti-Inflammatory/Antioxidant Activities of Mediterranean Olive and Fig Leaves Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. Influence of sonication treatments and extraction solvents on the phenolics and antioxidants in star fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparative Separation of Phenylethanoid and Secoiridoid Glycosides from Ligustri Lucidi Fructus by High-Speed Counter-Current Chromatography Coupled with Ultrahigh Pressure Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted aqueous two-phase extraction of phenylethanoid glycosides from Cistanche deserticola Y. C. Ma stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. brieflands.com [brieflands.com]
- 17. Optimization of Ultrasound-Assisted Extraction via Sonotrode of Phenolic Compounds from Orange By-Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Echinacoside Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid co-elution issues during the chromatographic analysis of echinacoside.
Frequently Asked Questions (FAQs)
1. What is co-elution and how can I detect it in my echinacoside analysis?
Co-elution occurs when two or more different compounds elute from a chromatography column at the same time, resulting in a single, overlapping peak.[1][2] This can lead to inaccurate identification and quantification of the target analyte, echinacoside.[1]
Detection Methods:
-
Visual Peak Shape Inspection: The simplest initial check is to examine the peak shape. A pure compound should ideally produce a symmetrical, Gaussian peak. Signs of co-elution include peak fronting, tailing, or the presence of a "shoulder" on the peak.[2] A shoulder is a more definitive sign of co-elution than tailing, which can also be caused by other column or system issues.[2]
-
Diode Array Detector (DAD) Analysis: A DAD detector acquires UV-Vis spectra across the entire peak.[1] For a pure peak, the spectra at the upslope, apex, and downslope should be identical.[1] Software can perform "peak purity" analysis to flag potential co-elution if the spectra are not consistent.[1]
-
Mass Spectrometry (MS) Analysis: Using a mass spectrometer as a detector is a highly effective way to detect co-elution. By examining the mass spectra at different points across a chromatographic peak, you can identify if more than one mass-to-charge ratio (m/z) is present, which would confirm the presence of multiple, co-eluting compounds.[1][2]
2. Which compounds are known to co-elute with echinacoside?
Echinacoside is a large phenylethanoid glycoside often extracted from complex plant matrices like Echinacea or Cistanche species.[3] Several other structurally similar phenolic compounds are present in these extracts and are potential sources of co-elution.
| Potential Co-eluting Compound | Chemical Class | Common Source(s) | Notes on Separation |
| Cynarin | Caffeic Acid Derivative | Echinacea angustifolia | Resolution from echinacoside is highly dependent on mobile phase pH and HPLC column loading.[4] |
| Verbascoside (Acteoside) | Phenylethanoid Glycoside | Cistanche spp., Penstemon barbatus | Often analyzed alongside echinacoside; requires optimized gradient methods for baseline separation.[5][6] |
| Cichoric Acid | Caffeic Acid Derivative | Echinacea purpurea | A major phenolic compound in E. purpurea that needs to be resolved during analysis.[4][7] |
| Caftaric Acid | Caffeic Acid Derivative | Echinacea purpurea | Another phenolic compound commonly present in Echinacea extracts.[8][9] |
| Chlorogenic Acid | Caffeic Acid Derivative | Echinacea spp. | Frequently quantified in Echinacea extracts along with echinacoside.[7][8] |
3. How can I modify my HPLC method to resolve echinacoside from co-eluting peaks?
Resolving co-eluting peaks involves manipulating the three key factors of chromatographic separation: capacity factor (k'), selectivity (α), and efficiency (N).[1]
Troubleshooting Strategies:
| Parameter | Recommended Action | Rationale |
| Mobile Phase Strength | Decrease the percentage of the organic solvent (e.g., methanol or acetonitrile) in the mobile phase. | This weakens the mobile phase, increasing the retention time (capacity factor) of the analytes on a reversed-phase column and providing more opportunity for separation.[1][2] |
| Mobile Phase pH | Adjust the pH using a buffer or acid modifier (e.g., formic acid). | Echinacoside and interfering phenolic compounds like cynarin have acidic functional groups. Changing the pH alters their ionization state and, consequently, their retention and selectivity.[4][10] |
| Organic Solvent | Switch between methanol and acetonitrile. | These solvents provide different selectivities for phenolic compounds. If peaks are unresolved in one, the other may provide the necessary separation.[1] |
| Gradient Profile | Make the gradient shallower (i.e., increase the gradient time over the same solvent composition range). | A shallower gradient can improve the resolution of closely eluting compounds.[5] |
| Stationary Phase | Change the column chemistry (e.g., from C18 to a biphenyl or C12 phase). | If altering the mobile phase does not provide sufficient selectivity, the interaction between the analyte and the stationary phase must be changed.[1] |
| Temperature | Adjust the column temperature (e.g., set to 30 °C). | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase, which can influence selectivity.[8] |
| Sample Load | Decrease the concentration or injection volume of the sample. | Overloading the column can cause peak broadening and lead to the merging of closely eluting peaks. This is particularly noted as an issue for echinacoside and cynarin.[4] |
Experimental Protocol: Example RP-HPLC Method for Echinacoside
This protocol provides a starting point for the analysis of echinacoside and other phenolics in plant extracts. It may require optimization to resolve specific co-elution issues.
-
Instrumentation: HPLC system with a quaternary pump, degasser, temperature-controlled column compartment and autosampler, and a Diode Array Detector (DAD).[8]
-
Column: Cosmosil 5C18-AR-II, 150 × 4.6 mm, 5 µm or Agilent Poroshell 120 EC-C18, 3.0 x 50 mm, 2.7 µm.[5][8]
-
Mobile Phase:
-
Column Temperature: 25-30 °C.[8]
-
Flow Rate: 1.0 - 1.5 mL/min (adjust based on column dimensions and particle size).[8]
-
Injection Volume: 5 µL.[8]
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 13.0 | 22 |
| 14.0 | 40 |
| 14.5 | 40 |
| This is an example gradient and should be optimized for your specific application and column.[8] |
4. Are there alternative chromatographic techniques for purifying echinacoside?
Yes. For preparative scale work or when complex matrices make HPLC challenging, High-Speed Counter-Current Chromatography (HSCCC) is an effective liquid-liquid chromatography technique that avoids the use of solid stationary phases. It is particularly useful for purifying compounds from crude extracts.[6][11]
HSCCC Methodologies:
The key to a successful HSCCC separation is the selection of a suitable two-phase solvent system. The system should provide an ideal partition coefficient (K) for echinacoside.
| Solvent System (v/v/v/v) | Application | Reference |
| n-butanol-water (1:1) | Purification of echinacoside from Penstemon barbatus. | [11] |
| ethyl acetate-n-butanol-glacial acetic acid-water (1:1.2:0.2:2) | Isolation of echinacoside and acteoside from Cistanche tubulosa. | [6] |
General HSCCC Protocol:
-
Solvent System Preparation: Mix the chosen solvents in a separatory funnel and allow the two phases to equilibrate and separate.
-
Column Preparation: Fill the HSCCC column entirely with the stationary phase (typically the more polar phase).
-
Sample Loading: Dissolve the crude extract in a small volume of the biphasic solvent system and inject it into the column.
-
Elution: Pump the mobile phase through the column at a specific flow rate while the column is rotating at high speed (e.g., 800-1000 rpm).
-
Fraction Collection: Collect fractions as they exit the detector and analyze them (e.g., by HPLC) to identify those containing pure echinacoside.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. Echinacoside - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of Major Phenolic Compounds in Echinacea spp. Raw Materials and Finished Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation Matrix Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of the Bioactive Compounds from Echinacea purpurea (L.) Moench Leaves Extracts in Correlation with the Antimicrobial Activity and the In Vitro Wound Healing Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. Separation and purification of echinacoside from Penstemon barbatus (Can.) Roth by recycling high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2'-Rhamnoechinacoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 2'-Rhamnoechinacoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
A: this compound is a phenylethanoid glycoside, a class of water-soluble compounds found in various medicinal plants. Its quantification can be challenging due to its potential instability under certain conditions, the complexity of the plant matrix from which it is often extracted, and the lack of a dedicated, validated stability-indicating analytical method. Phenylethanoid glycosides, in general, are susceptible to degradation by factors such as high temperature, high pH, and light exposure.[1][2]
Q2: Are there any commercially available reference standards for this compound?
A: Yes, reference standards for this compound are available from specialized chemical suppliers. It is crucial to obtain a certificate of analysis to confirm the purity and identity of the standard.
Q3: What are the typical extraction methods for this compound from plant materials?
A: While specific protocols for this compound are not abundant in the literature, methods for extracting structurally similar phenylethanoid glycosides from plants like Cistanche tubulosa can be adapted. These methods often involve extraction with polar solvents. For example, a common method is heating the crushed and dried plant material with an 80% ethanol solution.[3] Another approach involves boiling the plant material in water.[3] Subsequent purification steps, such as column chromatography, may be necessary to isolate the compound of interest.
Q4: What are the key considerations for developing an HPLC-UV method for this compound quantification?
A: For developing a robust HPLC-UV method, several factors should be optimized:
-
Column: A C18 reversed-phase column is a common choice for separating phenylethanoid glycosides.
-
Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol is typically effective.
-
Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound. For related phenylethanoid glycosides, wavelengths around 330 nm are often used.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good peak shape and resolution.
Troubleshooting Guide for HPLC-Based Quantification
This guide addresses common issues encountered during the HPLC analysis of this compound and similar phenylethanoid glycosides.
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | Injection issue (e.g., air bubble in the syringe, clogged injector). | 1. Ensure the sample loop is completely filled. 2. Check for and remove any air bubbles in the syringe and injector. 3. Flush the injector to remove any potential blockages. |
| Low concentration of the analyte. | 1. Concentrate the sample extract. 2. Inject a larger volume if the method allows. | |
| Detector issue (e.g., lamp is off or has low energy). | 1. Check if the detector lamp is on. 2. Verify the lamp's energy and replace it if necessary. | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | 1. Adjust the pH of the aqueous mobile phase. For phenylethanoid glycosides, an acidic pH often improves peak shape. | |
| Sample solvent incompatible with the mobile phase. | 1. Whenever possible, dissolve the sample in the initial mobile phase. | |
| Shifting retention times | Inconsistent mobile phase composition. | 1. Prepare fresh mobile phase daily. 2. Ensure proper mixing and degassing of the mobile phase. |
| Fluctuation in column temperature. | 1. Use a column oven to maintain a constant temperature. | |
| Pump malfunction (e.g., leaks, faulty check valves). | 1. Inspect the pump for any leaks. 2. Clean or replace check valves if necessary. | |
| Baseline noise or drift | Contaminated mobile phase or detector cell. | 1. Use high-purity HPLC-grade solvents. 2. Flush the detector cell. |
| Air bubbles in the system. | 1. Degas the mobile phase thoroughly. 2. Purge the pump to remove any trapped air. | |
| Extra or unexpected peaks | Sample degradation. | 1. Analyze samples as fresh as possible. 2. Store extracts and standards at low temperatures and protected from light. Phenylethanoid glycosides can degrade at high temperatures and in alkaline conditions.[1][2] |
| Contamination from sample preparation or solvent. | 1. Run a blank injection of the solvent to check for impurities. 2. Ensure all glassware and equipment are clean. |
Experimental Protocols
Protocol 1: Extraction of Phenylethanoid Glycosides from Plant Material (Adapted from Cistanche extraction)
This protocol is a general guideline and may require optimization for your specific plant material.
-
Sample Preparation: Air-dry the plant material and grind it into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered plant material into a flask.
-
Add 100 mL of 80% ethanol.
-
Heat the mixture at 70°C for 2 hours with constant stirring.
-
Filter the extract through gauze.
-
Repeat the extraction process on the residue with fresh solvent.
-
Combine the filtrates.
-
-
Concentration: Concentrate the combined extract under reduced pressure using a rotary evaporator.
-
Purification (Optional): The crude extract can be further purified using column chromatography (e.g., with a macroporous resin or Sephadex LH-20) to enrich the phenylethanoid glycoside fraction.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
As a specific method for this compound is not available, this protocol outlines a general approach for developing a stability-indicating method based on practices for similar compounds.
-
Forced Degradation Studies:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions to induce degradation (aim for 5-20% degradation).[4]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at room temperature for 30 minutes. Phenylethanoid glycosides are particularly sensitive to alkaline conditions.[1][2]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 7 days.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralize the acidic and basic samples before injection.
-
-
HPLC Method Development:
-
Analyze the stressed samples using an HPLC-UV system.
-
Optimize the chromatographic conditions (column, mobile phase, gradient, flow rate, temperature) to achieve baseline separation of the parent this compound peak from all degradation product peaks.
-
Use a photodiode array (PDA) detector to check for peak purity and to identify the optimal detection wavelength.
-
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
Table 1: Stability of Phenylethanoid Glycosides (PhGs) under Different Conditions
Data presented here is for total PhGs, with acteoside being a major component, and serves as an indicator for the potential stability of this compound.
| Condition | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | Reference |
| Temperature | [1] | ||
| 4°C | 0.0021 | 330.1 | [1] |
| 20°C | 0.0049 | 141.5 | [1] |
| 37°C | 0.0213 | 32.5 | [1] |
| 50°C | 0.0487 | 14.2 | [1] |
| pH (at 20°C) | [1] | ||
| 5.0 | 0.0049 | 141.5 | [1] |
| 6.0 | 0.0053 | 130.8 | [1] |
| 7.0 | 0.0084 | 82.5 | [1] |
| 8.0 | 0.0152 | 45.6 | [1] |
| 9.0 | 0.0381 | 18.2 | [1] |
| Light | [1] | ||
| Dark | 0.0049 | 141.5 | [1] |
| Light Exposure | 0.0098 | 70.7 | [1] |
Visualizations
Signaling Pathways
The specific signaling pathways modulated by this compound are not yet fully elucidated. However, studies on extracts containing related phenylethanoid glycosides and on the closely related compound echinacoside suggest potential involvement in anti-inflammatory and other cellular processes.
References
Technical Support Center: 2'-Rhamnoechinacoside Solubility for Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2'-Rhamnoechinacoside for successful bioassay execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for bioassays?
A1: this compound is a phenylethanoid glycoside with potential therapeutic properties, including α-glucosidase inhibition and anti-tumor activity.[1] For accurate and reproducible results in bioassays, it is crucial that the compound is fully dissolved in the assay medium. Poor solubility can lead to underestimated biological activity and inconsistent data.
Q2: What are the general solubility characteristics of this compound?
A2: As a phenylethanoid glycoside, this compound is expected to have some degree of water solubility. However, like many natural products, achieving concentrations required for bioassays can be challenging. Quantitative solubility data for the closely related compound, echinacoside, suggests high solubility in organic solvents like DMSO and ethanol, and lower solubility in water.
Q3: What are the initial steps for dissolving this compound?
A3: The recommended approach is to first prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. This stock solution can then be serially diluted into the aqueous buffer used for the specific bioassay. It is critical to ensure that the final concentration of the organic solvent in the assay medium is low enough to not affect the biological system being studied.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for bioassays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The aqueous environment reduces the solubility of the compound that was stable in the organic stock solution. | 1. Optimize Co-solvent Concentration: Determine the highest tolerable concentration of DMSO or ethanol for your specific bioassay that maintains compound solubility.2. Utilize Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, enhancing their aqueous solubility.[2]3. Sonication: Applying ultrasonic energy can help to break down aggregates and facilitate dissolution. |
| Inconsistent bioassay results | The compound may not be fully dissolved, leading to variations in the effective concentration in the assay. | 1. Visual Inspection: Before use, carefully inspect all solutions for any signs of precipitation.2. Solubility Confirmation: If possible, perform a preliminary solubility test at the final assay concentration before proceeding with the full bioassay. |
| Low or no biological activity observed | The actual concentration of the dissolved compound in the assay is significantly lower than the intended concentration due to poor solubility. | 1. Re-evaluate Solubilization Method: Consider using a more effective solubilization strategy, such as preparing a cyclodextrin inclusion complex.2. Increase Stock Concentration: A more concentrated stock solution will require a smaller volume to be added to the assay, potentially reducing the chances of precipitation. |
Quantitative Solubility Data (Echinacoside as a Reference)
| Solvent | Solubility | Reference |
| DMSO | 100 mg/mL | [1] |
| Ethanol | 100 mg/mL | [1] |
| Water | 13 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Accurately weigh the desired amount of this compound powder.
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Add a minimal amount of 100% DMSO or ethanol to the powder.
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Vortex the solution until the powder is completely dissolved.
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If necessary, gently warm the solution to aid dissolution, but avoid excessive heat.
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Store the stock solution at -20°C in a tightly sealed container to prevent water absorption by the solvent.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method can enhance the aqueous solubility of this compound.
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Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly-methylated-β-cyclodextrin (RAMEB).
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Weigh molar equivalents of this compound and the chosen cyclodextrin (a 1:1 molar ratio is a good starting point).
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Transfer the powders to a mortar.
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Add a small amount of a water/ethanol mixture to form a paste.
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Knead the paste thoroughly for 30-60 minutes.
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Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
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The resulting powder is the inclusion complex, which should exhibit improved solubility in aqueous solutions.
Signaling Pathway Diagram
The anti-tumor activity of phenylethanoid glycosides, including compounds structurally related to this compound, often involves the induction of apoptosis and inhibition of cell proliferation. The following diagram illustrates a plausible signaling pathway.
References
Technical Support Center: Optimization of Enzyme-Assisted Extraction for Glycosides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing enzyme-assisted extraction (EAE) of glycosides from various plant materials.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Issue 1: Low Glycoside Yield
Q: My enzyme-assisted extraction is resulting in a very low yield of the target glycoside. What are the potential causes and how can I improve the yield?
A: Low glycoside yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Enzyme Activity | Ensure the pH and temperature of your extraction medium are optimal for the specific enzyme being used. Enzyme activity is highly dependent on these parameters.[1][2][3] Consult the enzyme manufacturer's specifications for optimal conditions. |
| Incorrect Enzyme Selection | The enzyme must be capable of degrading the specific cell wall components of your plant material to release the glycosides.[4][5] A combination of enzymes (e.g., cellulases, pectinases, hemicellulases) can have a synergistic effect.[4][6] |
| Insufficient Enzyme Concentration | The enzyme concentration may be too low to effectively hydrolyze the plant matrix within the given time.[7][8] Perform a dose-response experiment to determine the optimal enzyme concentration. |
| Inadequate Incubation Time | The extraction time may not be sufficient for the enzyme to fully act on the substrate.[7][9] Optimize the incubation time by taking samples at different time points and analyzing the glycoside content. |
| Improper Sample Preparation | The particle size of the plant material can significantly impact extraction efficiency. Grinding the sample to a smaller particle size increases the surface area available for enzymatic action. |
| Enzyme Inactivation | The presence of inhibitors in the plant material or harsh extraction conditions can inactivate the enzyme. Consider a pre-treatment step to remove potential inhibitors. After extraction, the enzyme should be deactivated, often by heating, to prevent further reactions.[1] |
Issue 2: Inconsistent Extraction Results
Q: I am observing significant variability in my glycoside yield between different extraction batches, even when I follow the same protocol. What could be causing this inconsistency?
A: Inconsistent results are often due to subtle variations in experimental conditions or the raw material itself.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variability in Plant Material | The concentration of glycosides can vary depending on the plant's age, growing conditions, and harvest time.[4] Whenever possible, use a homogenized batch of plant material for a series of experiments. |
| Inaccurate pH Measurement and Control | Small fluctuations in pH can significantly affect enzyme activity.[2][3] Calibrate your pH meter regularly and ensure the buffer capacity of your extraction medium is sufficient to maintain a stable pH. |
| Temperature Fluctuations | Inconsistent temperature control during incubation can lead to variable enzyme activity.[2][3] Use a calibrated water bath or incubator with precise temperature control. |
| Inhomogeneous Mixing | Inadequate mixing can result in uneven distribution of the enzyme and substrate, leading to incomplete extraction. Ensure continuous and uniform agitation throughout the incubation period. |
| Pipetting and Measurement Errors | Inaccurate measurement of enzyme solution, buffers, or solvents can introduce variability. Use calibrated pipettes and analytical balances. |
Issue 3: Difficulty in Downstream Processing and Analysis
Q: After extraction, I am facing challenges with filtering the extract and getting clean analytical readings. What could be the problem?
A: Issues in downstream processing are often related to the release of interfering substances from the plant matrix during extraction.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High Viscosity of the Extract | The enzymatic degradation of polysaccharides can sometimes lead to a highly viscous extract, making filtration difficult. Consider using enzymes that produce shorter oligosaccharides or optimizing the solid-to-liquid ratio. |
| Presence of Interfering Compounds | The extract may contain pigments, proteins, or other compounds that interfere with analytical methods like HPLC or spectrophotometry.[10] Employ a solid-phase extraction (SPE) clean-up step to remove these interfering substances before analysis.[11] |
| Enzyme Interference | Residual active enzyme in the extract can interfere with certain analytical assays. Ensure complete deactivation of the enzyme after extraction, typically by heat treatment (e.g., 95°C for 10 minutes).[1] |
Frequently Asked Questions (FAQs)
Q1: How do I select the right enzyme for my specific glycoside extraction?
A1: The choice of enzyme is critical for a successful extraction.[4] Consider the following factors:
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Plant Cell Wall Composition: The primary components of the plant cell wall (cellulose, hemicellulose, pectin) will dictate the type of enzyme(s) needed. For example, cellulases are effective for cellulose-rich materials.[5][8]
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Target Glycoside: Some enzymes may have a higher specificity for releasing certain types of glycosides.
-
Enzyme Mixtures: Often, a combination of enzymes, such as cellulase, pectinase, and hemicellulase, provides a synergistic effect, leading to more efficient cell wall degradation and higher glycoside yields.[4][6]
-
Commercial Preparations: Several commercial enzyme preparations are available that contain a mixture of activities suitable for plant material degradation.
Q2: What are the typical optimal ranges for pH and temperature in enzyme-assisted glycoside extraction?
A2: The optimal pH and temperature are highly dependent on the specific enzyme being used. However, general ranges can be provided as a starting point for optimization.
| Parameter | Typical Optimal Range | Considerations |
| pH | 4.0 - 6.0 | Most fungal cellulases and pectinases have optimal activity in this acidic range.[1][12] It's crucial to consult the enzyme's technical data sheet. |
| Temperature | 40°C - 60°C | This range generally provides a good balance between enzyme activity and stability.[1][2] Higher temperatures can increase reaction rates but may also lead to enzyme denaturation over time. |
Q3: How can I optimize the enzyme concentration and incubation time for my extraction?
A3: Optimization of these parameters is crucial for maximizing yield while minimizing costs. A response surface methodology (RSM) is often employed for this purpose.[1][8] A general approach is as follows:
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Enzyme Concentration: Start with the manufacturer's recommended concentration. Then, perform a series of extractions with varying enzyme concentrations while keeping other parameters constant. Analyze the glycoside yield for each concentration to find the point of diminishing returns.
-
Incubation Time: Once an approximate optimal enzyme concentration is determined, perform a time-course experiment. Take aliquots at different time intervals (e.g., 30, 60, 90, 120, 180 minutes) and measure the glycoside content to identify the time required to reach a plateau.[7]
Q4: What are the recommended methods for quantifying glycosides in the extract?
A4: Several analytical techniques can be used for the quantification of glycosides. The choice of method depends on the specific glycoside, the complexity of the extract, and the available instrumentation.
| Analytical Method | Description | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | A widely used technique for separating, identifying, and quantifying individual glycosides.[10][13] | High sensitivity, specificity, and resolution. Can be coupled with various detectors (UV, MS). | Requires specialized equipment and method development. |
| Gas Chromatography (GC) | Suitable for volatile glycosides or those that can be derivatized to become volatile.[14] | High resolution and sensitivity. | Requires derivatization for non-volatile compounds. |
| Spectrophotometry (UV-Vis) | A simpler method for quantifying total glycosides or specific classes of glycosides that have a characteristic absorbance. | Rapid, inexpensive, and easy to use. | Lacks specificity and can be prone to interference from other compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information and can be used for quantification.[10] | Provides structural confirmation. | Requires highly pure samples and specialized equipment. |
Experimental Protocols
Protocol 1: Optimization of Enzyme Concentration
-
Sample Preparation: Prepare a homogenized powder of the dried plant material.
-
Extraction Setup: For each experimental run, weigh a fixed amount of the plant powder (e.g., 1 gram) into a series of flasks.
-
Buffer Addition: Add a fixed volume of the appropriate buffer with the optimal pH for the chosen enzyme to each flask.
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Enzyme Addition: Prepare a stock solution of the enzyme. Add varying amounts of the enzyme stock solution to the flasks to achieve a range of concentrations (e.g., 0.5%, 1%, 1.5%, 2% w/w of substrate).
-
Incubation: Incubate all flasks at the optimal temperature with constant agitation for a fixed period (e.g., 2 hours).
-
Enzyme Deactivation: After incubation, heat the flasks in a boiling water bath for 10 minutes to deactivate the enzyme.[1]
-
Extraction and Analysis: Centrifuge the mixture and collect the supernatant. Analyze the glycoside content in the supernatant using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Plot the glycoside yield as a function of enzyme concentration to determine the optimal concentration.
Protocol 2: Optimization of Incubation Time
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Sample Preparation: Prepare a homogenized powder of the dried plant material.
-
Extraction Setup: Weigh a fixed amount of the plant powder into a flask.
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Buffer and Enzyme Addition: Add the optimal buffer and the predetermined optimal concentration of the enzyme to the flask.
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Incubation and Sampling: Incubate the flask at the optimal temperature with constant agitation. Withdraw aliquots of the reaction mixture at various time points (e.g., 30, 60, 90, 120, 150, 180 minutes).
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Enzyme Deactivation: Immediately heat each aliquot after withdrawal to deactivate the enzyme.
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Analysis: Process each aliquot (e.g., centrifugation) and analyze the glycoside content.
-
Data Analysis: Plot the glycoside yield against the incubation time to determine the optimal duration.
Visualizations
Caption: Workflow for the optimization of enzyme-assisted glycoside extraction.
Caption: Troubleshooting flowchart for low glycoside yield in EAE.
References
- 1. Optimization of Enzyme-Assisted Extraction of Bioactive Compounds from Sea Buckthorn (Hippophae rhamnoides L.) Leaves: Evaluation of Mixed-Culture Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of Enzyme-Assisted Extraction for the Recovery of Natural Bioactive Compounds for Nutraceutical and Pharmaceutical Applications [mdpi.com]
- 6. Association of enzymatic and optimized ultrasound-assisted aqueous extraction of flavonoid glycosides from dried Hippophae rhamnoides L. (Sea Buckthorn) berries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: HPLC Analysis of 2'-Rhamnoechinacoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2'-Rhamnoechinacoside, a key phenylethanoid glycoside. The information is tailored for researchers, scientists, and drug development professionals to assist in method development, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting HPLC column for this compound analysis?
A C18 reversed-phase column is the most common and recommended starting point for the analysis of this compound and other phenylethanoid glycosides.[1] These columns provide excellent separation based on hydrophobicity. For potentially better retention and alternative selectivity for such polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be considered.
Q2: What mobile phase composition is typically used for the analysis of this compound on a C18 column?
A gradient elution using a mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid or acetic acid, is typically employed. The acid helps to improve peak shape and resolution by suppressing the ionization of silanol groups on the silica-based stationary phase. A common starting point is a gradient of acetonitrile in water (both with 0.1% formic acid).
Q3: How can I improve the peak shape of this compound, which is showing tailing?
Peak tailing for polar compounds like this compound is a common issue. Here are several strategies to improve peak shape:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can protonate residual silanol groups on the column, reducing secondary interactions that cause tailing.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with proper end-capping have fewer exposed silanol groups, minimizing tailing.
-
Lower Analyte Concentration: High concentrations of the analyte can overload the column, leading to peak asymmetry. Try injecting a more dilute sample.
-
Consider a Different Stationary Phase: If tailing persists, an alternative stationary phase, such as one with a polar-embedded group or a HILIC column, might provide better peak symmetry.
Q4: What are the typical detection wavelengths for this compound?
Phenylethanoid glycosides, including this compound, exhibit strong UV absorbance. A detection wavelength of around 330 nm is commonly used for their quantification.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution | Inadequate separation from other closely related phenylethanoid glycosides or matrix components. | - Optimize the gradient profile by making it shallower to increase the separation time between peaks.- Adjust the mobile phase composition, for instance, by trying methanol instead of acetonitrile as the organic modifier to alter selectivity.- Ensure the column is not degraded; if necessary, replace it. |
| Variable Retention Times | Fluctuation in mobile phase composition, temperature, or flow rate. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.- Check the HPLC pump for any leaks or pressure fluctuations. |
| Ghost Peaks | Contamination in the mobile phase, sample, or carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Run a blank injection (mobile phase only) to identify the source of contamination.- Implement a robust needle wash protocol in the autosampler method. |
| Low Signal Intensity | Low concentration of the analyte, incorrect detection wavelength, or sample degradation. | - Concentrate the sample if possible.- Verify the detector wavelength is set to the absorbance maximum of this compound (around 330 nm).- Ensure proper sample storage to prevent degradation. |
Experimental Protocols
Below is a typical experimental protocol for the HPLC analysis of this compound, based on methods used for similar phenylethanoid glycosides.
Chromatographic System:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-10 min: 10-25% B
-
10-25 min: 25-40% B
-
25-30 min: 40-10% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 330 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Extract the sample with an appropriate solvent (e.g., 70% methanol in water).
-
Use sonication to ensure complete extraction.
-
Filter the extract through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize typical quantitative data that can be expected from a validated HPLC method for this compound.
Table 1: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Repeatability (RSD%) | < 2.0% |
Table 2: Method Validation Summary
| Parameter | Typical Results |
| Linearity (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Analyte dependent |
| Limit of Quantification (LOQ) | Analyte dependent |
Visualizations
Logical Workflow for HPLC Method Development for this compound Analysis
References
Reducing signal suppression in LC-MS analysis of 2'-Rhamnoechinacoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing signal suppression during the LC-MS analysis of 2'-Rhamnoechinacoside.
Troubleshooting Guides
Issue: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Signal Suppression (Matrix Effects) | Co-eluting matrix components can compete with this compound for ionization, reducing its signal.[1][2][3] | Improved signal intensity and better peak shape. |
| 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] | A cleaner sample extract with reduced matrix components, leading to less ion suppression. | |
| 2. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column chemistry to achieve better separation of this compound from matrix interferences.[1] | Temporal separation of the analyte from interfering compounds, minimizing competition in the ion source. | |
| 3. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering matrix components.[3] | Reduced matrix effects, although this may also decrease the analyte signal if it is already at a low concentration. | |
| Poor Ionization | Suboptimal ion source parameters or mobile phase composition can lead to inefficient ionization of this compound. | Enhanced signal intensity. |
| 1. Optimize Source Parameters: Systematically adjust ion source parameters such as capillary voltage, gas flows (nebulizer, auxiliary, and sheath gas), and source temperature. | Increased formation of the desired analyte ions. | |
| 2. Adjust Mobile Phase Additives: The choice and concentration of mobile phase additives (e.g., formic acid, acetic acid, ammonium formate) can significantly impact ionization efficiency. Experiment with different additives and concentrations. | Improved protonation or deprotonation of the analyte, leading to a stronger signal. | |
| Instrumental Issues | Problems with the LC or MS system can lead to a loss of signal.[5][6] | Restoration of normal instrument performance and signal. |
| 1. Check for Leaks: Inspect all LC connections for any signs of leaks. | A stable baseline and consistent retention times. | |
| 2. Clean the Ion Source: Contamination of the ion source can significantly reduce signal intensity.[5] Follow the manufacturer's protocol for cleaning the ion source components. | A cleaner ion source will lead to more efficient ion transmission and a stronger signal. | |
| 3. Verify MS Tune and Calibration: Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's recommendations. | Accurate mass measurement and optimal instrument sensitivity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal suppression for phenylethanoid glycosides like this compound?
A1: The most common causes are co-eluting endogenous components from the sample matrix, such as salts, phospholipids, and other metabolites.[2] These molecules can compete with this compound for ionization in the MS source, leading to a reduced signal. High concentrations of the analyte itself can also sometimes lead to self-suppression.
Q2: Which sample preparation technique is most effective for reducing matrix effects for this compound?
A2: Solid Phase Extraction (SPE) is often the most effective technique for cleaning up complex samples containing phenylethanoid glycosides.[4][7] SPE allows for the selective retention and elution of the analyte, effectively removing a wide range of interfering compounds. Both reversed-phase (e.g., C18) and mixed-mode cation/anion exchange cartridges can be effective depending on the sample matrix. Liquid-Liquid Extraction (LLE) can also be a viable alternative.[8][9][10]
Q3: How can I assess the extent of signal suppression in my assay?
A3: The post-column infusion technique is a common method to qualitatively assess at which retention times ion suppression occurs.[1] This involves infusing a constant flow of a this compound standard solution into the MS source while injecting a blank matrix extract onto the LC column. A dip in the baseline signal indicates a region of ion suppression. To quantify the matrix effect, you can compare the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix extract at the same concentration.
Q4: What are the recommended starting LC-MS parameters for the analysis of this compound?
A4: Based on the analysis of similar phenylethanoid glycosides, here are some recommended starting parameters:
-
LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode often provides good sensitivity for phenylethanoid glycosides.[11]
-
MS/MS Transitions: For quantitative analysis, you will need to determine the optimal precursor and product ions for this compound through infusion experiments.
Q5: Can I use an internal standard to compensate for signal suppression?
A5: Yes, using a stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects and other sources of variability. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification based on the peak area ratio. If a SIL-IS is not available, a structurally similar compound that does not co-elute with any endogenous interferences can be used as an alternative, though it may not perfectly mimic the behavior of the analyte.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Plant Extracts
This protocol is a general starting point for the extraction of this compound from a plant matrix and can be further optimized.
-
Sample Pre-treatment:
-
Homogenize 1 g of dried plant material with 10 mL of 80% methanol in water.
-
Sonicate for 30 minutes and then centrifuge at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the solvent under reduced pressure and reconstitute the residue in 10 mL of water.
-
-
SPE Procedure (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the reconstituted sample extract onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Elution: Elute the this compound and other phenylethanoid glycosides with 5 mL of methanol.
-
Final Step: Evaporate the eluate to dryness and reconstitute in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Biological Fluids (e.g., Plasma)
This protocol provides a general guideline for extracting phenylethanoid glycosides from a plasma sample.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add an internal standard.
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.[12]
-
Collect the supernatant.
-
-
LLE Procedure:
-
To the supernatant, add 1 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Quantitative Data Summary
| Compound | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Acteoside | 5 | 70.56 ± 8.21 | 85.03 ± 7.64 |
| 50 | 75.32 ± 6.98 | 88.12 ± 5.43 | |
| 500 | 78.91 ± 5.12 | 90.23 ± 4.87 | |
| Isoacteoside | 5 | 72.14 ± 7.54 | 86.54 ± 6.98 |
| 50 | 77.89 ± 6.21 | 89.34 ± 5.11 | |
| 500 | 80.12 ± 4.98 | 91.45 ± 4.56 |
Data presented as Mean ± SD (n=6). Extraction recovery was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. Matrix effect was calculated as (peak area in matrix / peak area in neat solution) x 100%.[11]
Visualizations
Caption: Workflow for reducing signal suppression in this compound analysis.
Caption: Troubleshooting logic for low signal of this compound.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Development of a solid-phase extraction method for determination of pheophorbide a and pyropheophorbide a in health foods by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zefsci.com [zefsci.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical Characterization and Metabolic Profiling of the Compounds in the Chinese Herbal Formula Li Chang Decoction by UPLC-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 2'-Rhamnoechinacoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving method validation issues encountered during the quantification of 2'-Rhamnoechinacoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in validating a quantification method for this compound?
A1: Based on experience with this compound and related phenylethanoid glycosides, the most common challenges include:
-
Analyte Stability: this compound, like other phenylethanoid glycosides, can be susceptible to degradation under certain pH, temperature, and light conditions. This can impact the accuracy and reproducibility of quantification.
-
Matrix Effects: When analyzing biological samples (e.g., plasma, tissue homogenates), endogenous components can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[1][2]
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Achieving Sufficient Sensitivity (LOD/LOQ): For pharmacokinetic or low-level detection studies, achieving the necessary limit of detection (LOD) and limit of quantitation (LOQ) can be challenging.
-
Linearity and Range: Establishing a linear response over a wide concentration range may be difficult due to detector saturation at high concentrations or poor signal-to-noise at low concentrations.
-
Specificity and Selectivity: Ensuring the analytical method can distinguish this compound from structurally similar compounds, isomers, or metabolites is crucial for accurate quantification.
Q2: How can I assess the stability of this compound in my samples and analytical solutions?
A2: Stability should be evaluated under various conditions to ensure the integrity of the analyte from sample collection to analysis. Key stability tests include:
-
Freeze-Thaw Stability: Assess the analyte's stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling and preparation time.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) over an extended period.
-
Stock Solution Stability: Confirm the stability of your stock and working standard solutions under their storage conditions.
-
Post-Preparative (Autosampler) Stability: Check for degradation in the processed samples while they are in the autosampler waiting for injection.
Q3: What are matrix effects and how can I minimize them?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer due to co-eluting compounds from the sample matrix, leading to inaccurate quantification.[1] To minimize matrix effects:
-
Optimize Sample Preparation: Use a more rigorous sample clean-up method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.
-
Chromatographic Separation: Improve the chromatographic method to separate this compound from interfering matrix components. This can be achieved by adjusting the mobile phase composition, gradient, or using a different column.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
Troubleshooting Guides
Problem: Poor Peak Shape or Tailing
Possible Causes & Solutions
| Cause | Recommended Solution |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH. For phenylethanoid glycosides, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.[1][2] |
| Secondary Interactions with Column | Use a column with end-capping or a different stationary phase. |
| Column Contamination or Degradation | Wash the column with a strong solvent, or if necessary, replace the column. |
Problem: Inconsistent or Low Recovery
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Extraction | Optimize the extraction solvent and procedure (e.g., vortexing time, centrifugation speed). Consider a different extraction technique (e.g., SPE instead of LLE). |
| Analyte Adsorption | Use silanized glassware or polypropylene tubes to minimize adsorption to surfaces. |
| Analyte Degradation during Extraction | Perform the extraction at a lower temperature or in the dark if the analyte is light-sensitive. |
Problem: High Variability in Replicate Injections (Poor Precision)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Injector Issues | Check for air bubbles in the syringe and ensure the injection needle is not clogged. |
| Inconsistent Sample Volume | Verify the accuracy and precision of the autosampler. |
| Sample Instability in Autosampler | Evaluate the post-preparative stability of the analyte. If degradation is observed, consider using a cooled autosampler. |
| Fluctuations in MS Source Conditions | Ensure the mass spectrometer has reached a stable state before analysis. |
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol (or acetonitrile) containing the internal standard.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Forced Degradation Study
Forced degradation studies are crucial for understanding the stability of this compound and for developing a stability-indicating method.[3][4][5]
-
Acidic Hydrolysis: Mix the analyte solution with 0.1 M HCl and incubate at 60°C for 2 hours.
-
Basic Hydrolysis: Mix the analyte solution with 0.1 M NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Treat the analyte solution with 3% H₂O₂ at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose the solid analyte or its solution to 80°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (e.g., 254 nm) for 24 hours.
After each stress condition, neutralize the samples if necessary, and analyze them by HPLC-UV or LC-MS to identify and quantify any degradation products.
Quantitative Data Summary
Table 1: Typical UPLC-MS/MS Method Validation Parameters for Phenylethanoid Glycosides
| Parameter | Typical Value/Range | Reference |
| Linearity (r²) | > 0.99 | [1][7] |
| LOD | 0.02 - 0.58 ng/mL | [7] |
| LOQ | 1 ng/mL | [7] |
| Intra-day Precision (%RSD) | < 6.5% | [7] |
| Inter-day Precision (%RSD) | < 8.1% | [7] |
| Accuracy (% Recovery) | 85% - 115% | [1] |
| Extraction Recovery | 85.03% - 106.66% | [1] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Simultaneous Quantification of Four Phenylethanoid Glycosides in Rat Plasma by UPLC-MS/MS and Its Application to a Pharmacokinetic Study of Acanthus Ilicifolius Herb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature and pH on 2'-Rhamnoechinacoside stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2'-Rhamnoechinacoside under various experimental conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, a type of phenylethanoid glycoside (PhG), is primarily influenced by temperature, pH, and light exposure.[1][2] High temperatures, high pH (alkaline conditions), and exposure to light can accelerate its degradation.[1][2] Therefore, it is recommended to store this compound in a cool, dark place and in a neutral to slightly acidic buffer.
Q2: How does temperature influence the degradation of this compound?
A2: Increased temperature significantly accelerates the degradation of phenylethanoid glycosides.[1][3] Studies on similar compounds show that the degradation rate follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of the compound.[2][3][4] As the temperature rises, the degradation rate constant increases, leading to a shorter half-life of the compound. For instance, the degradation of total phenylethanoid glycosides (TPG) was observed to increase substantially with rising temperatures from 4°C to 80°C.[1]
Q3: What is the effect of pH on the stability of this compound?
A3: The pH of the solution is a critical factor in the stability of this compound. Phenylethanoid glycosides are generally more stable in acidic to neutral conditions and tend to degrade faster in alkaline (high pH) environments.[1][3] The degradation rate constant for similar compounds has been shown to increase as the pH moves from acidic to alkaline.[1]
Q4: What are the likely degradation products of this compound?
A4: While specific degradation products for this compound are not detailed in the provided search results, studies on other phenylethanoid glycosides like acteoside and salidroside indicate that degradation often involves the hydrolysis of glycosidic bonds.[2] For example, salidroside primarily hydrolyzes to tyrosol, while acteoside degradation can yield verbascoside, caffeic acid, and isoacteoside.[2] It is plausible that this compound would undergo similar hydrolytic degradation.
Troubleshooting Guide
Problem: I am observing a rapid loss of my this compound sample during my experiments.
-
Possible Cause 1: High Temperature.
-
Troubleshooting: Verify the temperature at which your experiments are being conducted and at which your samples are being stored. Phenylethanoid glycosides are susceptible to thermal degradation.[1][3] Whenever possible, conduct experiments at controlled, lower temperatures and store stock solutions and samples at 4°C or below, protected from light.[1]
-
-
Possible Cause 2: Inappropriate pH.
-
Possible Cause 3: Light Exposure.
Problem: The results of my stability study are inconsistent.
-
Possible Cause: Lack of a Standardized Protocol.
-
Troubleshooting: Implement a standardized stability testing protocol.[5][6] This includes defining specific storage conditions (temperature and humidity), time points for analysis, and using validated analytical methods.[5] Forced degradation studies can also help in understanding the degradation pathways and developing stability-indicating methods.[7][8]
-
Data Presentation
The following tables summarize the stability data for total phenylethanoid glycosides (TPG), which can serve as a proxy for estimating the stability of this compound under different conditions.
Table 1: Effect of Temperature on the Stability of Total Phenylethanoid Glycosides (TPG) at pH 6.0
| Temperature (°C) | TPG Content Decrease after 90 days (%) |
| 4 | 17.64 |
| 20 | 35.39 |
| 37 | 76.90 |
| 50 | 87.00 |
| 80 (after 7 days) | 84.25 |
Data adapted from a study on the degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers.[1]
Table 2: Effect of pH on the Stability of Total Phenylethanoid Glycosides (TPG) at 20°C
| pH | Half-life (t1/2) in days | Degradation Rate Constant (k) x 10⁻³ day⁻¹ |
| 5.0 | 330.1 | 2.1 |
| 6.0 | 169.1 | 4.1 |
| 7.0 | 44.2 | 15.7 |
| 8.0 | 6.9 | 100.4 |
| 9.0 | 2.8 | 251.0 |
Data adapted from a study on the degradation of phenylethanoid glycosides in Osmanthus fragrans Lour. flowers.[1]
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for an extended period.
-
-
Sample Analysis: At specified time intervals, withdraw aliquots of the stressed samples. Neutralize the acid and base-treated samples before analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products. A diode-array detector (DAD) can be used to identify peaks of degradation products.
-
Data Analysis: Calculate the percentage of degradation for each stress condition. Identify and characterize the major degradation products using techniques like LC-MS/MS.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 6. A protocol for testing the stability of biochemical analytes. Technical document [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Selection for Maximizing 2'-Rhamnoechinacoside Extraction Yield
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for optimizing the extraction of 2'-Rhamnoechinacoside, with a primary focus on solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for maximizing this compound extraction yield?
A1: For general laboratory applications, an aqueous ethanol solution (typically 60-75%) is widely regarded as the most effective solvent for extracting this compound and other phenylethanoid glycosides from plant matrices like Cistanche deserticola.[1][2][3] This is due to its ability to efficiently solubilize these moderately polar compounds while balancing polarity to minimize the co-extraction of highly polar impurities like polysaccharides.
Q2: How does solvent polarity influence the extraction efficiency?
A2: Solvent polarity is a critical factor. The principle of "like dissolves like" applies directly to extraction.[4] this compound is a glycoside, making it a moderately polar molecule.
-
High-Polarity Solvents (e.g., Water): Pure water can extract the target compound but tends to co-extract large amounts of highly polar impurities, such as polysaccharides, which can complicate downstream purification.[5][6]
-
Mid-Polarity Solvents (e.g., Aqueous Ethanol/Methanol): These mixtures are often optimal. The water component swells the plant matrix, while the alcohol component effectively dissolves the phenylethanoid glycosides.[3][7] The ratio can be fine-tuned to maximize yield.
-
Low-Polarity Solvents (e.g., Ethyl Acetate, Chloroform): These are generally poor choices for the primary extraction of glycosides as they are practically insoluble in them.[8]
Q3: Why is an aqueous solution (e.g., 70% ethanol) often better than a pure solvent?
A3: Using an aqueous solution offers a dual advantage. The water component helps to swell the plant cellular structure, increasing the permeability of the cell walls. This allows the organic solvent component (ethanol) to penetrate more effectively and dissolve the target compounds.[9] For phenylethanoid glycosides, a 70% ethanol solution has been shown to achieve superior extraction of total phenols compared to either pure water or pure methanol.[7]
Q4: Are there any "green" or environmentally friendly solvent alternatives?
A4: Yes. Deep Eutectic Solvents (DESs) are emerging as highly effective and environmentally benign alternatives to traditional organic solvents. A DES composed of choline chloride and glycerol, for example, has demonstrated high extraction efficiency for glycosides.[10] These solvents are often biodegradable, have low toxicity, and can be synthesized from renewable resources.
Q5: How do modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) affect solvent choice?
A5: UAE and MAE significantly enhance extraction efficiency by physically disrupting plant cell walls, which improves solvent penetration and mass transfer.[9][11][12] This means that extractions can be performed faster and at lower temperatures. While the fundamental principles of solvent polarity still apply, these techniques can sometimes allow for the use of less solvent or achieve higher yields with the same solvent compared to conventional methods like maceration.[13][14] The choice of solvent remains critical, as its dielectric properties are particularly important for MAE.[15][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Suboptimal Solvent Choice: The solvent polarity does not match the target compound. 2. Incorrect Solvent Concentration: Using pure ethanol/methanol instead of an optimal aqueous mixture. 3. Insufficient Extraction Time/Temperature: The compound has not had enough time to diffuse into the solvent. 4. Improper Solid-to-Solvent Ratio: Too little solvent is used, leading to a saturated solution that prevents further extraction. 5. Ineffective Cell Disruption: Plant material is not ground finely enough, or UAE/MAE parameters are too low. | 1. Switch to a solvent of appropriate polarity. For this compound, start with 70% ethanol.[2][3] 2. Optimize the water content in your alcohol solvent. Test concentrations from 50% to 80%. 3. Increase extraction time or temperature moderately. For UAE/MAE, optimize power and duration settings.[17][18] 4. Increase the solvent volume. A common starting ratio is 1:20 (g/mL).[2] 5. Ensure the plant material is a fine, uniform powder. Increase ultrasonic power or microwave energy.[19] |
| High Level of Impurities | 1. Solvent is Too Polar: Using pure water can lead to high co-extraction of polysaccharides and other water-soluble compounds.[6] 2. High Extraction Temperature: Elevated temperatures can sometimes increase the solubility of undesirable compounds. | 1. Reduce solvent polarity by using an aqueous alcohol mixture (e.g., 70% ethanol) instead of pure water. 2. Lower the extraction temperature. UAE is particularly advantageous as it is effective at lower temperatures.[12] 3. Implement a post-extraction purification step, such as adsorption chromatography using macroporous resin.[20] |
| Inconsistent Results | 1. Variable Plant Material: Differences in the source, age, or drying method of the plant material. 2. Lack of Standardized Protocol: Variations in particle size, solvent ratio, time, or temperature between experiments.[21] 3. Uneven Energy Distribution (MAE/UAE): Inconsistent heating in a microwave or "hot/cold" spots in an ultrasonic bath.[19] | 1. Source plant material from a single, reliable supplier and use a consistent pre-processing method. 2. Develop and strictly adhere to a Standard Operating Procedure (SOP) for all extraction parameters. 3. For MAE, use a system with a rotating plate. For UAE, ensure the vessel is positioned correctly in the bath or use a probe-based system for direct sonication. |
Data Summary: Solvent & Method Comparison
Table 1: Comparison of Common Solvents for Phenylethanoid Glycoside Extraction
| Solvent System | Polarity | Advantages | Disadvantages | Typical Yield Efficiency |
| Water (Hot) | High | Inexpensive, non-toxic, effective for swelling plant matrix. | Low selectivity, co-extracts high levels of polysaccharides and other impurities.[5][6] | Moderate |
| Methanol (Aqueous) | High-Medium | Good solvency for glycosides. | Toxic, requires careful handling and removal. | High |
| Ethanol (Aqueous 60-75%) | Medium | Excellent solvency for phenylethanoid glycosides, less toxic than methanol, widely available.[1][2][3] | Flammable, can extract some chlorophyll and waxes. | Very High |
| Deep Eutectic Solvents (DES) | Medium | "Green" solvent, low toxicity, high efficiency, tunable properties.[10] | Higher viscosity, may require specific recovery/recycling methods. | Very High |
| Ethyl Acetate | Low-Medium | Good for selective extraction of less polar compounds. | Poor solvent for polar glycosides like this compound.[7][8] | Very Low |
Table 2: Influence of Extraction Method on Solvent Performance
| Extraction Method | Mechanism | Impact on Solvent Performance | Typical Time |
| Maceration / Reflux | Concentration Gradient Diffusion | Relies entirely on the solvent's inherent ability to dissolve the compound. Often requires long times and/or heat. | 2 - 24 hours |
| Ultrasound-Assisted (UAE) | Acoustic Cavitation, Cell Disruption[12][19] | Drastically enhances solvent penetration and mass transfer, allowing for efficient extraction at lower temperatures and shorter times.[9] | 15 - 60 minutes[2][14] |
| Microwave-Assisted (MAE) | Ionic Conduction & Dipole Rotation[15][22] | Rapidly heats the solvent and intracellular water, causing cell rupture and rapid release of compounds. Very fast.[11][13] | 5 - 30 minutes |
Visualizations: Workflows and Logic Diagrams
Caption: Decision tree for selecting an optimal solvent.
Caption: General workflow for UAE of this compound.
Detailed Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) with Aqueous Ethanol
This protocol provides a general method for extracting this compound using an ultrasonic bath. Parameters should be optimized for specific equipment and plant material.
-
Material Preparation:
-
Dry the plant material (e.g., Cistanche deserticola stems) at 50-60°C until constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
-
Solvent Preparation:
-
Prepare a 70% (v/v) ethanol solution using deionized water.
-
-
Extraction Procedure:
-
Weigh 5.0 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the 70% ethanol solution to achieve a 1:20 solid-to-solvent ratio.
-
Place the flask in an ultrasonic bath. Ensure the water level in the bath is slightly higher than the solvent level in the flask.
-
Set the UAE parameters. Common starting points are:
-
Frequency: 40 kHz
-
Power: 200 W
-
Temperature: 45°C
-
Time: 30 minutes
-
-
Begin sonication. Monitor the temperature to ensure it remains stable.
-
-
Sample Recovery:
-
After extraction, immediately remove the flask from the bath.
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of fresh solvent (e.g., 20 mL) and combine the filtrates to maximize recovery.
-
-
Analysis:
-
The resulting extract can be concentrated under reduced pressure and analyzed for this compound content using a validated method such as High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Microwave-Assisted Extraction (MAE) with Aqueous Ethanol
This protocol outlines a general procedure for MAE. Caution: Ensure you are using a microwave extractor designed for scientific use with proper pressure and temperature controls. Do not use a domestic microwave oven.
-
Material & Solvent Preparation:
-
Prepare the powdered plant material and 70% ethanol solvent as described in Protocol 1.
-
-
Extraction Procedure:
-
Place 2.0 g of the powdered material into a specialized microwave extraction vessel.
-
Add 40 mL of the 70% ethanol solution (maintaining a 1:20 ratio).
-
Seal the vessel according to the manufacturer's instructions.
-
Place the vessel inside the microwave extractor.
-
Set the MAE parameters. Common starting points are:
-
Microwave Power: 500 W
-
Temperature: 60°C (The system will modulate power to maintain this temperature)
-
Time: 10 minutes
-
-
Start the extraction program.
-
-
Sample Recovery:
-
Allow the vessel to cool to a safe temperature before opening.
-
Filter the extract as described in Protocol 1.
-
-
Analysis:
-
Analyze the filtrate for this compound content using HPLC.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the Solvent Selection of the Ultrasound-Assisted Extraction of Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Phenolic Profiles and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. Effects of Two Kinds of Extracts of Cistanche deserticola on Intestinal Microbiota and Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Microwave Assisted Extraction of Bioactive Compounds from Complex Herbal Samples: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. arabjchem.org [arabjchem.org]
- 15. indianchemicalsociety.com [indianchemicalsociety.com]
- 16. researchgate.net [researchgate.net]
- 17. Two-Step Optimization of Processing Conditions to Extract Bioactive Compounds from Eggplant Peels | Chemical Engineering Transactions [cetjournal.it]
- 18. Optimization of Different Extraction Methods for Phenolic Compound Verbascoside from Chinese Olea europaea Leaves Using Deep Eutectic Solvents: Impact on Antioxidant and Anticancer Activities [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
- 20. CN102329346A - Method for extracting echinacoside from cistanche deserticola - Google Patents [patents.google.com]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 2'-Rhamnoechinacoside and Echinacoside
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of 2'-Rhamnoechinacoside and its structural analog, echinacoside.
This guide provides a detailed comparison of the biological activities of two closely related phenylethanoid glycosides: this compound and echinacoside. While echinacoside has been extensively studied for its diverse pharmacological effects, data on this compound remains comparatively limited. This document synthesizes the available scientific literature to offer a comparative overview of their anti-tumor, α-glucosidase inhibitory, antioxidant, anti-inflammatory, and neuroprotective properties, supported by experimental data where available.
At a Glance: Key Biological Activities
| Biological Activity | This compound (Michelioside A) | Echinacoside |
| Anti-tumor Activity | Identified as having anti-tumor properties. | Demonstrates anti-tumor effects through various signaling pathways. |
| α-Glucosidase Inhibition | Identified as an α-glucosidase inhibitor. | Limited data available. |
| Antioxidant Activity | Data not available. | Potent antioxidant and free radical scavenger. |
| Anti-inflammatory Activity | Data not available. | Exhibits significant anti-inflammatory effects. |
| Neuroprotective Activity | Data not available. | Well-documented neuroprotective properties. |
Anti-tumor Activity
Both this compound and echinacoside have been reported to possess anti-tumor activities. However, the extent of research and understanding of their mechanisms of action differs significantly.
Echinacoside has been shown to exert its anti-tumor effects through the modulation of several key signaling pathways.[1][2][3] Preclinical studies have demonstrated its ability to inhibit the proliferation and induce apoptosis in various cancer cell lines, including breast and liver cancer.
Key Signaling Pathways for Echinacoside's Anti-tumor Activity:
-
Wnt/β-catenin Pathway: Echinacoside can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer, leading to reduced cancer cell proliferation.[1]
-
TGF-β1/Smad Pathway: It has been shown to inhibit the activation of the TGF-β1/Smad signaling pathway, which is involved in tumor progression and metastasis.[2][3]
-
PI3K/AKT Pathway: Echinacoside can attenuate the PI3K/AKT signaling cascade, a crucial pathway for cell survival and proliferation in many cancers.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another target of echinacoside in exerting its anti-cancer effects.
Figure 1. Signaling pathways modulated by Echinacoside in its anti-tumor activity.
This compound , also known as Michelioside A, has been identified as having anti-tumor activity. However, detailed mechanistic studies, including the identification of specific signaling pathways and quantitative data such as IC50 values against various cancer cell lines, are not yet available in the public domain. Further research is required to elucidate its potential as an anti-cancer agent and to draw a direct comparison with echinacoside.
α-Glucosidase Inhibitory Activity
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates.
Echinacoside's α-glucosidase inhibitory activity has not been as extensively reported as its other biological functions. This represents a knowledge gap that requires further investigation to enable a comprehensive comparison with this compound.
Figure 2. General experimental workflow for determining α-glucosidase inhibitory activity.
Antioxidant, Anti-inflammatory, and Neuroprotective Activities
Echinacoside is well-recognized for its potent antioxidant, anti-inflammatory, and neuroprotective effects. In contrast, there is a significant lack of published data on these biological activities for this compound.
Antioxidant Activity
Echinacoside is a powerful antioxidant and free radical scavenger. Its antioxidant capacity has been demonstrated in various in vitro and in vivo studies.
Quantitative Data for Echinacoside's Antioxidant Activity:
| Assay | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | 10.05 | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
The antioxidant activity of echinacoside is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The method involves the following steps:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Different concentrations of the test compound (echinacoside) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Anti-inflammatory Activity
Echinacoside has demonstrated significant anti-inflammatory properties by modulating various inflammatory pathways. It can inhibit the production of pro-inflammatory cytokines and mediators.
Neuroprotective Activity
The neuroprotective effects of echinacoside are well-documented. It has shown promise in models of neurodegenerative diseases like Parkinson's disease by protecting neurons from oxidative stress and apoptosis.
Experimental Protocol: In Vivo Neuroprotection Model (MPTP-induced Parkinson's Disease)
A common animal model to study the neuroprotective effects of compounds like echinacoside involves the following steps:
-
Induction of Parkinson's Disease Model: Mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.
-
Treatment: Animals are administered with echinacoside at different doses before or after MPTP induction.
-
Behavioral Assessment: Motor functions are evaluated using tests such as the rotarod test and the pole test to assess balance, coordination, and motor skills.
-
Neurochemical Analysis: The levels of dopamine and its metabolites in the striatum are measured using techniques like high-performance liquid chromatography (HPLC).
-
Histological Analysis: The brains are examined to assess the loss of dopaminergic neurons in the substantia nigra using immunohistochemistry for tyrosine hydroxylase (a key enzyme in dopamine synthesis).
Conclusion and Future Directions
The available evidence strongly supports the multifaceted biological activities of echinacoside, particularly its anti-tumor, antioxidant, anti-inflammatory, and neuroprotective effects. The mechanisms underlying its anti-tumor activity are being increasingly elucidated, with several key signaling pathways identified as targets.
In contrast, this compound remains a relatively understudied compound. While preliminary findings indicate its potential as an α-glucosidase inhibitor and an anti-tumor agent, there is a pressing need for comprehensive studies to quantify these activities, elucidate their mechanisms of action, and explore other potential pharmacological properties.
Direct comparative studies between this compound and echinacoside are essential to understand the structure-activity relationships and to determine if the additional rhamnose moiety in this compound confers any unique or enhanced biological activities. Future research should focus on:
-
Determining the IC50 values of this compound for its α-glucosidase inhibitory and anti-tumor activities against a panel of cancer cell lines.
-
Investigating the signaling pathways modulated by this compound in cancer cells.
-
Evaluating the antioxidant, anti-inflammatory, and neuroprotective properties of this compound using established in vitro and in vivo models.
Such studies will be crucial for unlocking the full therapeutic potential of this compound and for providing a solid basis for its comparison with the well-characterized echinacoside. This will ultimately guide future drug discovery and development efforts in this important class of natural products.
References
- 1. Neuroprotective Effects of Echinacoside on Regulating the Stress-Active p38MAPK and NF-κB p52 Signals in the Mice Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effects and Related Mechanisms of Echinacoside in MPTP-Induced PD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Inflammatory Effects of 2'-Rhamnoechinacoside: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory properties of 2'-Rhamnoechinacoside. Due to a lack of publicly available experimental data specifically on the anti-inflammatory effects of this compound (also known as Michelioside A), this guide will focus on the established anti-inflammatory mechanisms of its parent compound, Echinacoside, and other relevant anti-inflammatory agents to provide a predictive context for its potential activities.
While direct experimental validation of this compound's anti-inflammatory effects is not present in the reviewed literature, the well-documented activities of Echinacoside offer a strong foundation for inferring its potential mechanisms. Echinacoside has been shown to exert its anti-inflammatory effects through multiple signaling pathways, primarily by modulating oxidative stress and inflammatory cytokine production.
Comparative Anti-Inflammatory Landscape
To contextualize the potential of this compound, it is useful to compare the known mechanisms of Echinacoside with standard nonsteroidal anti-inflammatory drugs (NSAIDs).
| Compound/Drug Class | Primary Mechanism of Action | Key Molecular Targets | Potential Advantages of Echinacoside Derivatives |
| Echinacoside | Inhibition of oxidative stress-mediated inflammation. | Nrf2/HO-1 pathway activation, reduction of ROS, inhibition of NF-κB. | Multi-target effects, potential for lower gastrointestinal toxicity compared to non-selective NSAIDs. |
| Non-selective NSAIDs (e.g., Ibuprofen, Naproxen) | Inhibition of cyclooxygenase (COX) enzymes. | COX-1 and COX-2. | Broad anti-inflammatory and analgesic effects. |
| Selective COX-2 Inhibitors (e.g., Celecoxib) | Selective inhibition of the COX-2 enzyme. | COX-2. | Reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. |
Postulated Anti-Inflammatory Signaling Pathway of Echinacoside
The primary anti-inflammatory mechanism of Echinacoside is believed to be mediated through the activation of the Nrf2/HO-1 signaling pathway, a critical regulator of cellular antioxidant responses.
Caption: Postulated anti-inflammatory signaling pathway of Echinacoside.
Experimental Protocols for Evaluating Anti-Inflammatory Activity
To validate the anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments would be necessary. The following are standard protocols that could be adapted for this purpose.
In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This experiment assesses the ability of a compound to inhibit the production of inflammatory mediators in cultured macrophage cells stimulated with lipopolysaccharide (LPS).
Experimental Workflow:
Caption: In vitro anti-inflammatory assay workflow.
Detailed Methodology:
-
Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Pre-treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of this compound for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: The cells are incubated for 24 hours.
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema
This model is a widely used in vivo test to screen for the acute anti-inflammatory activity of compounds.
Experimental Workflow:
Caption: In vivo anti-inflammatory assay workflow.
Detailed Methodology:
-
Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.
-
Compound Administration: The treatment groups receive varying doses of this compound (e.g., orally or intraperitoneally) one hour before the carrageenan injection. The control group receives the vehicle. A positive control group may receive a standard NSAID like indomethacin.
-
Carrageenan Injection: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation.
-
Paw Volume Measurement: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.
Conclusion
While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking in the scientific literature, the established mechanisms of its parent compound, Echinacoside, provide a strong rationale for its investigation as a potential anti-inflammatory agent. The experimental protocols outlined in this guide offer a standardized approach to validate its efficacy and elucidate its mechanism of action. Further research is warranted to isolate and characterize the specific anti-inflammatory properties of this compound and compare its potency to existing anti-inflammatory drugs.
A Comparative Guide to HPLC and UPLC Methods for the Analysis of 2'-Rhamnoechinacoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the quantitative analysis of 2'-Rhamnoechinacoside, a significant phenylethanoid glycoside. The following sections detail the experimental protocols, present a comparative analysis of performance data, and outline the process for cross-validation of these two powerful analytical techniques.
Comparative Performance Analysis
The transition from HPLC to UPLC technology offers substantial improvements in speed, resolution, and sensitivity. UPLC systems, by utilizing sub-2 µm particle columns and operating at higher pressures, can significantly reduce analysis time and solvent consumption while enhancing chromatographic performance.[1][2][3][4][5][6] The table below summarizes the expected quantitative performance differences between a conventional HPLC method and a modern UPLC method for the analysis of this compound, based on typical performance gains observed for similar phenylethanoid glycosides.
| Parameter | HPLC Method | UPLC Method | Justification |
| Retention Time (min) | ~ 15 | ~ 3 | UPLC's higher flow rates and shorter columns drastically reduce run times.[1][6] |
| Resolution (Rs) | > 1.5 | > 2.0 | The higher efficiency of UPLC columns with smaller particles leads to sharper peaks and better separation of analytes from impurities.[1][2][4] |
| Peak Tailing Factor (Tf) | < 1.5 | < 1.2 | Improved peak symmetry is a hallmark of UPLC due to reduced band broadening.[4] |
| Theoretical Plates (N) | > 5,000 | > 15,000 | A direct measure of column efficiency; UPLC columns are significantly more efficient.[1] |
| Injection Volume (µL) | 10 | 2 | Smaller column dimensions in UPLC necessitate smaller injection volumes.[1] |
| Flow Rate (mL/min) | 1.0 | 0.4 | While the linear velocity is higher in UPLC, the lower column internal diameter results in a lower volumetric flow rate, saving solvent.[5] |
| Solvent Consumption per run (mL) | ~ 20 | ~ 3 | A direct consequence of shorter run times and lower flow rates.[1][2] |
| System Backpressure (psi) | ~ 2,000 | ~ 10,000 | A key characteristic of UPLC, enabling the use of sub-2 µm particles.[2][4] |
Experimental Protocols
The following are detailed, representative protocols for the analysis of this compound by HPLC and UPLC. These methods are based on established procedures for related phenylethanoid glycosides.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column : C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution :
Time (min) %A %B 0 85 15 20 60 40 25 60 40 | 30 | 85 | 15 |
-
Flow Rate : 1.0 mL/min
-
Column Temperature : 30 °C
-
Injection Volume : 10 µL
-
Detection Wavelength : 330 nm
-
Sample Preparation : Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Instrumentation : A UPLC system with a binary solvent manager, sample manager, column heater, and a PDA detector.
-
Column : C18, 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase :
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution :
Time (min) %A %B 0 85 15 4 60 40 5 60 40 | 6 | 85 | 15 |
-
Flow Rate : 0.4 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 2 µL
-
Detection Wavelength : 330 nm
-
Sample Preparation : Accurately weigh and dissolve the sample in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Cross-Validation of HPLC and UPLC Methods
Cross-validation is essential to demonstrate that the UPLC method produces results that are equivalent to the established HPLC method. This process ensures the integrity and consistency of data when transferring from one method to another. The cross-validation protocol should be established prior to the study and should include the following parameters as per the International Council for Harmonisation (ICH) guidelines.
Cross-Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity/Selectivity | The ability to assess the analyte in the presence of components that may be expected to be present. | The peak for this compound should be free from interference from excipients and degradation products in both methods. Peak purity analysis should confirm homogeneity. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | A minimum of five concentrations should be prepared. The correlation coefficient (r²) should be ≥ 0.999 for both methods. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The recovery should be within 98.0% to 102.0% for both methods at three concentration levels (low, medium, high). |
| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | The relative standard deviation (RSD) should be ≤ 2.0% for repeatability (intra-day) and intermediate precision (inter-day) for both methods. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | The range should be established based on the linearity, accuracy, and precision data. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | The method should show no significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), column temperature (±5°C), and flow rate (±10%) are varied. |
| Comparative Analysis | A direct comparison of the results obtained from the analysis of the same set of samples by both HPLC and UPLC methods. | The results from a minimum of six independent samples should be compared. The difference between the results from the two methods should not be statistically significant. A common acceptance criterion is that at least two-thirds of the results should be within ±15% of each other.[7][8] |
Workflow for Cross-Validation
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UPLC methods for this compound.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. biomedres.us [biomedres.us]
- 7. tandfonline.com [tandfonline.com]
- 8. e-b-f.eu [e-b-f.eu]
Unveiling the Structure of 2'-Rhamnoechinacoside: A 2D NMR Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural elucidation of natural products is a critical step in discovering new therapeutic agents. This guide provides a comparative analysis of 2'-Rhamnoechinacoside and its structural analogue, Echinacoside, focusing on the application of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for unambiguous structure confirmation.
This document details the experimental data and protocols necessary to distinguish between these two complex phenylethanoid glycosides. By presenting a side-by-side comparison of their NMR data, we aim to provide a clear and objective resource for the scientific community.
Distinguishing Features: The Additional Rhamnose Moiety
Echinacoside is a well-characterized phenylethanoid glycoside known for its diverse biological activities. This compound, also known by its synonym Michelioside A, is a closely related compound that features an additional rhamnose sugar moiety. This seemingly minor difference in their glycosidic chain significantly impacts their physicochemical properties and potential biological functions. 2D NMR spectroscopy is an indispensable tool for precisely determining the location of this additional sugar unit.
Comparative 2D NMR Data Analysis
The structural confirmation of this compound hinges on the detailed analysis of its 2D NMR spectra, particularly in comparison to the well-established data for Echinacoside. The key experiments for this purpose are Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).
Key Diagnostic Correlations
The crucial evidence for the structure of this compound comes from the HMBC spectrum, which reveals long-range correlations between protons and carbons. Specifically, the correlation between the anomeric proton of the additional rhamnose unit and a carbon of the inner glucose moiety definitively establishes its point of attachment. In contrast, the HMBC spectrum of Echinacoside will lack these specific correlations.
Below is a summary of the expected key 2D NMR correlations that differentiate this compound from Echinacoside.
Table 1: Key Diagnostic 2D NMR Correlations for the Linkage of the Additional Rhamnose in this compound
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | 2D NMR Experiment | Structural Significance |
| Anomeric H of outer Rhamnose | C-2' of inner Glucose | HMBC | Confirms the (1→2) linkage between the outer rhamnose and the inner glucose. |
| Anomeric H of outer Rhamnose | Anomeric C of outer Rhamnose | HSQC | Confirms the direct one-bond attachment of the anomeric proton and carbon of the outer rhamnose. |
| Protons of inner Glucose | Carbons of inner Glucose | COSY | Establishes the proton-proton spin system within the inner glucose moiety. |
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (Predicted) for Key Moieties
| Moiety | This compound (δ ppm) | Echinacoside (δ ppm) |
| Inner Glucose | ||
| C-1' | ~103 | ~103 |
| C-2' | Altered due to glycosylation | Unsubstituted |
| H-1' | ~4.5 | ~4.5 |
| Outer Rhamnose | ||
| C-1'' | ~101 | N/A |
| H-1'' | ~5.1 | N/A |
| CH₃ | ~1.2 | N/A |
Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions.
Experimental Protocols
To acquire the necessary 2D NMR data for the structural confirmation of this compound, the following experimental setup is recommended.
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
NMR Instrumentation:
-
A high-field NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks within each sugar moiety and the aglycone.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify all one-bond ¹H-¹³C correlations, allowing for the assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for identifying the connectivity between sugar units and the linkage of the acyl and phenylethanoid groups to the glycosidic core.
Logical Workflow for Structure Confirmation
The process of confirming the structure of this compound using 2D NMR follows a logical progression, as illustrated in the diagram below.
This systematic approach, combining various 2D NMR techniques, provides the irrefutable evidence required to confirm the precise structure of this compound and differentiate it from its close analogue, Echinacoside. This detailed structural information is paramount for advancing research into its potential pharmacological applications.
A Comparative Analysis of Glycoside Isomer Bioactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Glycoside Isomer Performance with Supporting Experimental Data
Glycosylation, the attachment of a sugar moiety to a molecule, is a fundamental process in nature that significantly influences the pharmacokinetic and pharmacodynamic properties of many compounds. The specific stereochemistry of the glycosidic bond and the position of the sugar on the aglycone can lead to the formation of various isomers, each with potentially distinct biological activities. This guide provides a comparative overview of the bioactivity of different glycoside isomers, focusing on flavonoid and cardiac glycosides, supported by experimental data to aid in research and drug development.
Flavonoid Glycoside Isomers: A Tale of Antioxidant and Anticancer Efficacy
Flavonoids are a diverse group of polyphenolic compounds found in plants, known for their antioxidant, anti-inflammatory, and anticancer properties. The attachment of sugar moieties can occur at different hydroxyl groups on the flavonoid backbone, leading to O-glycosides, or directly to a carbon atom, forming C-glycosides. The type and position of glycosylation can significantly impact their biological effects.
Antioxidant Activity
The antioxidant capacity of flavonoid glycosides is a key area of investigation. The position of the glycosidic linkage can influence the molecule's ability to scavenge free radicals.
| Compound Isomers | Assay | IC50 (µM) | Reference |
| Quercitrin (Quercetin-3-O-rhamnoside) | Superoxide Scavenging | 87.99 ± 5.43 | [1] |
| Isoquercitrin (Quercetin-3-O-glucoside) | Superoxide Scavenging | 78.16 ± 4.83 | [1] |
| Quercetin 7-O-β-d-(4″-O-methyl)glucopyranoside | Lipid Peroxidation Inhibition | 5.47 | [2] |
| Quercetin (Aglycone) | Lipid Peroxidation Inhibition | 4.49 | [2] |
A theoretical study on quercetin glucosides suggests that the antioxidant activity through the hydrogen atom transfer (HAT) mechanism is reduced upon glycosylation. The predicted sequence of antioxidant capacity in ethanol and water is: quercetin > quercetin-3′-O-glucoside > quercetin-7-O-glucoside > quercetin-5-O-glucoside > quercetin-4′-O-glucoside > quercetin-3-O-glucoside[3]. This highlights the critical role of the substitution position on the antioxidant potential.
Anticancer Activity
The anticancer properties of flavonoid glycosides are also influenced by their isomeric form. Studies have shown that the aglycone often exhibits greater cytotoxicity than its glycosylated counterparts.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Kaempferol | HepG2 (Liver Cancer) | Antiproliferation | 30.92 | [4] |
| Kaempferol-7-O-glucoside | HepG2 (Liver Cancer) | Antiproliferation | > 100 | [4] |
| Kaempferol-3-O-rhamnoside | HepG2 (Liver Cancer) | Antiproliferation | > 100 | [4] |
| Kaempferol-3-O-rutinoside | HepG2 (Liver Cancer) | Antiproliferation | > 100 | [4] |
| Kaempferol | CT26 (Colon Cancer) | Antiproliferation | 88.02 | [4] |
| Kaempferol | B16F1 (Melanoma) | Antiproliferation | 70.67 | [4] |
These findings suggest that the presence and type of sugar moiety can significantly decrease the antiproliferative activity of kaempferol in these specific cancer cell lines[4].
Cardiac Glycoside Isomers: Potent Modulators of Na+/K+-ATPase
Cardiac glycosides are a class of naturally derived compounds historically used in the treatment of heart failure. Their primary mechanism of action is the inhibition of the Na+/K+-ATPase pump. Subtle structural differences between cardiac glycoside isomers can lead to significant variations in their inhibitory potency and isoform selectivity.
Na+/K+-ATPase Inhibition
Digoxin and digitoxin are two closely related cardiac glycosides that differ by a single hydroxyl group. This minor structural change has been shown to affect their inhibitory activity on Na+/K+-ATPase. Another pair of isomers, digoxin and gitoxin, also exhibit differential inhibitory effects.
| Compound Isomers | Tissue Source | IC50 (Low Affinity Isoform) | IC50 (High Affinity Isoform) | Reference |
| Digoxin | Porcine Cerebral Cortex | 8.56 x 10⁻⁵ M | 2.77 x 10⁻⁶ M | [5] |
| Gitoxin | Porcine Cerebral Cortex | - | - | [6] |
| Digoxin | Human Erythrocyte Membranes | - | - | [6] |
| Gitoxin | Human Erythrocyte Membranes | - | - | [6] |
One study indicated that both high and low affinity isoforms of Na+/K+-ATPase were consistently more sensitive to gitoxin than to digoxin[6]. Another study reported IC50 values for digoxin on porcine cerebral cortex Na+/K+-ATPase in the presence of 20 mM K+[5].
Immunomodulatory Effects of Flavonoid Glycoside Isomers
Signaling Pathways Modulated by Glycoside Isomers
The biological activities of glycoside isomers are often mediated through their interaction with specific cellular signaling pathways.
Cardiac Glycosides and the PI3K/Akt Pathway
Cardiac glycosides can induce anticancer effects by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation. Inhibition of Na+/K+-ATPase by cardiac glycosides can lead to downstream effects that disrupt this pathway.
Flavonoid Glycosides and the MAPK Pathway
Flavonoids are known to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in cellular processes like proliferation, differentiation, and apoptosis. The differential effects of flavonoid glycoside isomers on this pathway can contribute to their varying bioactivities.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the glycoside isomers in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure:
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add different concentrations of the sample solutions to the wells.
-
Include a control with the solvent only and a blank with the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).
Na+/K+-ATPase Inhibition Assay
This assay determines the inhibitory effect of compounds on the activity of the Na+/K+-ATPase enzyme.
-
Enzyme Preparation: Obtain a purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex or human erythrocyte membranes).
-
Reagent Preparation: Prepare an assay buffer containing ATP, MgCl2, NaCl, and KCl.
-
Assay Procedure:
-
Pre-incubate the enzyme with different concentrations of the cardiac glycoside isomers for a specific time.
-
Initiate the reaction by adding ATP.
-
Incubate at a controlled temperature (e.g., 37°C) for a set period.
-
Stop the reaction (e.g., by adding a solution to stop the enzymatic activity).
-
-
Measurement: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method.
-
Calculation: Determine the percentage of enzyme inhibition for each concentration of the glycoside and calculate the IC50 value.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the glycoside isomers for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
References
- 1. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity of Quercetin and Its Glucosides from Propolis: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Orientin: a comprehensive review of a promising bioactive flavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoorientin: A dietary flavone with the potential to ameliorate diverse metabolic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoorientin Improves Excisional Skin Wound Healing in Mice | MDPI [mdpi.com]
In Vivo Validation of 2'-Rhamnoechinacoside's Neuroprotective Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo neuroprotective effects of 2'-Rhamnoechinacoside and related phenylethanoid glycosides (PhGs). Due to the limited direct in vivo data on this compound, this document leverages experimental findings from closely related and structurally similar compounds, such as echinacoside and acteoside, derived from Cistanche deserticola, as well as a synthetic rhamnoside analog, PL201. These compounds share a common phenylethanoid backbone and exhibit similar neuroprotective mechanisms, making them relevant for comparative analysis.
The data presented herein is collated from preclinical studies utilizing established in vivo models of neurodegenerative diseases, primarily Alzheimer's and Parkinson's disease. This guide aims to offer an objective overview to aid researchers and drug development professionals in evaluating the therapeutic potential of this class of compounds.
Comparative Efficacy of Phenylethanoid Glycosides in Animal Models
The following tables summarize key quantitative data from in vivo studies, showcasing the neuroprotective effects of phenylethanoid glycosides and related compounds in various models of neurodegeneration.
Table 1: Effects on Cognitive Function in Alzheimer's Disease Models
| Compound/Treatment | Animal Model | Dosage | Key Cognitive Outcome | Result |
| Phenylethanoid Glycosides (PhGs) | APP/PS1 Mice | Not Specified | Enhanced learning and memory | Significant improvement in cognitive abilities.[1] |
| Echinacoside & Acteoside | APP/PS1 Mice | Not Specified | Enhanced learning and memory | Significant improvement in cognitive abilities.[1] |
| PL201 (Rhamnoside analog) | APP/PS1 Mice | Not Specified | Reduced cognitive deficits | Significantly ameliorated learning and memory impairments.[2][3] |
| Donepezil (Positive Control) | APP/PS1 Mice | Not Specified | Improved cognitive function | Standard therapeutic effect observed. |
Table 2: Modulation of Neuroinflammation in Alzheimer's Disease Models
| Compound/Treatment | Animal Model | Dosage | Pro-inflammatory Markers | Result |
| Phenylethanoid Glycosides (PhGs) | APP/PS1 Mice | Not Specified | CD11b, iNOS, IL-1β | Decreased expression of M1 microglia markers.[1] |
| Echinacoside & Acteoside | APP/PS1 Mice | Not Specified | CD11b, iNOS, IL-1β | Decreased expression of M1 microglia markers.[1] |
| PL201 (Rhamnoside analog) | APP/PS1 Mice | Not Specified | Activated microglia, pro-inflammatory cytokines | Significantly reduced accumulation.[2][3] |
Table 3: Neuroprotective Effects in Parkinson's Disease Models
| Compound/Treatment | Animal Model | Dosage | Key Outcome | Result |
| Echinacoside | MPTP-induced PD model | Not Specified | Dopaminergic neuron protection | Protected DA neurons.[4] |
| Echinacoside-Liposomes | MPTP-induced PD model | Not Specified | Behavioral improvement, DA depletion | Mitigated behavioral impairment and dopamine depletion.[5] |
| Thymoquinone & Madecassoside | Rotenone-induced mouse model | Not Specified | Improved motor function, increased dopamine levels | Significantly improved motor deficits and increased dopamine.[6][7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.
Alzheimer's Disease Mouse Model (APP/PS1)
-
Animal Model: Transgenic mice expressing mutant human amyloid precursor protein (APP) and presenilin-1 (PS1) (APP/PS1). These mice develop age-dependent amyloid-β plaques and cognitive deficits, mimicking key aspects of Alzheimer's disease pathology.[1][2][3]
-
Treatment Administration: Phenylethanoid glycosides (PhGs), including echinacoside and acteoside, or the rhamnoside analog PL201, were administered to the APP/PS1 mice. The specific dosage and duration of treatment varied across studies.
-
Behavioral Assessment: Cognitive function was assessed using standard behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.
-
Immunohistochemistry and Western Blot: Brain tissues were collected post-treatment for immunohistochemical staining and western blot analysis to quantify the levels of amyloid plaques, activated microglia (e.g., CD11b), and inflammatory markers (e.g., iNOS, IL-1β).
Parkinson's Disease Mouse Model (MPTP-induced)
-
Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced mouse model is a widely used model for Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits characteristic of Parkinson's disease.[4][5]
-
Treatment Administration: Echinacoside or echinacoside-loaded liposomes were administered to mice prior to or following MPTP induction.
-
Behavioral Assessment: Motor function was evaluated using tests such as the rotarod test and the pole test to measure balance, coordination, and bradykinesia.
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) was used to measure dopamine and its metabolites in the striatum to assess the extent of dopaminergic neurodegeneration.
-
Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound and related compounds are mediated through the modulation of several key signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow for in vivo validation.
Caption: A typical experimental workflow for in vivo validation of neuroprotective compounds.
Caption: Key signaling pathways modulated by this compound and related compounds.
References
- 1. Phenylethanoid Glycosides of Cistanche Improve Learning and Memory Disorders in APP/PS1 Mice by Regulating Glial Cell Activation and Inhibiting TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PL201, a Reported Rhamnoside Against Alzheimer's Disease Pathology, Alleviates Neuroinflammation and Stimulates Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PL201, a Reported Rhamnoside Against Alzheimer's Disease Pathology, Alleviates Neuroinflammation and Stimulates Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Echinacoside Protects Dopaminergic Neurons Through Regulating IL-6/JAK2/STAT3 Pathway in Parkinson’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Lipoprotein Receptor Targeted Echinacoside-Liposomes Effective Against Parkinson's Disease in Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymoquinone and madecassoside improve motor function in a rotenone-induced mouse model of early Parkinson’s disease: Role of dopamine, alpha-synuclein and mBDNF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thymoquinone and madecassoside improve motor function in a rotenone-induced mouse model of early Parkinson's disease: Role of dopamine, alpha-synuclein and mBDNF - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antioxidant Capacity of 2'-Rhamnoechinacoside and Trolox
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: A Template for Comparison
A direct quantitative comparison of the antioxidant capacity of 2'-Rhamnoechinacoside and Trolox requires experimental data from standardized assays. The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which indicates the concentration of a Trolox solution that has the same antioxidant capacity as a given concentration of the substance .
Below is a template for summarizing such comparative data. Researchers can populate this table with their experimental findings.
| Antioxidant Assay | Compound | IC50 (µg/mL) | Trolox Equivalent Antioxidant Capacity (TEAC) (µM Trolox/µM compound) |
| DPPH Radical Scavenging Assay | This compound | Data not available | Data not available |
| Trolox | Experimentally determined | 1.0 (by definition) | |
| ABTS Radical Cation Decolorization Assay | This compound | Data not available | Data not available |
| Trolox | Experimentally determined | 1.0 (by definition) |
Note: IC50 represents the concentration of the compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.
Experimental Protocols
To ensure reproducibility and validity, the following detailed experimental protocols for two common antioxidant capacity assays, the DPPH and ABTS assays, are provided.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare stock solutions of this compound and Trolox in methanol at various concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound (this compound or Trolox) at different concentrations to separate wells.
-
Add the DPPH solution to each well.
-
Include a blank control (solvent + DPPH) and a negative control (solvent + test compound).
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
-
Determination of IC50 and TEAC:
-
Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
-
The TEAC value is calculated by dividing the slope of the calibration curve for this compound by the slope of the calibration curve for Trolox.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
Trolox
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Protocol:
-
In a 96-well microplate, add a small volume of the test compound (this compound or Trolox) at different concentrations to separate wells.
-
Add the diluted ABTS•+ solution to each well.
-
Include a blank control (solvent + ABTS•+).
-
Incubate the plate at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the test compound.
-
-
Determination of TEAC:
-
A standard curve is generated by plotting the percentage of inhibition of absorbance against different concentrations of Trolox.
-
The antioxidant capacity of this compound is then expressed as Trolox equivalents.
-
Mandatory Visualizations
To facilitate a clearer understanding of the experimental processes and potential biological mechanisms, the following diagrams are provided.
Caption: Workflow of the DPPH Radical Scavenging Assay.
Caption: Workflow of the ABTS Radical Cation Decolorization Assay.
Potential Signaling Pathway Involvement
Phenylethanoid glycosides, the class of compounds to which this compound belongs, have been reported to exert their antioxidant effects in part through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. While this has not been specifically demonstrated for this compound, it represents a plausible mechanism of action.
The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of Nrf2 activators (which may include certain phenylethanoid glycosides), Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. These proteins include enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Caption: The Nrf2/ARE Antioxidant Signaling Pathway.
Inter-laboratory Validation of 2'-Rhamnoechinacoside Analytical Method: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of phenylethanoid glycosides, with a focus on echinacoside, a closely related and major compound to 2'-Rhamnoechinacoside. The information is synthesized from various single-laboratory validation studies to offer insights into method performance and application. While specific inter-laboratory validation data for this compound is not publicly available, the principles and methodologies presented here are directly applicable and provide a strong foundation for its analysis.
Quantitative Data Summary
The performance of High-Performance Liquid Chromatography (HPLC) methods for the analysis of echinacoside and related phenylethanoid glycosides from different studies is summarized below. These tables highlight the key validation parameters, offering a comparison of method capabilities.
Table 1: Linearity of HPLC Methods for Phenylethanoid Glycoside Analysis
| Compound | Linear Range (µg) | Correlation Coefficient (r) | Reference |
| Echinacoside | 0.240 - 2.400 | 0.9993 | [1] |
| Acteoside | 0.072 - 0.720 | 0.9994 | [1] |
| Isoacteoside | 0.006 - 0.060 | 0.9991 | [1] |
| 2'-Acetylacteoside | 0.030 - 0.300 | 0.9993 | [1] |
Table 2: Accuracy (Recovery) of HPLC Methods for Phenylethanoid Glycoside Analysis
| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Echinacoside | 98.81 - 101.52 | 0.3 - 2.8 | [1] |
| Acteoside | 98.81 - 101.52 | 0.3 - 2.8 | [1] |
| Isoacteoside | 98.81 - 101.52 | 0.3 - 2.8 | [1] |
| 2'-Acetylacteoside | 98.81 - 101.52 | 0.3 - 2.8 | [1] |
Table 3: Repeatability of HPLC Method for Phenolic Compounds in Echinacea Species
| Compound | Repeatability Precision (% RSD) |
| Caftaric acid | 1.04 - 5.65 |
| Chlorogenic acid | 1.04 - 5.65 |
| Cichoric acid | 1.04 - 5.65 |
| Cynarin | 1.04 - 5.65 |
| Echinacoside | 1.04 - 5.65 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are typical experimental protocols for the HPLC analysis of echinacoside and related compounds.
Method 1: HPLC for Six Phenylethanoid Glycosides in Cistanche Herba [1]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: Inertsil C18 (4.6 mm × 250 mm, 5.0 μm).
-
Mobile Phase: Acetonitrile (A) and 0.1% phosphoric acid aqueous solution (B) with a gradient elution program.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection Wavelength: 330 nm.
-
Sample Preparation: Specific details on sample extraction were not provided in the abstract. Generally, a methanol or ethanol-water mixture is used for extraction from plant material.
Method 2: RP-HPLC for Phenylethanoid Glycosides in Herba Cistanchis [2]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: ODS column (Alltima C18, 5 μm, 250 x 4.6 mm).[2]
-
Mobile Phase: Linear gradient of acetonitrile and 1.5% acetic acid. The acetonitrile concentration was increased from 8% to 20% over 60 minutes for qualitative analysis and from 11.5% to 20% over 35 minutes for quantitative analysis.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection Wavelength: 335 nm.[2]
Method 3: Fast HPLC for Echinacoside and Verbascoside in Cistanche deserticola [3]
-
Instrumentation: Agilent 1290 Infinity LC System.[3]
-
Column: Agilent Poroshell 120 EC-C18, 2.7 µm.[3]
-
Mobile Phase: A gradient of 0.1% (v/v) formic acid (A) and methanol (B).[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 330 nm.[3]
Visualizations
Experimental Workflow for HPLC Analysis of this compound
Caption: Workflow for the HPLC analysis of this compound.
Signaling Pathways Associated with Echinacoside's Biological Activity
Echinacoside has been shown to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[4][5] These effects are mediated through various signaling pathways.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. [Analysis of phenylethanoid glycosides of Herba cistanchis by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Potential and Molecular Mechanisms of Echinacoside in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
2'-Rhamnoechinacoside and its Aglycone: A Comparative Analysis of Biological Activity
A definitive head-to-head comparison of the biological activities of 2'-Rhamnoechinacoside and its specific aglycone remains elusive in currently available scientific literature. However, by examining the broader class of phenylethanoid glycosides (PhGs), to which this compound belongs, and the general principles of glycoside pharmacology, we can infer a likely relationship between the glycosylated compound and its non-sugar counterpart.
Generally, in the study of plant-derived glycosides, the aglycone form often exhibits more potent biological activity in vitro. The sugar moiety (glycone) can hinder the interaction of the active part of the molecule (aglycone) with cellular targets. However, the glycosylation plays a crucial role in the compound's solubility, stability, and bioavailability in vivo.
Theoretical Activity Profile: Glycoside vs. Aglycone
Based on studies of similar compounds, it is hypothesized that the aglycone of this compound would demonstrate superior in vitro antioxidant and anti-inflammatory activities. The removal of the sugar chains would likely expose more free hydroxyl groups on the phenylethanoid structure, which are key for radical scavenging and interacting with inflammatory pathway proteins. Conversely, the full this compound molecule may possess enhanced pharmacokinetic properties, potentially leading to greater overall efficacy in a biological system.
The Aglycone of Echinacoside: A Close Relative
To understand the potential activity of this compound's aglycone, we can look at its close structural relative, echinacoside. The aglycone of echinacoside is hydroxytyrosol , a well-studied phenolic compound known for its potent antioxidant and anti-inflammatory effects. It is therefore highly probable that the aglycone of this compound is also a derivative of a phenylethanoid alcohol, which forms the core of its bioactive properties.
General Experimental Approaches
To definitively compare the activities of this compound and its aglycone, a series of standard in vitro assays would be required.
Table 1: Hypothetical Comparative Activity Data
| Activity Assay | Parameter | This compound (Predicted) | Aglycone (Predicted) |
| Antioxidant Activity | |||
| DPPH Radical Scavenging | IC₅₀ (µM) | Higher | Lower |
| ABTS Radical Scavenging | IC₅₀ (µM) | Higher | Lower |
| Oxygen Radical Absorbance Capacity (ORAC) | µmol TE/µmol | Lower | Higher |
| Anti-inflammatory Activity | |||
| Nitric Oxide (NO) Inhibition in LPS-stimulated Macrophages | IC₅₀ (µM) | Higher | Lower |
| TNF-α Inhibition in LPS-stimulated Macrophages | IC₅₀ (µM) | Higher | Lower |
| IL-6 Inhibition in LPS-stimulated Macrophages | IC₅₀ (µM) | Higher | Lower |
Note: IC₅₀ (half maximal inhibitory concentration) is inversely proportional to potency. A lower IC₅₀ indicates higher activity. TE = Trolox equivalents.
Detailed Experimental Protocols
Should a direct comparative study be undertaken, the following experimental protocols would be fundamental.
Preparation of the Aglycone
The aglycone of this compound would first need to be obtained through enzymatic or acidic hydrolysis of the parent glycoside.
-
Enzymatic Hydrolysis: Incubation of this compound with a mixture of β-glucosidase and α-rhamnosidase in an appropriate buffer system (e.g., acetate or phosphate buffer) at an optimal temperature (typically 37-50°C) and pH (typically 4.5-5.5). The reaction progress would be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Acid Hydrolysis: Treatment of this compound with a dilute acid (e.g., 1-2 M HCl or H₂SO₄) at elevated temperatures (e.g., 80-100°C). This method is less specific and may lead to degradation of the aglycone.
Following hydrolysis, the aglycone would be purified using chromatographic techniques such as column chromatography or preparative HPLC.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare various concentrations of this compound and its aglycone in a suitable solvent (e.g., methanol or ethanol).
-
Add a fixed volume of DPPH solution to each concentration of the test compounds.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
-
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a certain wavelength (e.g., 734 nm).
-
Add various concentrations of the test compounds to the ABTS•+ solution.
-
After a set incubation period, measure the absorbance.
-
Calculate the percentage of inhibition and the IC₅₀ value.
-
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
-
Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Pre-treat the cells with different concentrations of this compound or its aglycone for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production, excluding a negative control group.
-
After an incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which correlates with NO production.
-
Measure the absorbance at approximately 540 nm.
-
Calculate the percentage of NO inhibition and the IC₅₀ values. A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed inhibition is not due to cytotoxicity.
Signaling Pathway Visualization
The anti-inflammatory effects of phenylethanoid glycosides and their aglycones are often attributed to the modulation of key signaling pathways, such as the NF-κB and MAPK pathways, which are activated by inflammatory stimuli like LPS.
Caption: Predicted inhibitory action of the aglycone on the NF-κB and MAPK signaling pathways.
Conclusion
While direct experimental evidence is lacking for a comparative analysis of this compound and its aglycone, the established principles of glycoside pharmacology and data from related phenylethanoid glycosides strongly suggest that the aglycone would exhibit superior in vitro activity. The glycoside form, however, may offer advantages in terms of bioavailability. A comprehensive study involving the isolation or synthesis of the aglycone, followed by parallel in vitro and in vivo testing, is necessary to fully elucidate their respective therapeutic potentials. Such research would be invaluable for drug development professionals seeking to optimize the efficacy of this class of natural compounds.
A Comparative Analysis of 2'-Rhamnoechinacoside and Other α-Glucosidase Inhibitors for Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of 2'-Rhamnoechinacoside and other established α-glucosidase inhibitors. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes the known mechanisms and presents data for commonly used inhibitors to serve as a benchmark for future research.
Introduction to α-Glucosidase Inhibition
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs that target enzymes in the small intestine responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose.[1][2][3] By competitively and reversibly inhibiting enzymes such as maltase, sucrase, and glucoamylase, these agents delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose spikes.[1][4][5] This mechanism makes them a valuable tool in the management of type 2 diabetes mellitus, particularly for controlling post-meal hyperglycemia.[2][4] Prominent drugs in this class include acarbose, miglitol, and voglibose.[1][6]
This compound, a phenylethanoid glycoside, has been identified as an α-glucosidase inhibitor.[7] While specific quantitative data on its inhibitory activity is not widely available, its structural similarity to other bioactive phenylethanoid glycosides suggests a potential for similar efficacy.
Mechanism of Action: A Visual Representation
The primary mechanism of α-glucosidase inhibitors is the competitive inhibition of α-glucosidase enzymes in the brush border of the small intestine. This action slows the breakdown of complex carbohydrates, thereby reducing the rate of glucose absorption into the bloodstream.
Caption: General mechanism of α-glucosidase inhibitors.
Comparative Efficacy of α-Glucosidase Inhibitors
The efficacy of α-glucosidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. It is crucial to note that IC50 values can vary significantly across different studies due to variations in experimental conditions such as enzyme source, substrate concentration, and incubation time.[1] The following table summarizes representative IC50 values for common α-glucosidase inhibitors.
| Inhibitor | IC50 (µM) | Enzyme Source | Notes |
| Acarbose | 0.0013 - 1998.79 | Yeast/Other | Wide range reported, highly dependent on assay conditions.[1] |
| Miglitol | Varies | Mammalian | A second-generation inhibitor.[6] |
| Voglibose | Varies | Mammalian | Known for potent inhibition of disaccharidases.[8] |
| This compound | Data not available | - | Identified as an α-glucosidase inhibitor, but quantitative data is scarce.[7] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a common method for assessing the α-glucosidase inhibitory activity of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Test compound (e.g., this compound)
-
Acarbose (as a positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compound and acarbose in the buffer.
-
In a 96-well plate, add a specific volume of the enzyme solution to wells containing different concentrations of the test compound or acarbose.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes).[9]
-
Initiate the enzymatic reaction by adding the pNPG substrate solution to each well.
-
Incubate the plate again at the same temperature for a defined time (e.g., 20-30 minutes).[9]
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the resulting p-nitrophenol at a specific wavelength (e.g., 405 nm) using a microplate reader.[9]
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: A typical workflow for an in vitro α-glucosidase inhibition assay.
Signaling Pathways in Glucose Metabolism
While α-glucosidase inhibitors primarily act locally in the gut, their downstream effects can influence systemic glucose metabolism. The precise signaling pathways modulated by this compound have not been elucidated. However, compounds with similar structures have been shown to influence pathways related to insulin signaling and glucose uptake in peripheral tissues. Further research is needed to determine if this compound has effects beyond intestinal enzyme inhibition.
Conclusion
Acarbose, miglitol, and voglibose are well-characterized α-glucosidase inhibitors with established efficacy in managing postprandial hyperglycemia. This compound has been identified as a member of this class, but a lack of quantitative and comparative data necessitates further investigation to determine its relative potency and potential as a therapeutic agent. The experimental protocols and comparative data provided herein offer a framework for researchers to conduct such evaluations and contribute to the development of novel α-glucosidase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. jppres.com [jppres.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetic property and pharmacological activity of acteoside: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, the precise comparison of bioassay results from structurally or functionally related compounds is a cornerstone of preclinical research and development. This guide provides a comprehensive overview of the statistical methodologies required for robust analysis, detailed experimental protocols, and visual aids to clarify complex workflows and pathways.
The accurate interpretation of bioassay data is critical for making informed decisions in drug discovery, from lead optimization to candidate selection. When comparing related compounds, it is essential to employ rigorous statistical methods to differentiate subtle but significant differences in potency and efficacy. This guide will walk you through the key statistical concepts, a practical experimental protocol, and the visual representation of the underlying biological and analytical processes.
Data Presentation: Quantitative Comparison of Bioactive Compounds
| Compound | IC50 (nM) [95% Confidence Interval] | Hill Slope | R² of Curve Fit |
| Reference Standard | 10.5 [8.7 - 12.3] | 1.1 | 0.99 |
| Compound A | 15.2 [13.1 - 17.8] | 1.0 | 0.98 |
| Compound B | 8.9 [7.2 - 10.5] | 1.2 | 0.99 |
| Compound C | 11.2 [9.5 - 13.1] | 0.9 | 0.97 |
Statistical Methodologies for Comparing Bioassay Results
The comparison of bioassay results for related compounds hinges on the analysis of their dose-response curves. The primary goal is to determine if the compounds behave as dilutions of one another (parallelism) and to quantify their relative potency.[1]
Dose-Response Curve Fitting
The first step in analyzing bioassay data is to fit a model to the dose-response data. The most common model is the four-parameter logistic (4PL) model , which is a sigmoidal curve defined by its bottom and top plateaus, the IC50 (or EC50), and the Hill slope.[2] For asymmetrical curves, a five-parameter logistic (5PL) model may provide a better fit.[2]
Parallelism Testing
A crucial assumption for calculating relative potency is that the dose-response curves of the compounds being compared are parallel.[3] Parallelism suggests that the compounds have the same mechanism of action.[3] Several statistical tests can be used to assess parallelism:
-
F-test: This is a significance test that compares the goodness-of-fit of a model where the curves are constrained to be parallel to a model where they are not.[3][4] A non-significant p-value suggests that the data are consistent with the parallel model.
-
Chi-Squared (χ²) Test: Similar to the F-test, the chi-squared test is another significance test used to assess the difference in the sum of squared errors between the parallel and non-parallel models.[3][4]
-
Equivalence Testing: This approach tests whether the difference in parameters (e.g., Hill slope) between the curves is within a pre-defined "equivalence margin."[3][4] This is often considered a more rigorous approach than significance testing for demonstrating similarity.
Comparison of Potency (IC50/EC50 Values)
Once parallelism has been established, the relative potency of the compounds can be determined. This is often expressed as a ratio of the IC50 or EC50 values. To statistically compare the IC50/EC50 values of different compounds, the following methods can be used:
-
T-test or ANOVA: If you have multiple independent determinations of the IC50/EC50 for each compound, a t-test (for comparing two compounds) or an Analysis of Variance (ANOVA) followed by post-hoc tests (for comparing multiple compounds) can be used to determine if there are statistically significant differences between their mean potencies.[5][6]
-
Confidence Intervals: Comparing the 95% confidence intervals of the IC50/EC50 values can provide a straightforward assessment of significant differences. If the confidence intervals do not overlap, the difference is generally considered statistically significant.
The following table provides a comparative overview of the primary statistical tests used in bioassay analysis:
| Statistical Test | Principle | Key Assumptions | Application in Comparing Related Compounds |
| F-test for Parallelism | Compares the residual sum of squares between a full model (non-parallel curves) and a reduced model (parallel curves).[3][4] | Residuals are normally distributed with equal variance. | To test the null hypothesis that the dose-response curves are parallel. A non-significant result supports the calculation of relative potency. |
| Equivalence Test for Parallelism | Tests if the difference between curve parameters (e.g., slope) falls within a pre-defined equivalence margin.[3][4] | Residuals are normally distributed with equal variance. | To provide stronger evidence of similarity in the mechanism of action by demonstrating that the curves are practically equivalent. |
| t-test for IC50/EC50 Comparison | Compares the means of two independent groups of IC50/EC50 values.[6] | Data are normally distributed, and variances are equal between groups. | To determine if the potency of one compound is significantly different from another. |
| ANOVA for IC50/EC50 Comparison | Compares the means of three or more independent groups of IC50/EC50 values.[5] | Data are normally distributed, and variances are equal across groups. | To determine if there are any significant differences in potency among a group of related compounds. |
Experimental Protocol: Cell-Based ELISA for ERK Phosphorylation
This protocol describes a cell-based enzyme-linked immunosorbent assay (ELISA) to measure the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway, in response to treatment with related compounds.[7][8]
Materials:
-
Human cell line expressing the target of interest (e.g., A431 cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reference standard and test compounds
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Quenching solution (e.g., 1% H₂O₂ in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total-ERK1/2
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and AP-conjugated anti-mouse IgG
-
HRP substrate (e.g., TMB)
-
AP substrate (e.g., pNPP)
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the reference standard and test compounds. Remove the culture medium and add the compound dilutions to the respective wells. Include vehicle-only wells as a negative control. Incubate for the desired time period (e.g., 30 minutes).
-
Fixation and Permeabilization: Aspirate the compound solutions and wash the cells with PBS. Fix the cells with the fixing solution for 20 minutes at room temperature. Wash again with PBS and then add the quenching solution for 20 minutes.
-
Blocking: Wash the cells with PBS and then add blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against phospho-ERK and total-ERK in blocking buffer. Add the antibody solution to the wells and incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells with wash buffer (PBS with 0.1% Tween-20). Add the diluted HRP- and AP-conjugated secondary antibodies and incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells with wash buffer. Add the HRP substrate and incubate until a color change is observed. Stop the reaction with the stop solution. Then, add the AP substrate and incubate.
-
Data Acquisition: Read the absorbance at the appropriate wavelengths for both the HRP and AP substrates using a plate reader.
-
Data Analysis: Normalize the phospho-ERK signal to the total-ERK signal for each well. Plot the normalized signal against the log of the compound concentration and fit a 4PL or 5PL model to the data.
Visualizing the Process: From Signaling Pathway to Statistical Analysis
To provide a clearer understanding of the experimental and analytical workflow, the following diagrams have been generated using Graphviz.
MAPK/ERK Signaling Pathway
References
- 1. Cell-based ELISA for phosphorylated ERK [bio-protocol.org]
- 2. Beyond exposure‐response: A tutorial on statistical considerations in dose‐ranging studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parallelism in practice: approaches to parallelism in bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. quantics.co.uk [quantics.co.uk]
- 5. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
- 6. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ERK Phosphorylation Assay Kit | ABIN1019677 [antibodies-online.com]
- 8. assaygenie.com [assaygenie.com]
Echinacoside's Impact on Cytochrome P450 Isozymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the interaction between natural compounds and drug-metabolizing enzymes is critical for predicting potential drug-herb interactions. This guide provides a detailed comparison of the inhibitory effects of echinacoside, a major active component of Cistanche tubulosa and Echinacea species, on various cytochrome P450 (CYP450) isozymes.
Recent in vitro studies have demonstrated that echinacoside can inhibit several key human CYP450 enzymes, which are responsible for the metabolism of a vast array of therapeutic drugs.[1][2] The inhibition of these enzymes can lead to altered drug clearance, potentially causing adverse effects or therapeutic failure. This guide synthesizes the available experimental data to offer a clear overview of echinacoside's inhibitory potential.
Comparative Inhibition of CYP450 Isozymes by Echinacoside
An in vitro study utilizing human liver microsomes (HLMs) revealed that echinacoside exhibits varying degrees of inhibition across different CYP450 isozymes. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of echinacoside required to reduce enzyme activity by 50%, were determined for several isoforms.[1][2]
Echinacoside demonstrated the strongest inhibition against CYP2C19, with a lower IC50 value indicating greater potency.[1][2] Moderate inhibition was observed for CYP1A2 and CYP2E1.[1] The inhibitory effect on CYP3A4 was weaker, as indicated by a higher IC50 value.[1][2] Furthermore, the study elucidated the mechanism of inhibition for each affected isozyme, revealing competitive, non-competitive, mixed, and time-dependent interactions.[1][2]
The following table summarizes the quantitative data on the inhibition of major CYP450 isozymes by echinacoside.
| CYP450 Isozyme | Substrate Used | IC50 (μM) [95% CI] | Type of Inhibition | Ki (μM) | KI/kinact (min⁻¹·μM⁻¹) |
| CYP1A2 | Phenacetin | 21.23 [18.27 to 24.79] | Non-competitive | 10.90 | - |
| CYP2E1 | Chlorzoxazone | 19.15 [16.84 to 21.84] | Mixed | 14.40 | - |
| CYP2C19 | S-mephenytoin | 8.70 [7.81 to 9.67] | Competitive | 4.41 | - |
| CYP3A4 | Testosterone | 55.42 [45.8 to 69.27] | Time-dependent | - | 6.63 / 0.066 |
Data sourced from an in vitro study using human liver microsomes.[1][2]
Experimental Protocols
The data presented in this guide is based on a comprehensive in vitro study. The following section details the methodologies employed in this key experiment.
CYP450 Inhibition Assay
1. Enzyme Source:
-
Human Liver Microsomes (HLMs) were used as the source of CYP450 enzymes.[1]
2. Substrates and Isozymes Tested:
-
Other isozymes tested with no significant inhibition observed included CYP2A6 (Coumarin), CYP2C8 (Paclitaxel), CYP2C9 (Diclofenac), and CYP2D6 (Dextromethorphan).[1][2]
3. Incubation and Analysis:
-
Reaction mixtures containing HLMs, a specific substrate, and the protein were incubated with a range of echinacoside concentrations (0, 2.5, 5, 10, 25, 50, 100 μM).[1]
-
The relative enzyme activity was determined by measuring the formation of metabolites using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
4. Data Analysis:
-
IC50 values, representing the concentration of echinacoside that causes 50% inhibition of enzyme activity, were calculated from the concentration-inhibition curves using GraphPad Prism 7.[1]
-
To determine the mechanism of inhibition, further experiments were conducted and the data was fitted to competitive, non-competitive, or mixed-inhibition models.[1][2]
-
For time-dependent inhibition, the parameters KI and kinact were determined.[1][2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potential of echinacoside on CYP450 isozymes.
Caption: Workflow for CYP450 Inhibition Assay.
Understanding Inhibition Mechanisms
The interaction between echinacoside and CYP450 enzymes can be categorized into different types of inhibition. The following diagram illustrates the logical relationship between the observed inhibition and its classification.
Caption: Classification of Inhibition Mechanisms.
References
Reproducibility of 2'-Rhamnoechinacoside Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental reproducibility of 2'-Rhamnoechinacoside, a phenylethanoid glycoside with noted biological activities. Ensuring the reliability and consistency of experimental findings is paramount for advancing scientific research and drug development. This document summarizes key quantitative data, details experimental protocols for major assays, and explores the signaling pathways potentially modulated by this compound.
Data Presentation
The reproducibility of experimental results for this compound is primarily assessed through its well-documented in vitro α-glucosidase inhibitory activity and its potential anti-tumor effects, often compared with structurally similar compounds like Echinacoside.
α-Glucosidase Inhibitory Activity
The α-glucosidase inhibition assay is a common method to evaluate the potential of compounds to control postprandial hyperglycemia. The reproducibility of this assay is influenced by several factors, including the source of the enzyme, substrate concentration, temperature, and incubation time. Validation of this assay involves assessing parameters such as linearity, precision (repeatability and intermediate precision), accuracy, and robustness.
Table 1: Comparative α-Glucosidase Inhibitory Activity (IC50 values)
| Compound | IC50 (µM) | Test System | Reference Compound | Reference IC50 (µM) |
| This compound | Data not available | In vitro (yeast α-glucosidase) | Acarbose | Variable (see notes) |
| Echinacoside | Data not available | In vitro | Acarbose | Variable |
| Acarbose | Variable | In vitro (yeast α-glucosidase) | - | - |
Note: IC50 values for the standard inhibitor Acarbose can vary significantly between studies due to different experimental conditions, highlighting the importance of standardized protocols for reproducibility.
Anti-Tumor Activity
The anti-tumor potential of this compound is an emerging area of research. Data from the closely related compound, Echinacoside, provides preliminary insights into its possible efficacy and mechanisms.
Table 2: Comparative Anti-Tumor Activity (IC50 values)
| Compound | Cell Line | IC50 (µM) | Notes |
| This compound | Data not available | Data not available | |
| Echinacoside | MG-63 (osteosarcoma) | ~60-80[1] | Induced DNA damage and apoptosis.[1] |
| SK-HEP-1 (liver cancer) | ~60-80[1] | Inhibited cell proliferation.[1] | |
| MCF-7 (breast cancer) | ~60-80[1] | Increased p21 protein levels.[1] | |
| SW480 (colon cancer) | ~60-80[1] | Dose-dependent inhibition of proliferation.[1] | |
| MDA-MB-231 (breast cancer) | Not specified | Inhibited cell migration and invasion.[2] |
Experimental Protocols
To ensure the reproducibility of experimental findings, detailed and standardized protocols are essential. Below are methodologies for key experiments related to the bioactivities of this compound.
In Vitro α-Glucosidase Inhibition Assay
This assay is crucial for determining the inhibitory effect of a compound on the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.
-
Incubation: In a 96-well plate, add the test compound (this compound) at various concentrations, followed by the α-glucosidase solution. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Add the pNPG solution to initiate the enzymatic reaction.
-
Measurement: After a specific incubation time (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate. Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined from a dose-response curve.
Caption: Potential inhibition of the Wnt/β-catenin pathway by this compound, based on Echinacoside data. [2]
Pro-inflammatory Signaling Pathways (Potential Targets)
Verbascoside, another similar compound, has been shown to down-regulate pro-inflammatory signaling pathways, such as the TAK-1/JNK/AP-1 and PKC/HMGB1/RAGE/NFκB pathways. [3][4][5]These pathways are involved in the cellular response to stress and inflammation.
Diagram of Potential Pro-inflammatory Pathway Inhibition
Caption: Potential inhibition of the TAK-1/JNK/AP-1 pathway by this compound, based on Verbascoside data. [3][4]
Conclusion
While direct experimental data on the reproducibility of this compound's biological effects are still emerging, the available information on its primary activities and the activities of structurally similar compounds provides a solid foundation for future research. The reproducibility of in vitro assays like the α-glucosidase inhibition test is highly dependent on standardized protocols and careful validation. For the anti-tumor effects, the Wnt/β-catenin and other pro-inflammatory signaling pathways represent promising areas of investigation, with data from Echinacoside and Verbascoside serving as valuable guides. Further studies, including inter-laboratory comparisons and more detailed mechanistic investigations, are necessary to fully establish the reproducibility and therapeutic potential of this compound.
References
- 1. dovepress.com [dovepress.com]
- 2. Echinacoside inhibits breast cancer cells by suppressing the Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Verbascoside down-regulates some pro-inflammatory signal transduction pathways by increasing the activity of tyrosine phosphatase SHP-1 in the U937 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Verbascoside Protects Gingival Cells against High Glucose-Induced Oxidative Stress via PKC/HMGB1/RAGE/NFκB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Extraction Efficiency of Bioactive Compounds from Different Cistanche Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the extraction efficiency of key bioactive compounds, primarily phenylethanoid glycosides (PhGs), from various Cistanche species. The data presented is compiled from multiple scientific studies to offer an objective overview for research and development purposes.
Introduction to Cistanche Species and their Bioactive Compounds
The genus Cistanche, commonly known as "Desert Ginseng," encompasses several species of parasitic desert plants revered in traditional medicine for their therapeutic properties. The primary bioactive constituents responsible for their pharmacological effects are phenylethanoid glycosides (PhGs), with echinacoside and acteoside (also known as verbascoside) being the most prominent. Other important compounds include iridoids, lignans, and polysaccharides. The four major species utilized for their medicinal properties are Cistanche deserticola, Cistanche tubulosa, Cistanche salsa, and Cistanche sinensis. The concentration of these bioactive compounds can vary significantly between species, influencing their therapeutic potential and extraction efficiency.
Comparative Analysis of Bioactive Compound Content
The inherent content of key bioactive compounds varies among the different Cistanche species. This intrinsic difference is a crucial factor influencing the final extraction yield. The following table summarizes the typical content of major phenylethanoid glycosides found in the four main Cistanche species, as reported in various studies. It is important to note that these values can fluctuate based on the plant's origin, host, and harvesting time.
Table 1: Comparative Content of Major Phenylethanoid Glycosides in Different Cistanche Species
| Cistanche Species | Echinacoside Content (%) | Acteoside (Verbascoside) Content (%) | Other Major Phenylethanoid Glycosides |
| Cistanche deserticola | 0.22 - 0.85[1] | 0.04 - 0.93[1] | 2'-Acetylacteoside, Cistanoside A[1][2] |
| Cistanche tubulosa | Significantly higher than C. deserticola[3] | Higher than C. deserticola[3] | Tubuloside A, Isoacteoside[3] |
| Cistanche salsa | Reported to have the highest content among some species (e.g., 2.13%) | Reported to have the highest content among some species (e.g., 1.51%) | 2'-Acetylacteoside, Cistanoside A[3] |
| Cistanche sinensis | Lower content compared to other species | Very low content | Poliumoside, 2'-Acetylpoliumoside (characteristic constituents) |
Comparison of Extraction Methodologies and Efficiencies
The choice of extraction method significantly impacts the yield of bioactive compounds. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional solvent extraction methods.
Experimental Data on Extraction Yields
The following tables summarize experimental data on the extraction yields of echinacoside and acteoside from different Cistanche species using various extraction techniques.
Table 2: Extraction Yields of Echinacoside and Acteoside from Cistanche deserticola
| Extraction Method | Solvent | Temperature (°C) | Time | Echinacoside Yield (mg/g dry material) | Acteoside Yield (mg/g dry material) | Reference |
| Ultrasound-Assisted Aqueous Two-Phase Extraction | 20% Ethanol / 23.5% Ammonium Sulfate | 30 | 37 min | 5.35 | 6.22 |
Table 3: Comparison of Extraction Methods for Cistanche tubulosa
| Extraction Method | Solvent | Temperature (°C) | Time | Echinacoside Yield (%) | Acteoside Yield (%) | Reference |
| High-Speed Shearing Homogenization (HSHE) | 50% Ethanol | 70 | 2 min | 1.366 | 0.519 | |
| Ultrasound-Assisted Extraction (UAE) | 50% Ethanol | 70 | 2 min | ~1.28 | ~0.48 | |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 70 | 2 min | ~1.13 | ~0.43 |
Detailed Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol outlines a general procedure for the ultrasound-assisted extraction of phenylethanoid glycosides from Cistanche species.
Materials and Equipment:
-
Dried and powdered Cistanche plant material
-
Solvent (e.g., 50-80% ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Stirring apparatus (optional)
-
Filtration system (e.g., filter paper, vacuum filtration)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a specific amount of powdered Cistanche material.
-
Solvent Addition: Add the solvent to the plant material in a beaker or flask at a specified solid-to-liquid ratio (e.g., 1:20 w/v).
-
Ultrasonication: Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture. Sonicate at a specific frequency (e.g., 40 kHz) and power for a designated time (e.g., 30-60 minutes). Maintain a constant temperature using a water bath if necessary.
-
Filtration: After sonication, separate the extract from the solid residue by filtration.
-
Repeated Extraction (Optional): The residue can be subjected to one or two more rounds of extraction to maximize yield.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
Drying: Dry the concentrated extract to obtain the crude extract powder.
Microwave-Assisted Extraction (MAE) Protocol
This protocol provides a general guideline for performing microwave-assisted extraction.
Materials and Equipment:
-
Dried and powdered Cistanche plant material
-
Solvent (e.g., 50-70% ethanol)
-
Microwave extraction system (closed or open-vessel)
-
Extraction vessel
-
Filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Place a weighed amount of powdered Cistanche material into the microwave extraction vessel.
-
Solvent Addition: Add the chosen solvent to the vessel.
-
Microwave Irradiation: Place the vessel in the microwave extractor. Set the microwave power (e.g., 400-800 W) and extraction time (e.g., 2-10 minutes). For closed-vessel systems, monitor and control the temperature and pressure.
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Filtration: Filter the mixture to separate the extract from the plant residue.
-
Concentration and Drying: Concentrate the filtrate using a rotary evaporator and subsequently dry the extract.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and analysis of bioactive compounds from Cistanche species.
Signaling Pathways Modulated by Cistanche Extracts
Cistanche extracts and their active components have been shown to modulate several key signaling pathways implicated in various physiological processes.
1. TGF-β1/Smad Signaling Pathway
Phenylethanoid glycosides from Cistanche tubulosa have been found to block the conduction of the TGF-β1/Smad signaling pathway, which is involved in hepatic fibrosis. They can increase the expression of the inhibitory Smad7 and decrease the expression of Smad2 and Smad3.
2. Keap1-Nrf2-ARE Signaling Pathway
Cistanche flavonoids can activate the Keap1-Nrf2-ARE signaling pathway, which plays a crucial role in cellular defense against oxidative stress.
3. Ghrelin Receptor Signaling Pathway
Echinacoside from Cistanche tubulosa is suggested to stimulate growth hormone secretion by acting as a potential agonist of the ghrelin receptor.
Conclusion
The selection of a Cistanche species and an appropriate extraction method is critical for maximizing the yield of desired bioactive compounds. Cistanche tubulosa and Cistanche salsa generally exhibit higher concentrations of key phenylethanoid glycosides compared to Cistanche deserticola and Cistanche sinensis. Modern extraction techniques like UAE and MAE offer significant advantages in terms of efficiency and reduced processing time. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, enabling more informed decisions in the utilization of Cistanche for its therapeutic potential. Further research focusing on a standardized comparative analysis of all four major species under identical extraction conditions would be beneficial for the scientific community.
References
Safety Operating Guide
Safe Disposal of 2'-Rhamnoechinacoside: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 2'-Rhamnoechinacoside. The following procedures are based on established laboratory safety protocols and chemical handling guidelines. As a primary rule, all chemical waste should be managed in a way that ensures safety and environmental protection, adhering to all applicable federal, state, and local regulations.[1]
Initial Hazard Assessment
Before beginning any work that will generate waste, the first critical step is to determine the hazards associated with this compound.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information regarding the chemical's properties, hazards, and handling instructions. A Safety Data Sheet for a similar but different compound, Rhamnocitrin, indicates it is not classified as a hazardous substance.[2] However, an SDS for this compound must be consulted to determine its specific hazards. An SDS for a comparable, though distinct, chemical compound indicates no hazardous ingredients requiring disclosure.
-
Absence of an SDS: If an SDS is not available, the compound should be handled as a hazardous substance as a precautionary measure.
General Disposal Principles
Unused or unwanted chemicals become "waste" when they are no longer intended for use.[3] The guiding principle for laboratory waste is to have a disposal plan in place before any experiment begins.[4]
Waste Minimization: To reduce the environmental impact and disposal costs, several strategies should be employed:
-
Order only the necessary quantities of the chemical.[1]
-
Maintain a chemical inventory to avoid duplicate orders.[1]
-
Where feasible, reduce the scale of experiments to minimize waste generation.[1]
Step-by-Step Disposal Procedure for this compound
The following steps outline the process for the safe disposal of this compound waste.
Step 1: Segregation and Collection
-
Aqueous vs. Non-Aqueous Waste: Do not mix aqueous solutions of this compound with organic solvent waste. Keep halogenated and non-halogenated solvent wastes in separate, designated containers.[5]
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated personal protective equipment, absorbent materials) separately from liquid waste.
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is chemically compatible with this compound. Plastic containers are often preferred for their durability.[1] The original container may be used if it is in good condition.[6]
-
Proper Labeling: All waste containers must be accurately and clearly labeled.[1][5] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
The concentration and composition of the waste
-
The date when waste was first added to the container
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[1][6]
-
Container Management: Keep the waste container securely closed except when adding waste.[1][6]
-
Incompatible Wastes: Store containers of incompatible chemicals separately to prevent accidental reactions.[6] For instance, acids should be stored separately from bases and cyanides.[6]
-
Regular Inspections: The SAA should be inspected weekly for any signs of leakage.[6]
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of this compound down the drain or in the regular trash unless explicitly approved by your institution's EHS department.[3][7]
-
Hazardous Waste Collection Program: Utilize your institution's hazardous waste collection program for disposal.[3] There is typically no charge for this service.[3]
-
Transportation: Laboratory personnel should not transport hazardous waste; this should be handled by trained EHS staff.[3]
Step 5: Disposal of Empty Containers
-
Non-Acutely Hazardous Waste: If the container held a substance that is not acutely hazardous, it can be disposed of as regular trash after all contents have been removed.[3]
-
Acutely Hazardous Waste: If this compound is determined to be an acutely toxic "P-list" chemical, the empty container must be triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste.[3][4]
-
Label Removal: Before disposing of any empty chemical container in the regular trash, all labels must be defaced or removed.[3][5]
Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures:
| Scenario | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8] |
| Eye Contact | Rinse eyes cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[9] |
| Inhalation | Move the individual to fresh air. If respiratory symptoms occur, seek medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them drink one or two glasses of water and seek immediate medical attention.[9] |
| Spill | Cover drains to prevent entry into the sewer system.[9] Collect the spilled material using appropriate absorbent pads and dispose of the cleanup materials as hazardous waste.[5][9] Avoid generating dust if the material is a solid.[9] |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. vumc.org [vumc.org]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. nswai.org [nswai.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 8. biosynth.com [biosynth.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for 2'-Rhamnoechinacoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 2'-Rhamnoechinacoside, a phenylethanoid glycoside used in scientific research. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, it is imperative to adhere to rigorous laboratory safety protocols to minimize any potential risks. This document outlines procedural, step-by-step guidance to ensure the safe handling of this compound.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment should be worn at all times when handling this compound. This is based on general best practices for handling chemical compounds in a laboratory setting.[1][2][3]
| PPE Component | Specifications and Purpose |
| Gloves | Chemical-resistant nitrile gloves should be worn to prevent skin contact. It is recommended to use two pairs of gloves, especially when handling the compound for extended periods. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles are mandatory to protect the eyes from any potential splashes. |
| Lab Coat | A full-length laboratory coat, preferably with elastic cuffs, should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved N95 respirator or a higher level of respiratory protection should be used.[1] |
| Footwear | Closed-toe shoes are required in the laboratory at all times. |
Handling Procedures
Adherence to the following operational plan will ensure the safe and effective handling of this compound.
2.1. Preparation and Weighing
-
Conduct all handling of powdered this compound within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated and calibrated analytical balance for weighing the compound.
-
Employ anti-static measures when handling the powder to prevent dispersal.
-
Clean the weighing area and spatula thoroughly after use.
2.2. Dissolution
-
When preparing solutions, add the solvent to the weighed this compound slowly to avoid splashing.
-
If sonication is required for dissolution, ensure the container is securely capped.
2.3. General Laboratory Practices
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid eating, drinking, or smoking in areas where this compound is handled or stored.
-
Keep the work area clean and organized to prevent accidental spills.
Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Skin Contact: Remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For a large spill, evacuate the area and follow the institution's emergency spill response procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.
-
Waste Collection: Collect all waste materials, including unused compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed container.
-
Waste Disposal: Dispose of the chemical waste through your institution's designated hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
